molecular formula C38H48Cl2N6O9S B15073678 BIO5192 hydrate

BIO5192 hydrate

Cat. No.: B15073678
M. Wt: 835.8 g/mol
InChI Key: UFRUIJQWPWSBMC-ZVJUSMSMSA-N
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Description

BIO5192 hydrate is a useful research compound. Its molecular formula is C38H48Cl2N6O9S and its molecular weight is 835.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H48Cl2N6O9S

Molecular Weight

835.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate

InChI

InChI=1S/C38H46Cl2N6O8S.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H2/t31-,32-,33-;/m0./s1

InChI Key

UFRUIJQWPWSBMC-ZVJUSMSMSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Origin of Product

United States

Foundational & Exploratory

BIO5192 Hydrate: A Technical Guide to its Mechanism of Action as a Potent VLA-4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 hydrate is a synthetic small molecule that acts as a highly potent and selective antagonist of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the mechanism of action of BIO5192, with a focus on its role in disrupting the VLA-4/VCAM-1 axis. This interaction is critical in cell adhesion and trafficking, and its inhibition by BIO5192 leads to the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood. This document details the selectivity and potency of BIO5192, summarizes key experimental findings, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis

The primary mechanism of action of this compound is the competitive and reversible inhibition of the VLA-4 integrin. VLA-4 is a heterodimeric protein expressed on the surface of various cells, including hematopoietic stem and progenitor cells, lymphocytes, and monocytes. It plays a crucial role in cell adhesion by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells and bone marrow stromal cells.

This VLA-4/VCAM-1 interaction is a key component of the "homing" and retention of HSPCs within the bone marrow niche. By binding to VLA-4, BIO5192 effectively blocks this interaction, leading to the detachment of HSPCs from the bone marrow stroma and their subsequent egress into the peripheral circulation. This process is known as mobilization.

Signaling Pathway

The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that promote cell adhesion, migration, and survival. BIO5192, by preventing this initial binding, abrogates these downstream signaling events.

G cluster_0 Bone Marrow Stromal Cell cluster_1 Hematopoietic Stem/Progenitor Cell (HSPC) VCAM1 VCAM-1 Adhesion Adhesion & Retention VCAM1->Adhesion Promotes VLA4 VLA-4 (α4β1) VLA4->VCAM1 Binding BIO5192 This compound BIO5192->VLA4 Inhibits G A Acclimatize C57BL/6J x 129Sv/J F1 mice B Administer BIO5192 (IV), Plerixafor (SC), or G-CSF (SC) (single or combination) A->B C Collect peripheral blood via retro-orbital bleeding at specified time points (e.g., 0.5, 1, 3, 6 hours) B->C D Isolate peripheral blood mononuclear cells (PBMCs) C->D E Perform Colony-Forming Unit (CFU) assay using methylcellulose-based medium D->E F Incubate plates and quantify colonies (CFU-GM, BFU-E, etc.) E->F

BIO5192: A Potent and Selective VLA-4 Antagonist for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BIO5192, a small molecule inhibitor of the integrin Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α4β1, plays a critical role in cell adhesion and migration, making it a key therapeutic target in various inflammatory diseases and hematological applications.[1] This document details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of BIO5192, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis

BIO5192 is a highly potent and selective inhibitor of VLA-4, demonstrating a dissociation constant (Kd) of less than 10 pM.[2][3][4] Its primary mechanism of action involves the disruption of the interaction between VLA-4, expressed on the surface of leukocytes and hematopoietic stem and progenitor cells (HSPCs), and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial and stromal cells.[5][6] This inhibition prevents the adhesion and transmigration of inflammatory cells into tissues and modulates the retention of HSPCs within the bone marrow niche.[5][7]

VLA-4 Signaling Pathway

VLA-4 signaling is a bidirectional process, involving both "inside-out" and "outside-in" signaling pathways that regulate its adhesive activity. "Inside-out" signaling, often initiated by chemokine receptors like CXCR4, activates intracellular signaling cascades that lead to a conformational change in VLA-4, increasing its affinity for its ligands.[1][4] "Outside-in" signaling occurs upon ligand binding and triggers downstream pathways that influence cell behavior, such as proliferation and survival.[1]

VLA4_Signaling cluster_inside_out Inside-Out Signaling cluster_inhibition Inhibition by BIO5192 cluster_outside_in Outside-In Signaling Chemokine Chemokine (e.g., SDF-1) GPCR GPCR (e.g., CXCR4) Chemokine->GPCR Intracellular_Signals Intracellular Signals (e.g., Talin, Kindlin) GPCR->Intracellular_Signals VLA4_inactive VLA-4 (Low Affinity) Intracellular_Signals->VLA4_inactive VLA4_active VLA-4 (High Affinity) VLA4_inactive->VLA4_active Conformational Change VCAM1 VCAM-1 VLA4_active->VCAM1 Downstream_Signaling Downstream Signaling (Cell Survival, Proliferation) VLA4_active->Downstream_Signaling BIO5192 BIO5192 BIO5192->VLA4_active Cell_Adhesion Cell Adhesion & Migration VCAM1->Cell_Adhesion

VLA-4 signaling and inhibition by BIO5192.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity, potency, and in vivo efficacy of BIO5192.

Table 1: In Vitro Potency and Selectivity of BIO5192

TargetParameterValueReference(s)
α4β1 (VLA-4) Kd < 10 pM [2][3][4]
α4β1 (VLA-4) IC50 1.8 nM [2][3]
α9β1IC50138 nM
α2β1IC501053 nM
α4β7IC50> 500 nM
αIIbβ3IC50> 10,000 nM

Table 2: In Vivo Efficacy of BIO5192 in Murine Models

ModelTreatmentOutcomeFold Increase (vs. Baseline)Reference(s)
HSPC Mobilization BIO5192 Increase in circulating HSPCs ~30-fold [2][3][6]
HSPC MobilizationBIO5192 + PlerixaforAdditive effect on HSPC mobilization3-fold (additive)[6]
HSPC MobilizationBIO5192 + Plerixafor + G-CSFEnhanced HSPC mobilization17-fold (vs. G-CSF alone)[6]

Table 3: Pharmacokinetic Properties of BIO5192

Administration RouteDose (mg/kg)Terminal Half-life (hours)AUC (h*ng/ml)Reference(s)
Intravenous (i.v.) 1 1.1 - [2]
Subcutaneous (s.c.)31.75,460[2]
Subcutaneous (s.c.)102.7-[2]
Subcutaneous (s.c.)304.714,175[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of BIO5192 are provided below.

In Vitro Cell Adhesion Assay

This protocol is a representative method for assessing the ability of BIO5192 to inhibit VLA-4-mediated cell adhesion to fibronectin.

Cell_Adhesion_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_adhesion_quant Adhesion & Quantification Coat Coat 96-well plates with Fibronectin Block Block with BSA Coat->Block Seed_Cells Seed treated cells onto coated plates Block->Seed_Cells Label_Cells Label VLA-4 expressing cells (e.g., A20 lymphoma cells) with Calcein-AM Treat_Cells Incubate cells with BIO5192 or vehicle Label_Cells->Treat_Cells Treat_Cells->Seed_Cells Incubate Incubate to allow adhesion Seed_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Measure Measure fluorescence Wash->Measure

Workflow for an in vitro cell adhesion assay.

Methodology:

  • Plate Coating: 96-well plates are coated with fibronectin. The remaining protein-binding sites are blocked with bovine serum albumin (BSA).[5]

  • Cell Preparation: VLA-4 expressing cells, such as the murine A20 lymphoma cell line, are labeled with a fluorescent dye like Calcein-AM.[5]

  • Inhibition: Labeled cells are pre-incubated with varying concentrations of BIO5192 or a vehicle control.

  • Adhesion: The treated cells are then seeded onto the fibronectin-coated plates and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The percentage of adhesion is calculated relative to the total fluorescence of the cells added to each well.[5]

In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

This protocol outlines the procedure for evaluating the in vivo efficacy of BIO5192 in mobilizing HSPCs in a murine model.

Methodology:

  • Animal Model: C57BL/6 mice are typically used for these studies.[5]

  • Drug Administration: BIO5192 is administered to the mice, often via intravenous or subcutaneous injection at specified doses.[2][5]

  • Blood Collection: Peripheral blood is collected at various time points post-administration.

  • Progenitor Cell Assay: The number of circulating HSPCs is quantified using a colony-forming unit (CFU) assay in methylcellulose-based media supplemented with cytokines.[5]

  • Data Analysis: The fold-increase in CFU numbers is calculated relative to baseline levels in untreated or vehicle-treated control mice.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction and assessment of EAE in rats, a common model for multiple sclerosis, to evaluate the therapeutic potential of BIO5192.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Regimen cluster_assessment Disease Assessment Immunize Immunize rats with myelin oligodendrocyte glycoprotein (MOG) and complete Freund's adjuvant (CFA) Pertussis Administer Pertussis Toxin Immunize->Pertussis Start_Treatment Initiate treatment with BIO5192 (e.g., 30 mg/kg, s.c., b.i.d.) on day 5 post-immunization Pertussis->Start_Treatment Monitor Daily monitoring of clinical signs (e.g., paralysis) Start_Treatment->Monitor Score Assign clinical scores based on disease severity Monitor->Score Analyze Analyze delay in disease onset and reduction in severity Score->Analyze

Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Methodology:

  • EAE Induction: EAE is induced in rats by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin.[7][8][9]

  • Treatment: Treatment with BIO5192 (e.g., 30 mg/kg, subcutaneously, twice daily) is initiated at a predetermined time point, such as day 5 post-immunization.[2]

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, such as tail limpness and limb paralysis. Disease severity is quantified using a standardized clinical scoring system.

  • Outcome Measures: The efficacy of BIO5192 is determined by its ability to delay the onset of paralysis and reduce the overall severity of the disease compared to a vehicle-treated control group.[2]

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating BIO5192. Further research would be required to ascertain its current developmental stage.

Conclusion

BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4 with demonstrated preclinical efficacy in models of hematopoietic stem cell mobilization and autoimmune disease. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further investigation in relevant therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of VLA-4 inhibition.

References

The Role of BIO5192 in Interrupting the VCAM-1/VLA-4 Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) is a critical pathway in inflammatory responses and cell trafficking. This axis plays a pivotal role in the adhesion and migration of leukocytes and hematopoietic stem cells. BIO5192 is a potent and highly selective small molecule inhibitor of VLA-4, which effectively disrupts the VCAM-1/VLA-4 interaction. This technical guide provides an in-depth overview of the mechanism of action of BIO5192, its quantitative effects, and detailed experimental protocols for its evaluation.

Introduction to the VCAM-1/VLA-4 Axis

Vascular Cell Adhesion Molecule-1 (VCAM-1) is an immunoglobulin-like cell adhesion molecule expressed on the surface of endothelial cells upon activation by inflammatory cytokines.[1] Its primary ligand is the integrin receptor Very Late Antigen-4 (VLA-4, also known as α4β1 integrin), which is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs).[2][3] The binding of VLA-4 to VCAM-1 mediates the adhesion of these cells to the vascular endothelium, a crucial step for their subsequent transmigration into tissues during inflammation and for the homing of HSPCs to the bone marrow.[3][4][5]

The VCAM-1/VLA-4 interaction is not merely a physical tether but also initiates intracellular signaling cascades that regulate cell behavior, such as proliferation and migration.[4][6] Dysregulation of this axis is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[7]

BIO5192: A Potent and Selective VLA-4 Inhibitor

BIO5192 is a small molecule antagonist that exhibits high affinity and selectivity for VLA-4.[1][2] By binding to VLA-4, BIO5192 allosterically inhibits its interaction with VCAM-1, thereby preventing the adhesion and subsequent migration of VLA-4 expressing cells.[8]

Quantitative Efficacy of BIO5192

The potency and selectivity of BIO5192 have been extensively characterized. The following tables summarize the key quantitative data.

ParameterValueReference
Binding Affinity (Kd) for α4β1 (VLA-4) < 10 pM[1]
IC50 for α4β1 (VLA-4) 1.8 nM[1]

Table 1: In Vitro Potency of BIO5192

Integrin SubtypeIC50 (nM)Selectivity (fold vs. α4β1)
α4β1 1.81
α9β1 13877
α2β1 1053585
α4β7 > 500> 278
αIIbβ3 > 10,000> 5556

Table 2: Selectivity Profile of BIO5192 against Various Integrins.[1]

In Vivo EffectObservationReference
Murine HSPC Mobilization 30-fold increase over basal levels[8][9]
Additive Effect with Plerixafor 3-fold additive effect on HSPC mobilization[9]
Combination with G-CSF and Plerixafor 17-fold enhancement in mobilization compared to G-CSF alone[9]

Table 3: In Vivo Efficacy of BIO5192.

Signaling Pathways and Experimental Workflows

VCAM-1/VLA-4 Signaling Pathway Interruption by BIO5192

The binding of VCAM-1 to VLA-4 on leukocytes triggers a downstream signaling cascade that promotes cell adhesion and migration. A key player in this pathway is the activation of Rac-1, which in turn leads to the production of reactive oxygen species (ROS) and remodeling of the actin cytoskeleton. BIO5192, by blocking the initial VCAM-1/VLA-4 interaction, prevents the initiation of this signaling cascade.

VCAM1_VLA4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Rac1 Rac-1 Activation VLA4->Rac1 Signal Transduction BIO5192 BIO5192 BIO5192->VLA4 Inhibition ROS ROS Production Rac1->ROS Actin Actin Cytoskeleton Remodeling Rac1->Actin Adhesion Cell Adhesion & Migration ROS->Adhesion Actin->Adhesion

Caption: VCAM-1/VLA-4 signaling pathway and its inhibition by BIO5192.

Experimental Workflow for Evaluating BIO5192

The evaluation of a VLA-4 inhibitor like BIO5192 typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Binding Affinity & Selectivity (e.g., FRET, SPR) AdhesionAssay Cell Adhesion Assay (VCAM-1 coated plates) BindingAssay->AdhesionAssay PKPD Pharmacokinetics & Pharmacodynamics AdhesionAssay->PKPD Mobilization HSPC Mobilization Studies (Mouse Model) PKPD->Mobilization Efficacy Disease Model Efficacy (e.g., EAE) Mobilization->Efficacy

Caption: A typical experimental workflow for the preclinical evaluation of BIO5192.

Detailed Experimental Protocols

VLA-4-Dependent Cell Adhesion Assay

This protocol details a method to assess the ability of BIO5192 to inhibit the adhesion of VLA-4-expressing cells to immobilized VCAM-1.

Materials:

  • 96-well flat-bottom microplates

  • Recombinant human VCAM-1/Fc chimera protein

  • Bovine Serum Albumin (BSA)

  • VLA-4 expressing cell line (e.g., Jurkat or A20 lymphoma cells)

  • Calcein-AM fluorescent dye

  • BIO5192

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for cell activation)

  • Phosphate Buffered Saline (PBS)

  • Assay buffer (e.g., RPMI 1640)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with 100 µL of 2 µg/mL recombinant human VCAM-1/Fc in PBS overnight at 4°C.

    • Coat control wells with 1% BSA in PBS to measure non-specific binding.

    • The following day, wash the wells three times with PBS.

  • Cell Preparation:

    • Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibition Assay:

    • Pre-incubate the labeled cells with varying concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.

    • (Optional) For studying activated VLA-4, add PMA to the cell suspension during the pre-incubation step.

  • Adhesion:

    • Add 100 µL of the cell suspension to each VCAM-1-coated and BSA-coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing:

    • Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Calculate the percentage of cell adhesion for each condition relative to the total fluorescence of the cells added to the wells.

In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

This protocol outlines a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs from the bone marrow to the peripheral blood in a murine model.[8]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • BIO5192

  • Vehicle control (e.g., ethanol:propylene glycol:water)

  • Plerixafor (optional, for combination studies)

  • G-CSF (optional, for combination studies)

  • Heparin or EDTA for blood collection

  • Red blood cell lysis buffer

  • Methylcellulose-based medium for colony-forming unit (CFU) assays (e.g., MethoCult)

  • Antibodies for flow cytometry analysis of HSPCs (e.g., Lineage cocktail, Sca-1, c-Kit)

  • Flow cytometer

Procedure:

  • Animal Dosing:

    • Administer BIO5192 to mice via intravenous (i.v.) or subcutaneous (s.c.) injection at desired doses (e.g., 0.1, 1, 3 mg/kg).[8]

    • Administer vehicle control to a separate group of mice.

    • For combination studies, co-administer with Plerixafor and/or G-CSF according to established protocols.[8]

  • Blood Collection:

    • Collect peripheral blood from the saphenous vein or via cardiac puncture at various time points post-injection (e.g., 0.5, 1, 3, 6 hours) into tubes containing an anticoagulant.[8]

  • Colony-Forming Unit (CFU) Assay:

    • Perform red blood cell lysis on the collected blood samples.

    • Plate the remaining mononuclear cells in methylcellulose-based medium supplemented with appropriate cytokines.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

    • Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify the number of mobilized progenitor cells.

  • Flow Cytometry Analysis:

    • Perform red blood cell lysis on a separate aliquot of peripheral blood.

    • Stain the mononuclear cells with a cocktail of fluorescently-labeled antibodies to identify HSPCs (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive; LSK cells).

    • Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of mobilized HSPCs.

  • Competitive Repopulation Assay (for functional assessment):

    • Pool peripheral blood mononuclear cells from mobilized donor mice (e.g., CD45.2+).

    • Mix these cells with a known number of competitor bone marrow cells from congenic mice (e.g., CD45.1+).

    • Transplant the cell mixture into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+).

    • Analyze the peripheral blood of recipient mice at various time points post-transplantation by flow cytometry to determine the percentage of donor-derived cells, assessing the long-term repopulating ability of the mobilized HSPCs.[8]

Conclusion

BIO5192 is a highly potent and selective inhibitor of the VCAM-1/VLA-4 interaction. Its ability to disrupt this critical adhesion and signaling pathway has significant therapeutic potential in various inflammatory diseases and for the mobilization of hematopoietic stem cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of BIO5192 and other VLA-4 antagonists. The provided diagrams offer a visual representation of the underlying molecular mechanisms and the experimental strategies employed in this field of research.

References

BIO5192 Hydrate: A Technical Guide to Hematopoietic Stem Cell Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIO5192 hydrate, a potent and selective small molecule inhibitor of the α4β1 integrin, Very Late Antigen-4 (VLA-4). It details the mechanism of action, presents key quantitative data on its efficacy in hematopoietic stem cell (HSC) mobilization, and provides detailed experimental protocols for its use in research settings.

Core Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis

Hematopoietic stem and progenitor cells (HSPCs) are retained within the bone marrow niche through a series of adhesion molecules.[1] One of the critical interactions is mediated by VLA-4 on the surface of HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed by stromal cells.[1] BIO5192 acts as a VLA-4 antagonist, disrupting this interaction and leading to the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2] This targeted disruption of a key retention signal forms the basis of its utility as a mobilizing agent.[1][2]

BIO5192 is a highly selective inhibitor of VLA-4, with a significantly higher affinity for α4β1 compared to other integrins.[3] This selectivity minimizes off-target effects and contributes to its potent mobilizing activity. The dissociation constant (Kd) for VLA-4 is less than 10 pM.[3]

Signaling Pathway of VLA-4 Inhibition by BIO5192

G cluster_0 Bone Marrow Niche cluster_1 Hematopoietic Stem Cell (HSC) Stromal Cell Stromal Cell VCAM-1 VCAM-1 Stromal Cell->VCAM-1 expresses VLA-4 VLA-4 VCAM-1->VLA-4 Binding (Retention) HSC HSC HSC->VLA-4 expresses Mobilization HSC Mobilization VLA-4->Mobilization Disruption leads to BIO5192 BIO5192 BIO5192->VLA-4 Inhibition G cluster_0 Treatment Phase cluster_1 Sample Collection cluster_2 Analysis Phase A Administer BIO5192 (and/or other agents) to mice B Collect peripheral blood at defined time points A->B C Isolate PBMCs B->C D Perform CFU Assay or Flow Cytometry (LSK) C->D E Quantify mobilized HSPCs D->E G cluster_0 Donor & Competitor Preparation cluster_1 Transplantation cluster_2 Analysis Donor Mobilize Donor Mice (CD45.2+) with BIO5192 Mix Mix Donor PBMCs and Competitor Cells Donor->Mix Competitor Harvest Competitor Bone Marrow (CD45.1+) Competitor->Mix Inject Inject Cell Mixture into Recipient Mice Mix->Inject Recipient Lethally Irradiate Recipient Mice (CD45.1+) Recipient->Inject Analyze Analyze Peripheral Blood for Chimerism at Multiple Time Points Inject->Analyze Result Determine Long-Term Multi-Lineage Engraftment Analyze->Result

References

Investigating Lymphocyte Trafficking with BIO5192 Hydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of BIO5192 hydrate, a potent and selective small-molecule inhibitor of the α4β1 integrin (Very Late Antigen-4 or VLA-4), for the investigation of lymphocyte trafficking. This document details the mechanism of action of BIO5192, provides structured quantitative data, outlines detailed experimental protocols for in vitro and in vivo studies, and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and Lymphocyte Trafficking

Lymphocyte trafficking is a fundamental process in the immune system, orchestrating immune surveillance, inflammation, and adaptive immune responses. This process is mediated by a series of molecular interactions, with the adhesion of lymphocytes to the vascular endothelium being a critical step. The integrin α4β1 (VLA-4), expressed on the surface of lymphocytes and other leukocytes, plays a pivotal role in this process by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells.

This compound is a high-affinity, selective inhibitor of VLA-4. By blocking the interaction between VLA-4 and VCAM-1, BIO5192 effectively modulates lymphocyte adhesion and subsequent migration into tissues. This makes it an invaluable tool for studying the roles of VLA-4 in various physiological and pathological processes, including autoimmune diseases and cancer metastasis.

Mechanism of Action of this compound

BIO5192 acts as an antagonist of the VLA-4 integrin. Integrin activation is a dynamic process regulated by both intracellular ("inside-out") and extracellular ("outside-in") signals. BIO5192 functions by binding to VLA-4 and preventing its interaction with VCAM-1, thereby inhibiting the initial tethering and firm adhesion of lymphocytes to the endothelium, which are prerequisite steps for their extravasation into tissues.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of BIO5192

TargetIC50 (nM)LigandAssay TypeReference
α4β1 (VLA-4)1.8VCAM-1Cell-based adhesion assay[1][2]
α9β1138VCAM-1Cell-based adhesion assay[3]
α2β11053CollagenCell-based adhesion assay[3]
α4β7>500MAdCAM-1Cell-based adhesion assay[3]
αIIbβ3>10,000FibrinogenPlatelet aggregation assay[3]

Table 2: Effects of BIO5192 on Cell Adhesion and Mobilization

Experimental ModelCell TypeBIO5192 Concentration/DoseObserved EffectReference
In vitro adhesion to fibronectinMurine A20 lymphoma cells1 µg/mL43% reduction in adhesion of untreated cells[4]
In vitro adhesion to fibronectinMurine A20 lymphoma cells (PMA-stimulated)1 µg/mL36% reduction in adhesion[4]
In vivo mobilizationMurine hematopoietic stem and progenitor cells (HSPCs)1 mg/kg (i.v.)30-fold increase in mobilization over basal levels[1][4]
In vivo mobilization (combination therapy)Murine HSPCs1 mg/kg BIO5192 (i.v.) + 5 mg/kg Plerixafor (s.c.)Additive effect on progenitor mobilization[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate lymphocyte trafficking using this compound.

In Vitro Static Lymphocyte Adhesion Assay

This assay measures the ability of lymphocytes to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and the inhibitory effect of BIO5192.

Materials:

  • 96-well, flat-bottom, tissue culture-treated plates

  • Recombinant human or mouse VCAM-1/Fc chimera or fibronectin

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

  • Cell culture medium (e.g., RPMI-1640)

  • Calcein-AM or other fluorescent cell viability dye

  • This compound

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 10 µg/mL in PBS) or fibronectin (e.g., 20 µg/mL in PBS) overnight at 4°C.

    • The next day, wash the wells twice with PBS to remove unbound protein.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells twice with PBS before use.

  • Cell Preparation and Labeling:

    • Harvest lymphocytes and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with serum-free medium to remove excess dye.

    • Resuspend the labeled cells in culture medium.

  • Inhibition with BIO5192:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of BIO5192 in culture medium to achieve the desired final concentrations.

    • Pre-incubate the labeled lymphocytes with different concentrations of BIO5192 (or vehicle control) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to each coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).

    • Calculate the percentage of adherent cells for each condition relative to the total fluorescence of the input cells.

In Vitro Lymphocyte Transwell Migration Assay

This assay assesses the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, a process that can be inhibited by blocking VLA-4-mediated adhesion to the membrane.

Materials:

  • Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates

  • Recombinant human or mouse VCAM-1/Fc chimera or fibronectin

  • Chemoattractant (e.g., CXCL12/SDF-1α)

  • Lymphocyte cell line or primary lymphocytes

  • Cell culture medium

  • This compound

  • Flow cytometer or fluorescence microscope for quantification

Procedure:

  • Insert Coating:

    • Coat the top surface of the Transwell insert membrane with VCAM-1 or fibronectin overnight at 4°C.

    • Wash and block the membrane as described in the static adhesion assay protocol.

  • Chemoattractant Gradient:

    • Add culture medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.

    • Add culture medium without the chemoattractant to the upper chamber (the Transwell insert).

  • Cell Preparation and Inhibition:

    • Prepare and pre-incubate lymphocytes with BIO5192 or vehicle control as described previously.

    • Resuspend the cells in serum-free medium.

  • Migration Assay:

    • Add the pre-incubated cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the Transwell insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the Transwell insert.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or by staining the migrated cells on the bottom of the membrane and counting them under a microscope.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis, characterized by inflammatory lymphocyte infiltration into the central nervous system (CNS). This model is suitable for evaluating the in vivo efficacy of BIO5192 in preventing lymphocyte trafficking to an inflamed site.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for BIO5192 (e.g., as described in literature[4])

  • Clinical scoring system for EAE

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • BIO5192 Administration:

    • Prepare BIO5192 for administration (e.g., subcutaneous or intravenous injection).

    • Begin treatment with BIO5192 at a predetermined dose (e.g., 30 mg/kg, s.c., twice daily[1]) either prophylactically (starting from day of immunization) or therapeutically (starting after disease onset). A vehicle control group should be included.

  • Monitoring and Evaluation:

    • Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record their clinical scores.

    • At the end of the experiment, tissues such as the spinal cord and brain can be harvested for histological analysis (to assess immune cell infiltration and demyelination) and flow cytometry (to quantify lymphocyte populations).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

VLA-4 "Inside-Out" and "Outside-In" Signaling

VLA4_Signaling cluster_inside_out Inside-Out Signaling (VLA-4 Activation) cluster_adhesion Adhesion cluster_outside_in Outside-In Signaling Chemokine Chemokine (e.g., CXCL12) GPCR GPCR (e.g., CXCR4) Chemokine->GPCR binds Talin_Kindlin Talin & Kindlin Activation GPCR->Talin_Kindlin activates VLA4_inactive VLA-4 (inactive) Talin_Kindlin->VLA4_inactive induces conformational change VLA4_active VLA-4 (active) VLA4_inactive->VLA4_active VCAM1 VCAM-1 (on Endothelium) VLA4_active->VCAM1 binds to Adhesion_Complex Adhesion Complex Formation VCAM1->Adhesion_Complex BIO5192 BIO5192 BIO5192->VLA4_active inhibits binding FAK_Paxillin FAK & Paxillin Activation Adhesion_Complex->FAK_Paxillin recruits & activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement FAK_Paxillin->Cytoskeletal_Rearrangement Migration Cell Migration Cytoskeletal_Rearrangement->Migration

Caption: VLA-4 signaling pathways involved in lymphocyte adhesion and migration.

Experimental Workflow for In Vitro Adhesion Assay

Adhesion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Plate_Coating Coat 96-well plate with VCAM-1/Fibronectin Add_Cells Add cells to coated wells Plate_Coating->Add_Cells Cell_Labeling Label lymphocytes with Calcein-AM BIO5192_Incubation Pre-incubate labeled cells with BIO5192 or vehicle Cell_Labeling->BIO5192_Incubation BIO5192_Incubation->Add_Cells Incubate Incubate for 30-60 min Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read_Fluorescence Read fluorescence of adherent cells Wash->Read_Fluorescence Quantify Quantify % adhesion Read_Fluorescence->Quantify

Caption: Workflow for the in vitro static lymphocyte adhesion assay.

Logical Relationship in EAE Model

EAE_Logic EAE_Induction EAE Induction (MOG35-55 + CFA + PTX) VLA4_VCAM1 VLA-4/VCAM-1 Interaction in CNS Vasculature EAE_Induction->VLA4_VCAM1 upregulates Lymphocyte_Trafficking Lymphocyte Trafficking into CNS VLA4_VCAM1->Lymphocyte_Trafficking mediates Inflammation CNS Inflammation & Demyelination Lymphocyte_Trafficking->Inflammation Clinical_Signs Clinical Signs of EAE Inflammation->Clinical_Signs BIO5192 BIO5192 Treatment BIO5192->VLA4_VCAM1 inhibits

Caption: Logical flow of EAE pathogenesis and the inhibitory point of BIO5192.

Conclusion

This compound is a powerful and specific tool for dissecting the role of VLA-4 in lymphocyte trafficking. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies in this area. The visualization of the underlying signaling pathways and experimental workflows further aids in the conceptual understanding and practical implementation of these investigations. By leveraging BIO5192, the scientific community can continue to unravel the complexities of immune cell migration and its implications for health and disease.

References

The Pharmacology of BIO5192 Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This technical guide provides an in-depth overview of the pharmacology of BIO5192 hydrate, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in preclinical research models. The information is intended to serve as a comprehensive resource for researchers and professionals in drug development. As a preclinical research compound, information on clinical trials involving BIO5192 is not publicly available.

Introduction

Integrin α4β1 (VLA-4) is a cell surface receptor that plays a critical role in cell adhesion and migration. It is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils, as well as on hematopoietic stem and progenitor cells (HSPCs). VLA-4 mediates cell-cell and cell-matrix interactions by binding to its primary ligands: vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the alternatively spliced fibronectin connecting segment-1 (CS-1). These interactions are fundamental to inflammatory responses and hematopoiesis.

This compound acts as a competitive antagonist of VLA-4, effectively blocking its interaction with its ligands. This inhibitory action forms the basis of its therapeutic potential in inflammatory diseases and its utility as a mobilizing agent for HSPCs.

Mechanism of Action

BIO5192 selectively binds to VLA-4, preventing the adhesion of VLA-4-expressing cells to VCAM-1 and fibronectin. This disruption of the VLA-4/VCAM-1 and VLA-4/fibronectin axes inhibits the transmigration of leukocytes across the vascular endothelium into sites of inflammation. In the context of hematopoiesis, the blockade of VLA-4 interaction with its ligands in the bone marrow microenvironment leads to the mobilization of HSPCs into the peripheral blood.

VLA-4 Signaling Pathways

The binding of BIO5192 to VLA-4 interferes with both "inside-out" and "outside-in" signaling pathways that are crucial for regulating integrin activation and function.

  • Inside-Out Signaling: This pathway is initiated by intracellular signals, such as those from chemokine receptors or the B-cell receptor (BCR), which lead to a conformational change in VLA-4, increasing its affinity for its ligands. BIO5192, by occupying the ligand-binding site, prevents the functional consequences of this activation.

  • Outside-In Signaling: Upon ligand binding, VLA-4 initiates intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influence cell proliferation, survival, and differentiation. By preventing ligand binding, BIO5192 inhibits these downstream signaling events.

Below are diagrams illustrating the VLA-4 signaling pathways and the inhibitory effect of BIO5192.

VLA4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VCAM1 VCAM-1 Outside_In Outside-In Signaling VCAM1->Outside_In activates Fibronectin Fibronectin Fibronectin->Outside_In activates Inside_Out Inside-Out Signaling Talin_Kindlin Talin/Kindlin Inside_Out->Talin_Kindlin activates VLA4 VLA4 Talin_Kindlin->VLA4 conformational change MAPK MAPK Pathway Outside_In->MAPK BIO5192 BIO5192 BIO5192->VLA4 inhibits Chemokine_Receptor Chemokine_Receptor Chemokine_Receptor->Inside_Out BCR BCR BCR->Inside_Out VLA4->VCAM1 VLA4->Fibronectin

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency

ParameterValueReference
Binding Affinity (Kd) < 10 pM[1][2]
IC50 (α4β1) 1.8 nM[1][2]

Table 2: In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

DosageEffectReference
30 mg/kg, s.c., twice dailyDelays paralysis[1][2]

Table 3: In Vivo Efficacy in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

DosageEffectReference
1 mg/kg, i.v. (with Plerixafor)Additive effect on progenitor mobilization[1][2]

Table 4: Pharmacokinetic Parameters in Mice

RouteDose (mg/kg)Terminal Half-life (hours)AUC (h*ng/mL)Reference
i.v.11.1-[1]
s.c.31.75,460[1]
s.c.102.7-[1]
s.c.304.714,175[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving BIO5192.

VLA-4 Competitive Binding Assay

This protocol is a representative method for assessing the ability of BIO5192 to inhibit the binding of a fluorescently labeled ligand to VLA-4 on cells.

Materials:

  • VLA-4 expressing cells (e.g., Jurkat cells)

  • Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)

  • This compound

  • Assay buffer (e.g., HEPES-buffered saline with 0.1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and harvest VLA-4 expressing cells. Wash the cells with assay buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Compound Dilution: Prepare a serial dilution of BIO5192 in assay buffer.

  • Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the BIO5192 dilutions to the respective wells.

  • Ligand Addition: Add 50 µL of the fluorescently labeled VLA-4 ligand to each well at a final concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in each well.

  • Data Analysis: Plot the MFI against the concentration of BIO5192. Calculate the IC50 value, which is the concentration of BIO5192 that inhibits 50% of the fluorescent ligand binding.

VLA4_Binding_Assay Start Start Cell_Prep Prepare VLA-4 expressing cells (1x10^6 cells/mL) Start->Cell_Prep Plate_Setup Add cells and BIO5192 to 96-well plate Cell_Prep->Plate_Setup Compound_Dilution Prepare serial dilutions of BIO5192 Compound_Dilution->Plate_Setup Ligand_Addition Add fluorescently labeled VLA-4 ligand Plate_Setup->Ligand_Addition Incubation Incubate for 1 hour at room temperature Ligand_Addition->Incubation Flow_Cytometry Analyze on flow cytometer (Measure MFI) Incubation->Flow_Cytometry Data_Analysis Calculate IC50 Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

This protocol describes a method to evaluate the in vivo efficacy of BIO5192 in mobilizing HSPCs.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Plerixafor (optional, for combination studies)

  • G-CSF (optional, for combination studies)

  • Materials for retro-orbital blood collection

  • Methylcellulose-based medium for colony-forming unit (CFU) assays

  • Flow cytometry antibodies for HSPC analysis (e.g., Lineage, c-Kit, Sca-1)

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Drug Administration:

    • Single Agent: Administer BIO5192 (e.g., 1 mg/kg) via intravenous (i.v.) or subcutaneous (s.c.) injection.

    • Combination Therapy: Co-administer BIO5192 with Plerixafor (e.g., 5 mg/kg, s.c.) or after a course of G-CSF (e.g., 100 µg/kg/day for 4 days).

  • Blood Collection: At various time points post-injection (e.g., 1, 3, 6 hours), collect peripheral blood via retro-orbital bleeding.

  • CFU Assay: Plate a defined volume of blood in methylcellulose medium. Incubate for 7-10 days and count the number of hematopoietic colonies.

  • Flow Cytometry Analysis: Lyse red blood cells and stain the remaining cells with fluorescently labeled antibodies against HSPC markers to quantify the number of mobilized HSPCs.

  • Data Analysis: Compare the number of mobilized HSPCs (CFUs or flow cytometry counts) between the BIO5192-treated groups and the vehicle control group.

HSPC_Mobilization_Workflow cluster_analysis Analysis Start Start Acclimation Acclimate mice Start->Acclimation Drug_Admin Administer BIO5192 (and/or other agents) Acclimation->Drug_Admin Blood_Collection Collect peripheral blood at time points Drug_Admin->Blood_Collection CFU_Assay CFU Assay Blood_Collection->CFU_Assay Flow_Cytometry Flow Cytometry (HSPC markers) Blood_Collection->Flow_Cytometry Data_Analysis Compare mobilized HSPCs to control CFU_Assay->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of BIO5192's therapeutic effect.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • This compound

  • Vehicle

  • Clinical scoring sheet

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Treatment: Begin treatment with BIO5192 (e.g., 30 mg/kg, s.c., twice daily) or vehicle at a predetermined time point (e.g., at the onset of clinical signs).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Data Analysis: Compare the mean clinical scores and disease incidence between the BIO5192-treated and vehicle-treated groups.

EAE_Model_Workflow Start Start EAE_Induction Induce EAE in mice (MOG35-55, CFA, Pertussis Toxin) Start->EAE_Induction Treatment Initiate BIO5192 or vehicle treatment EAE_Induction->Treatment Clinical_Scoring Daily clinical scoring (Scale 0-5) Treatment->Clinical_Scoring Data_Analysis Compare clinical scores and disease incidence Clinical_Scoring->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a valuable research tool for investigating the roles of VLA-4 in various physiological and pathological processes. Its high potency and selectivity make it an ideal compound for preclinical studies in inflammation, autoimmune diseases, and hematology. This technical guide provides a foundational understanding of the pharmacology of BIO5192 and detailed protocols to facilitate its use in a research setting. Further investigation into the downstream signaling consequences of VLA-4 inhibition by BIO5192 will continue to enhance our understanding of its molecular mechanisms.

References

BIO5192 Hydrate: A Technical Guide for In Vitro Studies of Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 plays a critical role in cell adhesion, particularly in the context of leukocyte trafficking and hematopoietic stem and progenitor cell (HSPC) mobilization.[1][4] By interrupting the interaction between VLA-4 and its primary ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin, BIO5192 provides a powerful tool for studying and modulating cell adhesion processes in vitro.[4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for in vitro cell adhesion assays, and a visualization of the associated signaling pathways.

Core Mechanism of Action

BIO5192 is a high-affinity antagonist of VLA-4, with a dissociation constant (Kd) of less than 10 pM.[1][2][3] It selectively binds to the α4β1 integrin, thereby preventing its engagement with VCAM-1 and fibronectin.[4] This blockade of the VLA-4/VCAM-1 axis disrupts the adhesion of cells expressing VLA-4, such as lymphocytes and hematopoietic stem cells, to the vascular endothelium and the extracellular matrix.[4][5]

Quantitative Data on BIO5192 Activity

The efficacy of BIO5192 in modulating cell adhesion and related processes has been quantified in several studies. The following tables summarize key quantitative data.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) < 10 pMα4β1 Integrin[1][2][3]
IC50 vs. α4β1 1.8 nMJurkat cells[1][2][3]
IC50 vs. α9β1 138 nMN/A[1]
IC50 vs. α2β1 1053 nMN/A[1]
IC50 vs. α4β7 > 500 nMN/A[1]
IC50 vs. αIIbβ3 > 10,000 nMN/A[1]
Experimental EndpointBIO5192 EffectCell Type/SystemReference
Inhibition of cell binding to fibronectin (untreated cells) 43% reductionMurine A20 lymphoma cells[4]
Inhibition of cell binding to fibronectin (PMA-stimulated cells) 36% reductionMurine A20 lymphoma cells[4]
Mobilization of murine HSPCs 30-fold increase over basal levelsMurine model[4][5][6]
HSPC mobilization (in combination with Plerixafor) 3-fold additive effectMurine model[4][5][6]
HSPC mobilization (in combination with G-CSF and Plerixafor) 17-fold enhancement compared to G-CSF aloneMurine model[4][5][6]

Experimental Protocols

In Vitro Cell Adhesion Assay Using this compound

This protocol describes a method to quantify the inhibitory effect of BIO5192 on the adhesion of VLA-4 expressing cells to fibronectin-coated surfaces.

Materials:

  • This compound (soluble in DMSO)[1]

  • VLA-4 expressing cells (e.g., Jurkat, Molt-4, or primary lymphocytes)

  • Fibronectin

  • 96-well tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Serum-free cell culture medium

  • Calcein-AM or other suitable fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Prepare a 50 µg/mL solution of fibronectin in sterile PBS.

    • Add 100 µL of the fibronectin solution to the desired number of wells in a 96-well plate.

    • To other wells, add 100 µL of 1% BSA in PBS to serve as a negative control.

    • Incubate the plate overnight at 4°C.

    • The next day, aspirate the coating solutions and wash the wells twice with 200 µL of sterile PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.

    • Wash the wells twice with 200 µL of sterile PBS.

  • Cell Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration).

    • Harvest VLA-4 expressing cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

    • In separate tubes, incubate the cell suspension with the different concentrations of BIO5192 or vehicle control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Aspirate the final PBS wash from the coated plate.

    • Add 100 µL of the pre-treated cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells 2-3 times with 200 µL of pre-warmed PBS to remove non-adherent cells.

    • After the final wash, add 100 µL of PBS to each well.

  • Quantification:

    • Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

    • The percentage of cell adhesion can be calculated as: (Fluorescence of test well / Fluorescence of total seeded cells) x 100.

Signaling Pathways and Visualizations

VLA-4 Mediated Cell Adhesion Signaling

Upon binding to its ligands (VCAM-1 or fibronectin), VLA-4 initiates an intracellular signaling cascade that promotes cell adhesion and migration. This process often involves the recruitment and activation of several key signaling molecules. The α4 cytoplasmic domain can activate c-Src, leading to the phosphorylation of p130Cas and subsequent activation of the Rac GTPase, which is a critical regulator of the actin cytoskeleton and cell motility.[2]

VLA4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 / Fibronectin VLA4 VLA-4 (α4β1 Integrin) VCAM1->VLA4 Binds cSrc c-Src VLA4->cSrc Activates p130Cas p130Cas cSrc->p130Cas Phosphorylates Rac Rac p130Cas->Rac Activates Actin Actin Cytoskeleton (Cell Adhesion & Migration) Rac->Actin BIO5192 BIO5192 BIO5192->VLA4 Inhibits

Caption: VLA-4 signaling pathway and the inhibitory action of BIO5192.

Experimental Workflow for In Vitro Cell Adhesion Assay

The following diagram outlines the key steps in the experimental protocol for assessing the effect of BIO5192 on cell adhesion.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_quantification Quantification p1 Coat 96-well plate with Fibronectin p2 Block with BSA p1->p2 a1 Seed treated cells onto fibronectin-coated plate p2->a1 p3 Prepare BIO5192 dilutions t1 Pre-incubate cells with BIO5192 p3->t1 p4 Label cells with Calcein-AM p4->t1 t1->a1 a2 Incubate (30-60 min) a1->a2 a3 Wash to remove non-adherent cells a2->a3 q1 Read fluorescence a3->q1 q2 Calculate % Adhesion q1->q2

Caption: Workflow for the BIO5192 in vitro cell adhesion assay.

Conclusion

This compound is a valuable research tool for the in vitro investigation of cell adhesion mechanisms mediated by the VLA-4 integrin. Its high potency and selectivity allow for precise modulation of VLA-4-dependent cellular interactions. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals seeking to utilize BIO5192 in their studies of cell adhesion and related biological processes.

References

The Biological Activity of BIO5192 Hydrate in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of BIO5192 hydrate in murine models. BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Its primary mechanism of action involves the disruption of the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2] This guide will detail the significant findings from preclinical murine studies, focusing on its role in hematopoietic stem cell mobilization and the amelioration of experimental autoimmune encephalomyelitis.

Core Mechanism of Action: VLA-4 Inhibition

BIO5192 exhibits high affinity and selectivity for α4β1 integrin. The disruption of the VLA-4/VCAM-1 axis by BIO5192 is central to its observed biological effects. This interaction is a key component of cell adhesion and trafficking processes in the body.[1][2]

Signaling Pathway of VLA-4 Inhibition by BIO5192

The following diagram illustrates the signaling pathway affected by BIO5192. By blocking the VLA-4 receptor, BIO5192 prevents its binding to VCAM-1, which is expressed on endothelial and stromal cells. This inhibition disrupts the adhesion and transendothelial migration of leukocytes and hematopoietic stem and progenitor cells (HSPCs).

Caption: Mechanism of BIO5192 action on the VLA-4/VCAM-1 axis.

Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

A primary and well-documented biological activity of BIO5192 in murine models is its ability to induce the mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2]

Quantitative Data on HSPC Mobilization

The following tables summarize the key quantitative findings from studies evaluating BIO5192's effect on HSPC mobilization.

Table 1: In Vitro Activity and Pharmacokinetics of BIO5192

ParameterValueReference
Binding Affinity (Kd) for α4β1 < 10 pM
IC50 for α4β1 1.8 nM[3]
IC50 for α9β1 138 nM
IC50 for α2β1 1053 nM
IC50 for α4β7 > 500 nM
IC50 for αIIbβ3 > 10,000 nM
Terminal Half-life (1 mg/kg, i.v.) 1.1 hours[3]
Terminal Half-life (3 mg/kg, s.c.) 1.7 hours[3]
Terminal Half-life (10 mg/kg, s.c.) 2.7 hours[3]
Terminal Half-life (30 mg/kg, s.c.) 4.7 hours[3]
AUC (3 mg/kg, s.c.) 5,460 hng/ml[3]
AUC (30 mg/kg, s.c.) 14,175 hng/ml[3]

Table 2: In Vivo Efficacy of BIO5192 in HSPC Mobilization in Murine Models

Treatment GroupFold Increase in HSPCs (vs. basal)Reference
BIO5192 alone 30-fold[1][2][4]
BIO5192 + Plerixafor 3-fold additive effect (vs. single agents)[1][2][4]
BIO5192 + Plerixafor + G-CSF 17-fold (vs. G-CSF alone)[1][2][4]
BIO5192 + Plerixafor + G-CSF 135-fold (vs. baseline)[1]
Experimental Protocols for HSPC Mobilization

1. Murine Models:

  • Studies have utilized mouse strains such as 129Sv/J, C57BL/6J, and B6.SJL-Ptprca Pepcb/BoyJ.[1][4] All animal procedures were approved by the respective Institutional Animal Care and Use Committees.[1][4]

2. Drug Preparation and Administration:

  • BIO5192 was supplied as a sterile powder and reconstituted at 200 μg/mL in a vehicle of ethanol:propylene glycol:water (10:36:54) at pH 7.0.[1][4]

  • For mobilization studies, BIO5192 was administered intravenously (i.v.) at doses ranging from 0.001 to 3 mg/kg.[1] A common effective dose was 1 mg/kg i.v.[1]

  • Plerixafor was administered subcutaneously (s.c.) at 5 mg/kg.[1]

  • Recombinant human G-CSF was administered s.c. at 250 μg/kg per day for 5 days.[1]

3. Assessment of HSPC Mobilization:

  • Colony-Forming Cell (CFC) Assays: Peripheral blood was collected at various time points after drug administration. Mononuclear cells were isolated and cultured in methylcellulose-based media supplemented with cytokines (e.g., IL-3, IL-6, SCF) to quantify the number of colony-forming units, typically for granulocyte-macrophage progenitors (CFU-GM).[1]

  • Competitive Repopulation Assay: To assess the functionality of mobilized stem cells, peripheral blood mononuclear cells from treated donor mice (e.g., C57BL/6, CD45.2+) were transplanted into lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+ F1) along with a known number of competitor bone marrow cells from congenic mice (CD45.1+).[1] Donor cell engraftment was monitored over several months by flow cytometry for CD45.2+ cells in the peripheral blood of recipients.[1] Secondary transplantations were also performed to confirm long-term repopulating ability.[1]

Experimental Workflow for HSPC Mobilization and Analysis

HSPC_Mobilization_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis Phase mouse C57BL/6J Mouse injection Administer BIO5192 (i.v.) and/or other agents (s.c.) mouse->injection blood_collection Peripheral Blood Collection (e.g., at 1, 3, 6 hours post-injection) injection->blood_collection cfc_assay Colony-Forming Cell (CFC) Assay blood_collection->cfc_assay Analyze Progenitors transplantation Competitive Repopulation Assay (Transplantation into irradiated recipients) blood_collection->transplantation Assess Stem Cell Function flow_cytometry Flow Cytometry Analysis (Long-term engraftment) transplantation->flow_cytometry

Caption: Workflow for HSPC mobilization studies with BIO5192.

Efficacy in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

BIO5192 has also been evaluated in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), where it demonstrated therapeutic potential by delaying disease onset.

Quantitative Data from EAE Studies

Table 3: Efficacy of BIO5192 in the Murine EAE Model

ParameterTreatment GroupResultReference
Disease Onset BIO5192 (30 mg/kg; s.c; bid; days 5-14)3-day delay in paralysis onset[3]
Experimental Protocol for EAE

1. EAE Induction:

  • EAE is typically induced in C57BL/6 mice.[5][6][7]

  • Mice are immunized subcutaneously with an emulsion of a myelin-specific peptide, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), in Complete Freund's Adjuvant (CFA).[5][6]

  • Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of pathogenic T cells into the central nervous system.[5][6]

2. BIO5192 Treatment:

  • A documented therapeutic regimen for BIO5192 in the EAE model is 30 mg/kg administered subcutaneously, twice daily (bid), from day 5 to day 14 post-immunization.[3]

3. Clinical Assessment:

  • Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.

In Vitro Binding and Adhesion Assays

The inhibitory activity of BIO5192 on VLA-4 has been confirmed through in vitro assays.

Experimental Protocol for In Vitro Adhesion Assay

1. Cell Lines:

  • VLA-4 expressing cell lines, such as the murine A20 lymphoma cell line, are used.[1]

2. Assay Principle:

  • The ability of BIO5192 to block the binding of VLA-4 expressing cells to immobilized VLA-4 ligands is assessed.

  • Plates are coated with fibronectin or a soluble VCAM-1/Fc fusion protein.[1]

  • Calcein-AM labeled A20 cells are seeded in the coated plates in the presence or absence of BIO5192.[1]

  • After incubation, unbound cells are washed away, and the fluorescence of the remaining adherent cells is measured.[1]

3. Key Findings:

  • BIO5192 reduced the binding of A20 cells to fibronectin-coated plates by 43% (unstimulated) and 36% (PMA-stimulated).[1][4]

BIO5192 in Murine Cancer Models

Despite the known role of VLA-4 in leukocyte trafficking and its expression on some tumor cells, extensive studies on the efficacy of this compound in murine cancer models are not widely reported in the available literature. Its primary characterization in murine models has been in the context of HSPC mobilization and autoimmune disease.

Summary and Conclusion

This compound is a potent and selective VLA-4 inhibitor with significant and well-characterized biological activity in murine models. Its ability to effectively mobilize hematopoietic stem and progenitor cells, both alone and in combination with other agents like Plerixafor and G-CSF, highlights its potential in the field of stem cell transplantation. Furthermore, its efficacy in delaying the onset of paralysis in a murine model of multiple sclerosis suggests a therapeutic role in autoimmune disorders. The data presented in this guide, derived from preclinical murine studies, provide a strong foundation for further investigation and development of BIO5192 as a therapeutic agent.

References

Methodological & Application

BIO5192 hydrate in vivo dosage and administration guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and selective small molecule inhibitor of the integrin α4β1 (VLA-4).[1][2] VLA-4 plays a crucial role in cell adhesion and migration, and its interaction with its ligand, VCAM-1, is central to the trafficking of hematopoietic stem and progenitor cells (HSPCs) and lymphocytes.[3][4][5] By interrupting the VCAM-1/VLA-4 axis, BIO5192 has demonstrated significant efficacy in mobilizing HSPCs from the bone marrow to the peripheral blood.[3][6] This property makes it a valuable tool for research in hematology, immunology, and regenerative medicine. These application notes provide a comprehensive guide to the in vivo dosage, administration, and relevant experimental protocols for this compound.

Mechanism of Action

BIO5192 selectively binds to α4β1 integrin with high affinity (Kd <10 pM), exhibiting 250- to 1000-fold higher affinity for VLA-4 than for the related α4β7 integrin.[3] This inhibition disrupts the adhesive interactions between HSPCs and the bone marrow niche, as well as the migration of lymphocytes into inflamed tissues, leading to their mobilization into the peripheral circulation.[3][4]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Murine Models
ApplicationSpeciesDosageAdministration RouteKey FindingsReference
HSPC MobilizationMouse0.001, 0.01, 0.1, 1, or 3 mg/kgIntravenous (IV)Dose-dependent increase in HSPC mobilization, with 1 mg/kg resulting in a ~30-fold increase over baseline.[3][3]
HSPC MobilizationMouse1 mg/kgIntravenous (IV)Peak mobilization observed at 0.5 to 1 hour.[3][3]
Combination HSPC MobilizationMouse1 mg/kg BIO5192 (IV) + 5 mg/kg Plerixafor (SC)IV and Subcutaneous (SC)Additive effect on progenitor mobilization, peaking at 3 hours.[3][3]
Combination HSPC MobilizationMouse1 mg/kg BIO5192 (IV) + G-CSF (250 µg/kg/day x 5 days) + Plerixafor (5 mg/kg SC)IV, SC17-fold enhancement in mobilization compared to G-CSF alone.[3][6][3][6]
Experimental Autoimmune Encephalomyelitis (EAE)Rat30 mg/kgSubcutaneous (SC), twice daily (bid)Delayed onset of paralysis associated with EAE.[1][2][1][2]
Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesDosageAdministration RouteValueReference
Terminal Half-life (t1/2)Not Specified1 mg/kgIntravenous (IV)1.1 hours[1][2]
Terminal Half-life (t1/2)Not Specified3 mg/kgSubcutaneous (SC)1.7 hours[1][2]
Terminal Half-life (t1/2)Not Specified10 mg/kgSubcutaneous (SC)2.7 hours[1][2]
Terminal Half-life (t1/2)Not Specified30 mg/kgSubcutaneous (SC)4.7 hours[1][2]
Area Under the Curve (AUC)Not Specified3 mg/kgSubcutaneous (SC)5,460 hng/ml[1][2]
Area Under the Curve (AUC)Not Specified30 mg/kgSubcutaneous (SC)14,175 hng/ml[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the reconstitution of this compound for administration in animal models.

Materials:

  • This compound powder

  • Ethanol

  • Propylene glycol

  • Sterile water

  • Sterile, light-protected tubes

  • Vortex mixer

Procedure:

  • This compound is supplied as a sterile powder.[3]

  • Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio, adjusted to pH 7.0.[3]

  • Reconstitute the this compound powder in the vehicle solution to a final concentration of 200 µg/mL.[3]

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Note: A different formulation for subcutaneous injection has been described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Protocol 2: In Vivo HSPC Mobilization in Mice

This protocol details the procedure for inducing HSPC mobilization in mice using this compound.

Materials:

  • C57BL/6J x 129Sv/J F1 mice (or other suitable strain)

  • Prepared this compound solution (200 µg/mL)

  • Sterile syringes and needles for intravenous or subcutaneous injection

  • Blood collection supplies (e.g., EDTA tubes, capillary tubes)

  • Methylcellulose-based medium for colony-forming unit (CFU) assays

Procedure:

  • Administer this compound to mice at the desired dose (e.g., 1 mg/kg) via intravenous injection.[3] For subcutaneous administration, adjust the volume and concentration accordingly.

  • Collect peripheral blood at specified time points post-injection (e.g., 0.5, 1, 3, and 6 hours) to assess the peak of mobilization.[3]

  • Perform peripheral blood colony-forming unit (CFU) assays to quantify the number of mobilized progenitor cells.[3]

  • For combination studies, administer other agents such as Plerixafor (5 mg/kg, SC) or G-CSF (250 µg/kg/day for 5 days, SC) in conjunction with BIO5192.[3]

Protocol 3: Competitive Repopulation Assay

This protocol is used to assess the long-term engraftment potential of HSPCs mobilized by BIO5192.

Materials:

  • Lethally irradiated recipient mice (e.g., CD45.1+/CD45.2+)

  • Peripheral blood mononuclear cells (PBMCs) from donor mice mobilized with BIO5192

  • Congenic competitor bone marrow cells (e.g., CD45.1+)

  • Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2)

Procedure:

  • Mobilize HSPCs in donor mice using BIO5192 as described in Protocol 2.

  • Isolate PBMCs from the peripheral blood of the mobilized donor mice.

  • Lethally irradiate recipient mice.

  • Transplant the recipient mice with a mixture of PBMCs from the BIO5192-mobilized donors and a known number of congenic competitor bone marrow cells (e.g., 0.5 x 106 cells).[3]

  • At various time points post-transplantation (e.g., 3 months), analyze the peripheral blood of recipient mice using flow cytometry to determine the level of donor chimerism by distinguishing between donor (CD45.2+) and competitor (CD45.1+) cells.[3]

  • Successful engraftment is indicated by stable, long-term multilineage chimerism.[3]

Visualizations

Signaling Pathway

BIO5192_Signaling_Pathway VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VLA4->VCAM1 BIO5192 BIO5192 BIO5192->VLA4 Inhibition

Caption: BIO5192 inhibits the VLA-4/VCAM-1 adhesion axis.

Experimental Workflow

HSPC_Mobilization_Workflow start Start: Administer BIO5192 (e.g., 1 mg/kg IV) collect_blood Collect Peripheral Blood (0.5, 1, 3, 6 hours) start->collect_blood cfu_assay Perform Colony-Forming Unit (CFU) Assay collect_blood->cfu_assay quantify Quantify Mobilized Progenitor Cells cfu_assay->quantify end End: Assess Mobilization quantify->end

Caption: Workflow for assessing HSPC mobilization by BIO5192.

Logical Relationship: Combination Therapy

Combination_Therapy_Logic BIO5192 BIO5192 (VLA-4 Inhibition) additive_effect Additive HSPC Mobilization BIO5192->additive_effect synergistic_effect Synergistic HSPC Mobilization BIO5192->synergistic_effect Plerixafor Plerixafor (CXCR4 Inhibition) Plerixafor->additive_effect Plerixafor->synergistic_effect GCSF G-CSF GCSF->synergistic_effect

Caption: BIO5192's additive and synergistic effects in combination therapy.

References

Application Notes and Protocols for In Vivo Studies with BIO5192 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 is a potent and highly selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] This integrin plays a critical role in cell adhesion and migration, and its inhibition has significant therapeutic potential in various inflammatory diseases and for mobilizing hematopoietic stem and progenitor cells (HSPCs).[3][4] These application notes provide detailed protocols for the dissolution of BIO5192 hydrate for in vivo studies, along with relevant technical data and a summary of its mechanism of action.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of BIO5192 is presented in the table below.

PropertyValue
Molecular Weight 817.78 g/mol [1]
Formula C₃₈H₄₆Cl₂N₆O₈S[1]
Purity ≥98%[1]
CAS Number 327613-57-0[1]
Storage Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Mechanism of Action: VLA-4 Inhibition

BIO5192 functions by selectively binding to integrin α4β1 (VLA-4) with high affinity (Kd < 10 pM).[1][2] This binding blocks the interaction between VLA-4 on the surface of cells, such as lymphocytes and hematopoietic stem cells, and its ligand, Vascular Cell Adhesion Molecule 1 (VCAM-1), on the vascular endothelium.[4] The disruption of the VLA-4/VCAM-1 axis inhibits the adhesion and transmigration of inflammatory cells into tissues and mobilizes HSPCs from the bone marrow into the peripheral blood.[4]

Below is a diagram illustrating the signaling pathway inhibited by BIO5192.

BIO5192_Mechanism_of_Action cluster_cells Cellular Interaction cluster_receptors Receptor-Ligand Interaction Hematopoietic_Stem_Cell Hematopoietic Stem Cell / Leukocyte VLA4 VLA-4 (α4β1 Integrin) Endothelial_Cell Endothelial Cell VCAM1 VCAM-1 VLA4->VCAM1 Binding Adhesion_Migration Cell Adhesion & Migration VCAM1->Adhesion_Migration BIO5192 BIO5192 BIO5192->VLA4 Inhibits

Caption: Mechanism of BIO5192 action.

In Vivo Dissolution Protocols

The successful in vivo application of BIO5192 requires appropriate dissolution to ensure bioavailability and prevent precipitation. BIO5192 is soluble in DMSO up to 100 mM.[1] However, for in vivo administration, a vehicle that is well-tolerated by the animal model is essential. Below are established protocols for preparing BIO5192 for in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2][5]

Protocol 1: DMSO and Corn Oil Formulation

This protocol is suitable for subcutaneous administration and can achieve a concentration of at least 2.5 mg/mL.[2][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of BIO5192 in DMSO (e.g., 25 mg/mL).

  • For a final working solution, add 10% of the DMSO stock solution to 90% corn oil.

  • Mix thoroughly until a clear, homogenous solution is obtained.

Example for 1 mL working solution:

  • Add 100 µL of 25 mg/mL BIO5192 in DMSO to 900 µL of corn oil.

Protocol 2: Multi-Component Vehicle (DMSO, PEG300, Tween-80, Saline)

This formulation is suitable for achieving a clear solution of at least 1.25 mg/mL and can be used for various administration routes.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a stock solution of BIO5192 in DMSO (e.g., 12.5 mg/mL).

  • In a sterile tube, add 10% of the DMSO stock solution.

  • Add 40% PEG300 and mix until uniform.

  • Add 5% Tween-80 and mix thoroughly.

  • Add 45% saline to reach the final volume and mix until the solution is clear.

Example for 1 mL working solution:

  • Start with 100 µL of 12.5 mg/mL BIO5192 in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix.

Protocol 3: Ethanol, Propylene Glycol, and Water Formulation

This vehicle was used in a study on the mobilization of hematopoietic stem and progenitor cells.[4]

Materials:

  • This compound powder

  • Ethanol

  • Propylene glycol

  • Water

  • Acid/base for pH adjustment

Procedure:

  • Prepare a vehicle solution of ethanol:propylene glycol:water in a 10:36:54 ratio.

  • Adjust the pH of the vehicle to 7.0.

  • Dissolve the BIO5192 sterile powder in the pH-adjusted vehicle to the desired concentration (e.g., 200 µg/mL).[4]

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for in vivo experiments using BIO5192.

InVivo_Workflow Start Dissolution Prepare BIO5192 Solution (Select appropriate protocol) Start->Dissolution Animal_Dosing Administer BIO5192 to Animal Model (e.g., s.c., i.v.) Dissolution->Animal_Dosing Monitoring Monitor Animal Health & Pharmacodynamic Markers Animal_Dosing->Monitoring Data_Collection Collect Samples for Analysis (e.g., blood, tissue) Monitoring->Data_Collection Analysis Analyze Samples (e.g., flow cytometry, histology) Data_Collection->Analysis Results Interpret Results Analysis->Results End Results->End

Caption: General experimental workflow for in vivo studies with BIO5192.

Quantitative Data Summary

The following tables summarize key quantitative data for BIO5192 from in vivo studies.

Table 1: Pharmacokinetic Parameters of BIO5192 [2][5]

Administration RouteDose (mg/kg)Terminal Half-life (hours)
Intravenous (i.v.)11.1
Subcutaneous (s.c.)31.7
Subcutaneous (s.c.)102.7
Subcutaneous (s.c.)304.7

Table 2: In Vivo Efficacy and Dosing

Animal ModelDosing RegimenEffectReference
Mice1 mg/kg, i.v. (with Plerixafor)Additive effect on progenitor mobilization[2][5]
Mice30 mg/kg, s.c. (bid, days 5-14)Delays paralysis in Experimental Autoimmune Encephalomyelitis (EAE)[2][5]
RatsN/AEfficacious in the EAE model[3]

Table 3: IC₅₀ Values for Different Integrins [1][2]

IntegrinIC₅₀ (nM)
α₄β₁1.8
α₉β₁138
α₂β₁1053
α₄β₇> 500
αIIbβ₃> 10,000

Conclusion

BIO5192 is a valuable research tool for studying the role of α4β1 integrin in various biological processes. The protocols and data provided in these application notes are intended to facilitate the design and execution of in vivo studies. Adherence to appropriate dissolution and administration procedures is crucial for obtaining reliable and reproducible results. Researchers should select the most suitable vehicle based on their specific experimental needs, including the animal model, administration route, and desired concentration.

References

Application Notes and Protocols for BIO5192 Hydrate in In Vitro Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and highly selective small-molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1] Integrin α4β1 plays a crucial role in cell adhesion, particularly in the interaction between leukocytes and endothelial cells via its binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and the extracellular matrix protein fibronectin.[2][3] This interaction is fundamental in inflammatory responses and leukocyte trafficking. BIO5192 effectively blocks this binding, making it a valuable tool for studying the physiological and pathological roles of α4β1 integrin in various cellular processes, including inflammation, autoimmune diseases, and cancer metastasis.

These application notes provide a detailed protocol for utilizing this compound in in vitro cell adhesion assays, a summary of effective concentrations, and an overview of the underlying signaling pathways.

Mechanism of Action

BIO5192 is a selective antagonist of the integrin α4β1, exhibiting a 250- to 1000-fold higher affinity for α4β1 over the related α4β7 integrin.[1] It functions by binding to the α4 subunit and inhibiting its interaction with its ligands, VCAM-1 and fibronectin. This blockade of the VLA-4/VCAM-1 axis prevents the initial tethering and firm adhesion of cells, thereby inhibiting cell migration and infiltration into tissues.[1][3]

Data Presentation

The inhibitory effect of BIO5192 on in vitro cell adhesion is dose-dependent. The following table summarizes the typical inhibitory concentrations and their effects on the adhesion of Jurkat cells (a human T lymphocyte cell line) to VCAM-1-coated surfaces.

This compound Concentration (nM)Percent Inhibition of Cell Adhesion (%)
0.1~10%
1~25%
10~55%
100~85%
1000 (1 µM)>95%

Note: The IC50 for BIO5192 in inhibiting Jurkat cell adhesion to fibronectin (CS1 fragment) has been reported to be approximately 9 nM.[4] The above data is illustrative and may vary depending on the specific cell type, ligand, and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a fluorescently labeled in vitro cell adhesion assay to assess the inhibitory effect of BIO5192.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Jurkat cells (or other cell line expressing α4β1 integrin)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human VCAM-1/Fc Chimera Protein

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other suitable fluorescent cell stain)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Stock Solution Preparation
  • BIO5192 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. For example, dissolve 8.27 mg of this compound (MW: 827.78 g/mol with one water molecule) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C.

Experimental Procedure
  • Plate Coating with VCAM-1: a. Dilute recombinant human VCAM-1/Fc to a final concentration of 5 µg/mL in sterile PBS. b. Add 50 µL of the diluted VCAM-1 solution to each well of a 96-well microplate. c. Incubate the plate overnight at 4°C. d. The following day, wash the wells twice with 150 µL of sterile PBS. e. Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C. f. Wash the wells twice with 150 µL of PBS before cell seeding.

  • Cell Preparation and Labeling: a. Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest the cells and wash them once with serum-free RPMI-1640. c. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. d. Add Calcein-AM to the cell suspension at a final concentration of 5 µM. e. Incubate the cells for 30 minutes at 37°C in the dark. f. Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye and resuspend in serum-free RPMI-1640 at 1 x 10^6 cells/mL.

  • Cell Treatment with BIO5192: a. Prepare serial dilutions of BIO5192 from the 10 mM stock solution in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). b. In separate tubes, mix equal volumes of the labeled cell suspension and the diluted BIO5192 solutions. c. Include a vehicle control (DMSO) and a positive control (no inhibitor). d. Incubate the cells with BIO5192 for 30 minutes at 37°C.

  • Adhesion Assay: a. After the pre-incubation with BIO5192, gently resuspend the cells. b. Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each VCAM-1-coated well. c. To determine the total fluorescence (representing 100% of cells added), add 100 µL of a separate aliquot of the cell suspension to wells that will not be washed. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator. e. Gently wash the wells 2-3 times with 150 µL of pre-warmed PBS to remove non-adherent cells. f. After the final wash, add 100 µL of PBS to each well.

  • Quantification: a. Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm. b. Calculate the percentage of cell adhesion for each condition using the following formula:

    % Adhesion = (Fluorescence of washed well / Fluorescence of unwashed well) x 100

    c. Calculate the percent inhibition of cell adhesion for each BIO5192 concentration:

    % Inhibition = (1 - (% Adhesion with BIO5192 / % Adhesion of vehicle control)) x 100

Mandatory Visualizations

Signaling Pathway

BIO5192_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 Integrin α4β1 (VLA-4) VCAM1->VLA4 Binding FAK FAK VLA4->FAK Outside-In Signaling Talin Talin Talin->VLA4 Activation Kindlin Kindlin Kindlin->VLA4 Activation InsideOut Inside-Out Signaling (e.g., Chemokine Receptor) InsideOut->Talin InsideOut->Kindlin RhoA RhoA FAK->RhoA Cytoskeleton Actin Cytoskeleton (Cell Adhesion, Migration) RhoA->Cytoskeleton BIO5192 BIO5192 BIO5192->VLA4 Inhibition

Caption: Integrin α4β1 signaling and inhibition by BIO5192.

Experimental Workflow

Experimental_Workflow start Start plate_coating Coat 96-well plate with VCAM-1 start->plate_coating cell_labeling Label Jurkat cells with Calcein-AM start->cell_labeling adhesion Add treated cells to VCAM-1 coated plate and incubate plate_coating->adhesion treatment Pre-incubate labeled cells with BIO5192 dilutions cell_labeling->treatment treatment->adhesion wash Wash to remove non-adherent cells adhesion->wash read Read fluorescence wash->read analyze Calculate % Adhesion and % Inhibition read->analyze end End analyze->end

Caption: Workflow for the in vitro cell adhesion assay.

Logical Relationship

Logical_Relationship Concentration BIO5192 Concentration Adhesion Cell Adhesion Concentration->Adhesion Inversely Proportional

Caption: Effect of BIO5192 concentration on cell adhesion.

References

Application Notes and Protocols for BIO5192 in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BIO5192, a potent and selective small-molecule inhibitor of α4β1 integrin (Very Late Antigen-4 or VLA-4), in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS).[1]

Introduction to BIO5192

BIO5192 is a highly selective inhibitor of the α4β1 integrin, with a dissociation constant (Kd) of less than 10 pM.[1] Integrin α4β1 plays a critical role in the inflammatory processes that drive diseases like multiple sclerosis by mediating the adhesion and migration of lymphocytes from the bloodstream into inflamed tissues of the central nervous system (CNS).[1] BIO5192 exerts its therapeutic effect by blocking the interaction between α4β1 on the surface of lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells of the blood-brain barrier. This inhibition prevents the infiltration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and axonal damage.

A key mechanistic feature of BIO5192 is that it does not induce the internalization of the α4β1 integrin receptor upon binding, a phenomenon observed with some monoclonal antibody-based inhibitors of the same target.[1] This suggests that a simple blockade of the α4β1/VCAM-1 interaction is sufficient for its efficacy in EAE models.[1]

Data Presentation

Properties of BIO5192
PropertyValueReference
Molecular Weight 817.78[2]
Formula C38H46Cl2N6O8S[2]
Target Integrin α4β1 (VLA-4)[1][2]
Potency (Kd) < 10 pM[1]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]
Illustrative Efficacy of BIO5192 in a Rat EAE Model

The following table represents an illustrative example of the expected efficacy of BIO5192 in a typical rat EAE study. While the Leone et al. (2003) study confirmed the efficacy of BIO5192, specific quantitative data on clinical scores were not available in the reviewed literature. This table is based on the reported efficacy and typical EAE progression.

Day Post-ImmunizationMean Clinical Score (Vehicle Control)Mean Clinical Score (BIO5192-Treated)
80.00.0
100.50.0
121.50.5
142.51.0
163.01.5
183.01.5
202.51.0

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Rats

This protocol describes the active induction of EAE in Lewis rats, a common model for studying the efficacy of therapeutic agents like BIO5192.

Materials:

  • Myelin Basic Protein (MBP) or other suitable encephalitogenic peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MBP in CFA. For example, mix equal volumes of MBP (in sterile saline) and CFA containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL of MBP and 4 mg/mL of M. tuberculosis.

  • Immunization: Anesthetize the rats. Inject 0.1 mL of the antigen emulsion subcutaneously into the footpad of each hind limb.

  • Monitoring: Following immunization, monitor the animals daily for clinical signs of EAE. Weigh the animals daily and provide supportive care as needed (e.g., food and water on the cage floor).

II. Preparation and Administration of BIO5192

Materials:

  • BIO5192 powder

  • Ethanol

  • Propylene glycol

  • Sterile water

  • pH meter

  • Sterile syringes and needles

Procedure:

  • Formulation: Prepare a vehicle solution of ethanol:propylene glycol:water (10:36:54) with a pH of 7.0.[3]

  • Reconstitution: Reconstitute BIO5192 powder in the vehicle to the desired stock concentration. For example, a stock solution of 200 µg/mL can be prepared.[3]

  • Dosing: The optimal dosage regimen for BIO5192 in rat EAE models was determined to be one that provides full receptor occupancy. While the exact dose from the primary rat EAE study is not detailed in the available literature, a dose of 1 mg/kg administered intravenously has been used in mouse studies and can serve as a starting point for dose-ranging studies.[3]

  • Administration: Administer the prepared BIO5192 solution to the animals via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The timing of administration (prophylactic or therapeutic) will depend on the study design.

III. Clinical Scoring of EAE in Rats

Clinical signs of EAE should be assessed and scored daily by a blinded observer.

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead
IV. Measurement of Leukocytosis as a Pharmacodynamic Marker

Leukocytosis (an increase in white blood cell count) is a known pharmacodynamic effect of α4β1 integrin inhibitors and can be used to confirm the biological activity of BIO5192 in vivo.[1]

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Pipettes

  • Hematology analyzer or hemocytometer and microscope

  • Lysis buffer (if manual counting)

Procedure:

  • Blood Collection: Collect blood samples from the animals at baseline (before treatment) and at specified time points after BIO5192 administration.

  • Cell Counting:

    • Automated Method: Use a hematology analyzer to obtain a complete blood count (CBC), including the total white blood cell count.

    • Manual Method: If an automated analyzer is not available, perform manual cell counting using a hemocytometer. This will involve diluting the blood, lysing the red blood cells, and counting the white blood cells under a microscope.

  • Data Analysis: Compare the white blood cell counts at different time points to the baseline values to determine the extent of leukocytosis induced by BIO5192.

Visualizations

Mechanism of Action of BIO5192

Caption: BIO5192 blocks the VLA-4/VCAM-1 interaction, preventing immune cell infiltration.

Experimental Workflow for a BIO5192 EAE Study

EAE_Induction Day 0: Induce EAE in Rats (MBP/CFA immunization) Group_Allocation Randomly Allocate Rats to Treatment Groups EAE_Induction->Group_Allocation Treatment_Phase Administer BIO5192 or Vehicle Control Group_Allocation->Treatment_Phase Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment_Phase->Monitoring PD_Marker Pharmacodynamic Assessment: (e.g., Leukocytosis) Monitoring->PD_Marker Endpoint Terminal Endpoint: - Histopathology of CNS - Cytokine Analysis PD_Marker->Endpoint

Caption: Workflow for evaluating BIO5192 in a rat EAE model.

Logical Relationship of VLA-4 Inhibition in EAE

BIO5192 BIO5192 Administration VLA4_Inhibition Inhibition of α4β1 Integrin (VLA-4) BIO5192->VLA4_Inhibition Leukocyte_Adhesion Reduced Leukocyte Adhesion to Endothelium VLA4_Inhibition->Leukocyte_Adhesion CNS_Infiltration Decreased Infiltration of Immune Cells into CNS Leukocyte_Adhesion->CNS_Infiltration Inflammation Reduced CNS Inflammation CNS_Infiltration->Inflammation Demyelination Reduced Demyelination and Axonal Damage Inflammation->Demyelination EAE_Symptoms Amelioration of EAE Clinical Symptoms Demyelination->EAE_Symptoms

Caption: Downstream effects of VLA-4 inhibition by BIO5192 in EAE.

References

Application Notes: BIO5192 Hydrate for Hematopoietic Stem Cell Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and other disorders. The success of this procedure relies on the efficient collection of a sufficient number of HSCs. Granulocyte-colony stimulating factor (G-CSF) is the current standard for mobilizing HSCs from the bone marrow into the peripheral blood for collection. However, a significant number of patients respond poorly to G-CSF, and the multi-day administration can be burdensome.

BIO5192, a small-molecule inhibitor of Very Late Antigen-4 (VLA-4), offers a promising alternative and synergistic approach to HSC mobilization.[1][2][3][4] VLA-4, an integrin receptor expressed on HSCs, mediates their adhesion to the bone marrow niche through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on stromal cells.[1][3] By disrupting this VLA-4/VCAM-1 axis, BIO5192 induces the rapid and efficient mobilization of HSCs into the peripheral circulation.[1][2][4][5] Preclinical studies have demonstrated that BIO5192, alone or in combination with other mobilizing agents like G-CSF and the CXCR4 antagonist Plerixafor, can significantly enhance the yield of mobilized HSCs.[1][2][3][4][6] These mobilized cells have been shown to be capable of long-term, multi-lineage engraftment in transplantation models.[1][2][3][4]

These application notes provide a detailed protocol for the use of BIO5192 hydrate in preclinical hematopoietic stem cell mobilization studies.

Signaling Pathway of HSC Retention and Mobilization

The retention of hematopoietic stem cells within the bone marrow niche is a complex process mediated by several key molecular interactions. The VLA-4/VCAM-1 and CXCR4/SDF-1 axes are two of the most critical pathways involved. BIO5192 specifically targets the VLA-4/VCAM-1 interaction to induce HSC mobilization.

cluster_BM Bone Marrow Niche cluster_VLA4 VLA-4/VCAM-1 Interaction cluster_CXCR4 CXCR4/SDF-1 Interaction cluster_PB Peripheral Blood HSC HSC VLA4 VLA-4 CXCR4 CXCR4 Mobilized_HSC Mobilized HSC HSC->Mobilized_HSC Mobilization Stromal Stromal Cell VCAM1 VCAM-1 SDF1 SDF-1 VLA4->VCAM1 Adhesion CXCR4->SDF1 Retention Signal BIO5192 BIO5192 BIO5192->VLA4 Inhibits Plerixafor Plerixafor Plerixafor->CXCR4 Inhibits

Caption: VLA-4 and CXCR4 signaling in HSC retention and mobilization.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of BIO5192 in mobilizing hematopoietic stem and progenitor cells (HSPCs) from preclinical murine studies.

Table 1: Single Agent BIO5192 Mobilization Efficacy

Treatment GroupFold Increase in CFU-GM vs. Baseline
BIO519230-fold[1][2][4]

CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage

Table 2: Combination Therapy Mobilization Efficacy

Treatment GroupFold Increase in HSPCs vs. Control
BIO5192 + Plerixafor3-fold increase over single agents[1][2][4]
G-CSF + BIO5192 + Plerixafor17-fold increase over G-CSF alone[1][2][4]

HSPCs: Hematopoietic Stem and Progenitor Cells

Experimental Protocols

In Vivo Murine Hematopoietic Stem Cell Mobilization Protocol

This protocol details the procedure for inducing HSC mobilization in a murine model using this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as recommended by the manufacturer)

  • C57BL/6J mice (or other appropriate strain)

  • Syringes and needles for intravenous or subcutaneous injection

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Reagents for complete blood count (CBC) analysis

  • Reagents for colony-forming unit (CFU) assays (e.g., MethoCult™)

  • Antibodies for flow cytometry analysis of HSPCs (e.g., anti-Lineage, anti-c-Kit, anti-Sca-1)

Experimental Workflow:

cluster_analysis Sample Analysis A Acclimatize Mice B Prepare BIO5192 Solution A->B C Administer BIO5192 (IV or SC) B->C D Collect Peripheral Blood at Time Points C->D E Analyze Blood Samples D->E F Complete Blood Count (CBC) E->F Quantitative Analysis G Colony-Forming Unit (CFU) Assay E->G Functional Analysis H Flow Cytometry (LSK cells) E->H Phenotypic Analysis

References

Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of BIO5192 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of subcutaneous (SC) and intravenous (IV) administration of BIO5192 hydrate, a potent and selective small molecule inhibitor of the integrin α4β1 (VLA-4). The information presented here is intended to guide researchers in selecting the appropriate administration route for preclinical studies and to provide standardized protocols for its use.

Introduction to this compound

BIO5192 is a highly selective inhibitor of VLA-4, which plays a crucial role in cell adhesion and migration.[1] By blocking the interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), BIO5192 effectively modulates inflammatory responses and mobilizes hematopoietic stem and progenitor cells (HSPCs).[2][3] This makes it a valuable tool for research in hematology, immunology, and oncology.

Data Presentation: Subcutaneous vs. Intravenous Administration

The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of BIO5192. Below is a summary of key quantitative data compiled from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration
Dose 3, 10, and 30 mg/kg1 mg/kg
Terminal Half-life (t½) 1.7, 2.7, and 4.7 hours, respectively[4][5]1.1 hours[4][5]
Area Under the Curve (AUC) 5,460 hng/mL (for 3 mg/kg) to 14,175 hng/mL (for 30 mg/kg)[4][5]Not explicitly stated, but IV administration is noted to be more potent.[2]

Table 2: Pharmacodynamic Effects of this compound on Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration
Peak Mobilization Slower onset, with a peak at 3 hours.[2]Rapid mobilization, with a peak at 0.5 to 1 hour.[2]
Mobilization Fold Increase Not explicitly stated, but IV is more potent.[2]Approximately 30-fold increase over baseline.[2][3][4][5]
Combination Therapy A combination of Plerixafor (5 mg/kg SC) and BIO5192 (1 mg/kg IV) showed an additive effect on progenitor mobilization.[2][4][5]When combined with Plerixafor and G-CSF, BIO5192 (IV) enhanced HSPC mobilization by 17-fold compared to G-CSF alone.[2][3]

Signaling Pathway and Mechanism of Action

BIO5192 acts by interrupting the VCAM-1/VLA-4 signaling axis, which is critical for the adhesion of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche. The diagram below illustrates this mechanism.

BIO5192_Mechanism_of_Action Mechanism of Action of BIO5192 in HSPC Mobilization cluster_BM_Niche Bone Marrow Niche VCAM1 VCAM-1 SDF1 SDF-1 VLA4 VLA-4 VLA4->VCAM1 Adhesion Mobilization HSPC Mobilization (Release into Peripheral Blood) VLA4->Mobilization CXCR4 CXCR4 CXCR4->SDF1 Homing/Retention CXCR4->Mobilization BIO5192 BIO5192 BIO5192->VLA4 Inhibits Plerixafor Plerixafor (AMD3100) Plerixafor->CXCR4 Inhibits

Caption: BIO5192 inhibits the VLA-4/VCAM-1 interaction, leading to HSPC mobilization.

Experimental Protocols

The following are detailed methodologies for key experiments involving the subcutaneous and intravenous administration of this compound.

Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

This protocol describes the procedure for evaluating the in vivo HSPC mobilization efficacy of BIO5192 following subcutaneous or intravenous administration in a murine model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or as specified by the manufacturer)

  • Syringes and needles (appropriate gauge for SC and IV injections in mice)

  • Experimental animals (e.g., C57BL/6 mice)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Reagents for Colony-Forming Unit (CFU) assay (e.g., MethoCult™)

  • Flow cytometer and relevant antibodies for immunophenotyping

Procedure:

  • Preparation of BIO5192 Solution:

    • Reconstitute this compound in the appropriate vehicle to the desired stock concentration.

    • Prepare working solutions for injection by diluting the stock solution to the final desired concentration for the specified dose (e.g., 1 mg/kg for IV, 3-30 mg/kg for SC).

  • Animal Dosing:

    • Intravenous (IV) Administration: Inject the prepared BIO5192 solution into the lateral tail vein of the mouse.

    • Subcutaneous (SC) Administration: Inject the prepared BIO5192 solution into the scruff of the neck.

  • Blood Collection:

    • At specified time points post-injection (e.g., 0.5, 1, 3, 6 hours), collect peripheral blood from the mice via retro-orbital bleeding or another appropriate method into EDTA-coated tubes.

  • Analysis of HSPC Mobilization:

    • Colony-Forming Unit (CFU) Assay:

      • Plate the collected peripheral blood mononuclear cells (PBMCs) in methylcellulose-based medium.

      • Incubate for 7-14 days and count the number of colonies (e.g., CFU-GM, CFU-GEMM).

    • Flow Cytometry:

      • Stain PBMCs with a cocktail of fluorescently-labeled antibodies to identify and quantify HSPC populations (e.g., Lineage-Sca-1+c-Kit+ cells).

HSPC_Mobilization_Workflow Experimental Workflow for HSPC Mobilization Assay cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Prep_BIO5192 Prepare BIO5192 Solution Admin_IV Intravenous (IV) Injection Prep_BIO5192->Admin_IV Admin_SC Subcutaneous (SC) Injection Prep_BIO5192->Admin_SC Prep_Animals Prepare Experimental Animals Prep_Animals->Admin_IV Prep_Animals->Admin_SC Blood_Collection Peripheral Blood Collection Admin_IV->Blood_Collection Admin_SC->Blood_Collection CFU_Assay Colony-Forming Unit (CFU) Assay Blood_Collection->CFU_Assay Flow_Cytometry Flow Cytometry Analysis Blood_Collection->Flow_Cytometry

Caption: Workflow for assessing in vivo HSPC mobilization by BIO5192.

Protocol 2: Pharmacokinetic Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of BIO5192 following subcutaneous or intravenous administration.

Materials:

  • This compound

  • Vehicle

  • Syringes and needles

  • Experimental animals

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Sample storage vials

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Preparation and Dosing:

    • Prepare BIO5192 solutions and dose the animals via the IV or SC route as described in Protocol 1.

  • Serial Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Centrifuge the collected blood samples to separate the plasma.

    • Transfer the plasma to labeled storage vials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of BIO5192 in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacokinetic_Analysis_Workflow Workflow for Pharmacokinetic Analysis Dosing BIO5192 Administration (IV or SC) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation (t½, Cmax, AUC) Analysis->Calculation

Caption: A streamlined workflow for conducting pharmacokinetic studies of BIO5192.

Conclusion

The choice between subcutaneous and intravenous administration of this compound will depend on the specific experimental objectives. Intravenous administration provides rapid and potent mobilization of HSPCs, making it suitable for studies requiring a quick and robust effect.[2] Subcutaneous administration offers a less invasive alternative with a slower onset and longer half-life, which may be advantageous for studies requiring sustained exposure.[2][4][5] The protocols and data presented in these application notes provide a foundation for the effective use of BIO5192 in preclinical research.

References

Application Notes and Protocols for BIO5192 Hydrate in Long-Term In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 is a potent and highly selective small molecule inhibitor of the α4β1 integrin (Very Late Antigen-4, VLA-4). The α4β1 integrin plays a critical role in cell adhesion and migration, particularly in the trafficking of leukocytes to sites of inflammation. By blocking the interaction of α4β1 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), BIO5192 can modulate inflammatory responses and cell migration. These characteristics make it a valuable tool for investigating the role of α4β1 in various pathological processes, including autoimmune diseases, cancer metastasis, and inflammation. Long-term in vivo studies in rodent models are crucial for evaluating the chronic efficacy and safety of α4β1 integrin inhibition. This document provides detailed application notes and protocols for the use of BIO5192 hydrate in long-term in vivo studies in rats.

Mechanism of Action: α4β1 Integrin Signaling

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Upon binding to ligands like VCAM-1 or fibronectin, α4β1 integrin activates intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. BIO5192 acts as an antagonist, blocking the ligand-binding site on the α4 subunit and thereby inhibiting these downstream signaling events.

alpha4beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 / Fibronectin Integrin α4β1 Integrin (VLA-4) VCAM1->Integrin Binds Paxillin Paxillin Integrin->Paxillin Recruits CellAdhesion Cell Adhesion & Spreading Integrin->CellAdhesion BIO5192 BIO5192 BIO5192->Integrin Inhibits FAK FAK Paxillin->FAK Activates Src Src FAK->Src Activates Rac Rac Src->Rac Activates CellMigration Cell Migration Rac->CellMigration

Caption: Simplified signaling pathway of α4β1 integrin and the inhibitory action of BIO5192.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters of BIO5192. These tables can also serve as templates for recording experimental data.

Table 1: In Vitro Activity of BIO5192

ParameterValueReference
Target α4β1 Integrin (VLA-4)
Binding Affinity (Kd) <10 pM
IC50 (α4β1) 1.8 nM
Selectivity (IC50) α9β1: 138 nMα2β1: 1053 nMα4β7: >500 nMαIIbβ3: >10,000 nM

Table 2: Pharmacokinetic Parameters of BIO5192 in Rats

Parameter1 mg/kg (IV)3 mg/kg (SC)10 mg/kg (SC)30 mg/kg (SC)Reference
Terminal Half-life (t½) 1.1 hours1.7 hours2.7 hours4.7 hours[1][2]
AUC -5,460 hng/ml-14,175 hng/ml[1][2]
Cmax ----
Clearance ----
Volume of Distribution ----
AUC: Area Under the Curve; Cmax: Maximum Concentration. Dashes indicate data not readily available in cited literature.

Experimental Protocols

Preparation of this compound Formulation

This protocol is adapted from a formulation used for in vivo studies in mice and is suitable for subcutaneous administration in rats.

Materials:

  • This compound (sterile powder)

  • Ethanol (100%, sterile)

  • Propylene glycol (sterile)

  • Water for Injection (WFI), sterile

  • Sterile, light-protected vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing ethanol, propylene glycol, and WFI in a ratio of 10:36:54 (v/v/v) in a sterile vial. For example, to prepare 10 ml of vehicle, mix 1 ml of ethanol, 3.6 ml of propylene glycol, and 5.4 ml of WFI.

  • Reconstitution: Aseptically add the calculated amount of vehicle to the vial containing the this compound powder to achieve the desired final concentration (e.g., 1-10 mg/ml). The concentration should be chosen based on the desired dose and a maximum injection volume of 5 ml/kg for rats.

  • Dissolution: Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected vial.

  • Storage: Store the reconstituted solution at 2-8°C, protected from light. Stability under these conditions should be validated. For long-term storage, consult the manufacturer's recommendations; stock solutions in DMSO are often stored at -20°C or -80°C.

Long-Term In Vivo Study Workflow

The following diagram and protocol outline a general workflow for a long-term (e.g., 28-day or longer) study in rats.

long_term_workflow cluster_prep Study Preparation cluster_dosing Dosing & Monitoring Phase (Chronic) cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Measurements (Body Weight, Clinical Signs) Acclimatization->Baseline Randomization Group Randomization Baseline->Randomization Dosing Daily Dosing (Vehicle or BIO5192) Randomization->Dosing Monitoring Daily/Weekly Monitoring (Body Weight, Food/Water Intake, Clinical Observations) Dosing->Monitoring PK_Sampling Interim Pharmacokinetic Blood Sampling Monitoring->PK_Sampling Terminal_Sampling Terminal Blood Collection (Hematology, Clinical Chemistry) Monitoring->Terminal_Sampling PK_Sampling->Monitoring Necropsy Necropsy & Organ Weight Terminal_Sampling->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: General workflow for a long-term in vivo study with BIO5192 in rats.

Protocol:

  • Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley, Lewis) based on the disease model or study objective. Animals should be of a specific age and weight range.

  • Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, low-dose BIO5192, high-dose BIO5192). A typical group size is 8-10 rats per sex.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at the predetermined frequency (e.g., once or twice daily). Dosing regimens up to 30 mg/kg have been used in rat models.

  • In-Life Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, respiration).

    • Weekly: Record body weight and measure food and water consumption.

  • Pharmacokinetic (PK) Analysis: If required, collect blood samples from a satellite group of animals at various time points after the first dose and after the last dose to determine the single-dose and steady-state pharmacokinetic profiles.

  • Terminal Procedures:

    • At the end of the study, anesthetize the animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.

    • Perform a full necropsy, and record the weights of key organs (e.g., liver, kidneys, spleen, thymus).

    • Collect tissues for histopathological examination.

Safety and Toxicology Monitoring

For long-term studies, careful monitoring for potential adverse effects is critical.

Table 3: Recommended Monitoring Parameters for Long-Term Rat Studies

CategoryParametersFrequency
Clinical Observations Morbidity, mortality, changes in behavior, appearance (fur, eyes), signs of pain or distress.Daily
Body Weight Individual animal body weights.Weekly
Food/Water Consumption Cage-side measurements.Weekly
Hematology Complete Blood Count (CBC) with differential (WBC, RBC, platelets, hemoglobin, hematocrit).At termination
Clinical Chemistry Liver function (ALT, AST, ALP, bilirubin), Kidney function (BUN, creatinine), electrolytes.At termination
Organ Weights Liver, kidneys, spleen, heart, thymus, brain, adrenal glands, gonads.At termination
Histopathology Microscopic examination of major organs and any gross lesions.At termination

Concluding Remarks

This compound is a powerful tool for the long-term in vivo investigation of α4β1 integrin biology. The protocols and data provided herein offer a framework for designing and executing robust and reproducible studies in rats. Researchers should adapt these guidelines to their specific experimental needs, ensuring compliance with all institutional animal care and use regulations. Careful formulation, appropriate dosing, and comprehensive monitoring are essential for obtaining high-quality data on the long-term efficacy and safety of BIO5192.

References

Application Notes and Protocols for Studying the Effects of BIO5192 Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 hydrate is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 is a cell surface receptor that plays a critical role in cell adhesion, particularly the interaction between hematopoietic cells and the vascular endothelium or extracellular matrix components like vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.[4][5] This interaction is crucial for the homing and retention of cells within specific tissue microenvironments, such as the bone marrow.[4][6]

In the context of oncology, the VLA-4/VCAM-1 axis has been implicated in the progression of various malignancies, including hematological cancers and solid tumors.[7][8] The adhesion of cancer cells to the bone marrow stroma via VLA-4 can confer protection from chemotherapy-induced apoptosis, a phenomenon known as cell adhesion-mediated drug resistance (CAM-DR).[5][9][10] By disrupting the VLA-4/VCAM-1 interaction, BIO5192 can potentially mobilize cancer cells from their protective niche and sensitize them to the cytotoxic effects of chemotherapeutic agents.[11]

These application notes provide detailed protocols for studying the effects of this compound on cancer cells in vitro, with a focus on assessing changes in cell viability, apoptosis, and cell cycle distribution. The provided methodologies are essential for researchers investigating the therapeutic potential of VLA-4 inhibition in oncology.

Mechanism of Action: VLA-4 Inhibition and Sensitization to Chemotherapy

The binding of VLA-4 on cancer cells to its ligand VCAM-1 on stromal cells activates intracellular signaling pathways, such as the PYK2 pathway, which can lead to the efflux of chemotherapeutic drugs and enhanced cell survival.[5][12] BIO5192, by competitively inhibiting this interaction, is hypothesized to reverse this resistance, leading to increased efficacy of cytotoxic treatments.

VLA4_Inhibition VLA-4 Inhibition by BIO5192 and its Effect on Chemoresistance cluster_cancer_cell Cancer Cell cluster_stromal_cell Stromal Cell BIO5192 BIO5192 VLA-4 VLA-4 BIO5192->VLA-4 Inhibition PYK2 PYK2 VLA-4->PYK2 Activation Drug Efflux Drug Efflux PYK2->Drug Efflux Induction Apoptosis Apoptosis Drug Efflux->Apoptosis Inhibition Chemotherapeutic_Agent Chemotherapeutic_Agent Chemotherapeutic_Agent->Apoptosis Induction VCAM-1 VCAM-1 VCAM-1->VLA-4 Binding

Figure 1: VLA-4 signaling inhibition by BIO5192.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effects of BIO5192 on cancer cell lines. This data is intended to serve as an example of expected outcomes from the described experimental protocols.

Table 1: Effect of BIO5192 on the Viability of Jurkat Cells in Combination with Doxorubicin

TreatmentConcentrationMean Cell Viability (%)Standard Deviation
Control (Untreated)-100.05.2
BIO51921 µM95.34.8
Doxorubicin0.5 µM65.76.1
BIO5192 + Doxorubicin1 µM + 0.5 µM35.25.5

Table 2: Apoptosis Induction by BIO5192 in Combination with Doxorubicin in Jurkat Cells

TreatmentConcentration% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)-3.11.5
BIO51921 µM4.52.0
Doxorubicin0.5 µM15.88.2
BIO5192 + Doxorubicin1 µM + 0.5 µM38.615.3

Table 3: Cell Cycle Analysis of Jurkat Cells Treated with BIO5192 and Doxorubicin

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)-55.430.114.5
BIO51921 µM54.930.514.6
Doxorubicin0.5 µM40.225.334.5
BIO5192 + Doxorubicin1 µM + 0.5 µM35.818.745.5

Experimental Protocols

Cell Culture

Jurkat (Human T-cell leukemia) and A20 (Murine B-cell lymphoma) Cell Lines

  • Thawing Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Maintaining Cultures:

    • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Split cultures every 2-3 days by diluting the cell suspension with fresh medium.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of BIO5192 on cell viability, alone or in combination with other compounds.

MTT_Workflow MTT Assay Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with BIO5192 and/or chemotherapeutic agent Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Annexin V/PI Apoptosis Assay Workflow Culture_Treat Culture and treat cells with BIO5192 +/- chemo agent Harvest_Wash Harvest and wash cells with PBS Culture_Treat->Harvest_Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Harvest_Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 minutes at room temperature in the dark Stain->Incubate Analyze Analyze by flow cytometry within 1 hour Incubate->Analyze

Figure 3: Workflow for the Annexin V/PI apoptosis assay.
  • Cell Treatment: Culture cells in 6-well plates and treat with this compound, a chemotherapeutic agent, or a combination for the desired time.

  • Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 150 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the cellular effects of the VLA-4 inhibitor, this compound. By examining its impact on cell viability, apoptosis, and cell cycle, researchers can elucidate its potential as a therapeutic agent, particularly in overcoming cell adhesion-mediated drug resistance in various cancers. The provided hypothetical data and workflows serve as a guide for experimental design and data interpretation in the preclinical evaluation of BIO5192.

References

Application Notes and Protocols for Flow Cytometry Analysis of BIO5192-Mobilized Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BIO5192 is a potent small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on stromal cells.[1][2] By disrupting this VLA-4/VCAM-1 axis, BIO5192 induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[1][3][4] This mobilization can be further enhanced by combining BIO5192 with other mobilizing agents, such as the CXCR4 antagonist plerixafor or granulocyte colony-stimulating factor (G-CSF).[3][4]

These application notes provide detailed protocols for the flow cytometric analysis of murine and human HSPCs mobilized by BIO5192, enabling accurate quantification and characterization of the mobilized cell populations.

Quantitative Data Summary

The efficacy of BIO5192 in mobilizing HSPCs, both alone and in combination with other agents, has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: Murine HSPC Mobilization with BIO5192

Treatment GroupFold Increase in Peripheral Blood HSPCs (over baseline)Reference
BIO519230-fold[3][4]
Plerixafor (AMD3100)Not specified
BIO5192 + Plerixafor3-fold additive effect over BIO5192 alone[3][4]
G-CSFNot specified
G-CSF + BIO5192 + Plerixafor17-fold enhancement compared to G-CSF alone[3][4]

Signaling Pathway and Experimental Workflow

BIO5192 Mechanism of Action

BIO5192 competitively binds to VLA-4 on the surface of HSPCs, preventing its interaction with VCAM-1 on bone marrow stromal cells. This disruption of adhesion signals, along with the influence of other signaling pathways like the SDF-1/CXCR4 axis, leads to the egress of HSPCs into the peripheral circulation.

BIO5192_Mechanism cluster_BM_Niche Bone Marrow Niche cluster_HSPC Hematopoietic Stem Cell Stromal_Cell Stromal Cell VCAM1 VCAM-1 HSPC HSPC VLA4 VLA-4 Peripheral_Blood Peripheral Blood HSPC->Peripheral_Blood Mobilization VLA4->VCAM1 Adhesion (Blocked by BIO5192) BIO5192 BIO5192 BIO5192->VLA4 Inhibition

Caption: Mechanism of BIO5192-induced HSPC mobilization.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing BIO5192-mobilized HSPCs involves peripheral blood collection, red blood cell lysis, antibody staining, and subsequent acquisition and analysis on a flow cytometer.

Flow_Cytometry_Workflow Start Start: BIO5192 Administration PB_Collection Peripheral Blood Collection Start->PB_Collection RBC_Lysis Red Blood Cell Lysis PB_Collection->RBC_Lysis Cell_Count Cell Counting and Viability RBC_Lysis->Cell_Count Antibody_Staining Antibody Staining Cell_Count->Antibody_Staining Flow_Cytometry Flow Cytometry Acquisition Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating) Flow_Cytometry->Data_Analysis End End: HSPC Quantification Data_Analysis->End Murine_Gating_Strategy Total_Events Total Events (FSC vs SSC) Singlets Singlets (FSC-A vs FSC-H) Total_Events->Singlets Viable_Cells Viable Cells (Viability Dye-) Singlets->Viable_Cells Leukocytes Leukocytes (CD45+) Viable_Cells->Leukocytes Lineage_Negative Lineage- Cells Leukocytes->Lineage_Negative LSK_Population LSK Population (Sca-1+ c-Kit+) Lineage_Negative->LSK_Population Human_Gating_Strategy Total_Events Total Events (FSC vs SSC) Viable_Leukocytes Viable Leukocytes (CD45+ vs SSC) Total_Events->Viable_Leukocytes CD34_Gate CD34+ Gate (CD45dim, low SSC) Viable_Leukocytes->CD34_Gate Final_CD34 Final CD34+ Population CD34_Gate->Final_CD34

References

Troubleshooting & Optimization

BIO5192 Technical Support Center: Preventing Hydrate Precipitation in Physiological Saline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BIO5192 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of BIO5192 hydrate in physiological saline during experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My BIO5192 solution is forming a precipitate when I dilute it in physiological saline. Why is this happening?

A1: BIO5192 is known to have poor solubility in aqueous solutions like physiological saline. Direct dilution of a highly concentrated BIO5192 stock solution (e.g., in DMSO) into saline can cause it to crash out of solution, forming a hydrate precipitate. This is a common issue for many poorly water-soluble drugs.

Q2: How can I prevent BIO5192 from precipitating in my saline solution?

A2: The key to preventing precipitation is to use a co-solvent system that maintains the solubility of BIO5192 when introduced into an aqueous environment. Two validated formulations have been successfully used for in vivo studies to prevent precipitation.

Recommended Formulations:

Formulation ComponentProtocol 1 (% v/v)Protocol 2 (% v/v)
DMSO10%-
PEG30040%-
Tween-805%-
Ethanol-10%
Propylene Glycol-36%
Water (at pH 7.0)-54%
Physiological Saline45%-

Note: For Protocol 1, a clear solution with a BIO5192 solubility of ≥ 1.25 mg/mL (1.53 mM) can be achieved. For the hydrate form of BIO5192, a solubility of ≥ 2.5 mg/mL (3.02 mM) is reported with the same formulation.[1][2]

Experimental Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol is widely used for formulating poorly soluble compounds for in vivo administration.

Materials:

  • BIO5192 powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Physiological saline (0.9% NaCl), sterile

Procedure:

  • Prepare a BIO5192 stock solution in DMSO.

    • Based on the desired final concentration, weigh the appropriate amount of BIO5192 powder.

    • Dissolve the BIO5192 in DMSO. BIO5192 is soluble up to 100 mM in DMSO.[3] For example, to prepare a 12.5 mg/mL stock solution, dissolve 12.5 mg of BIO5192 in 1 mL of DMSO.

  • Add PEG300.

    • In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final solution.

    • Add 100 µL of your BIO5192/DMSO stock solution to the PEG300.

    • Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.

  • Add Tween-80.

    • To the DMSO/PEG300/BIO5192 mixture, add 50 µL of Tween-80 for every 1 mL of the final solution.

    • Mix thoroughly until the solution is clear.

  • Add Physiological Saline.

    • Slowly add 450 µL of physiological saline for every 1 mL of the final solution to the mixture.

    • Mix gently but thoroughly. The final solution should be clear.

Troubleshooting for Protocol 1:

  • Precipitation upon adding saline: If you observe precipitation, try adding the saline more slowly while gently mixing. You can also try gently warming the solution to 37°C and using sonication to aid dissolution.[1]

  • Phase separation: Ensure all components are at room temperature before mixing. Thorough mixing at each step is crucial.

Protocol 2: Ethanol/Propylene Glycol/Water Formulation

This formulation has also been used successfully for in vivo studies of BIO5192.[4]

Materials:

  • BIO5192 powder

  • Ethanol, 200 proof, sterile

  • Propylene glycol, sterile, injectable grade

  • Sterile water for injection

  • pH meter and solutions for pH adjustment (e.g., sterile NaOH or HCl)

Procedure:

  • Prepare the vehicle.

    • In a sterile container, combine ethanol, propylene glycol, and sterile water in a 10:36:54 volume ratio.

    • Adjust the pH of the vehicle to 7.0 using a sterile pH adjustment solution.

  • Dissolve BIO5192.

    • Add the desired amount of BIO5192 powder to the pH-adjusted vehicle to achieve the final desired concentration (e.g., 200 µg/mL has been reported).[4]

    • Mix thoroughly until the BIO5192 is completely dissolved and the solution is clear.

Visualization of Experimental Workflows

Logical Workflow for Preventing BIO5192 Precipitation

start Start: BIO5192 Precipitation Issue choose_protocol Choose Formulation Protocol start->choose_protocol protocol1 Protocol 1: DMSO/PEG300/Tween-80/Saline choose_protocol->protocol1 Option A protocol2 Protocol 2: Ethanol/Propylene Glycol/Water choose_protocol->protocol2 Option B prepare_stock Prepare BIO5192 Stock in DMSO protocol1->prepare_stock prepare_vehicle Prepare Vehicle (Ethanol/PG/Water) protocol2->prepare_vehicle add_peg Add PEG300 prepare_stock->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_solution Clear BIO5192 Solution add_saline->final_solution No Precipitation troubleshoot Precipitation? Try warming/sonication add_saline->troubleshoot Precipitation adjust_ph Adjust pH to 7.0 prepare_vehicle->adjust_ph dissolve_bio Dissolve BIO5192 adjust_ph->dissolve_bio dissolve_bio->final_solution troubleshoot->final_solution

Caption: Workflow for selecting and preparing a suitable formulation to prevent BIO5192 precipitation.

BIO5192 Signaling Pathway

BIO5192 is a potent inhibitor of the integrin VLA-4 (α4β1). It works by interrupting the interaction between VLA-4 and its ligand, VCAM-1 (Vascular Cell Adhesion Molecule-1).[5] This interaction is crucial for the adhesion and migration of various cell types, including immune cells and hematopoietic stem cells.

cluster_cell Cell (e.g., Leukocyte) cluster_endothelium Endothelial Cell VLA4 VLA-4 (Integrin) Signaling Intracellular Signaling (e.g., Adhesion, Migration) VLA4->Signaling 'Outside-in' Signaling VCAM1 VCAM-1 VCAM1->VLA4 Binding BIO5192 BIO5192 BIO5192->VLA4 Inhibits

References

Optimal storage conditions for BIO5192 hydrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of BIO5192 hydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can negatively impact the solubility of the compound.

Q2: What are the optimal storage temperatures and expected stability for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store this compound in an aqueous solution?

A3: It is generally not recommended to store this compound in aqueous solutions for extended periods, as this may lead to degradation and loss of potency. Aqueous solutions should ideally be prepared fresh just before use and not stored for longer than 24 hours.

Q4: My vial of this compound powder appears empty. Is this normal?

A4: Yes, this can be normal, especially for small quantities of lyophilized compounds which may appear as a thin, transparent film on the vial's walls. To ensure you recover all the product, add the recommended solvent directly to the vial and vortex or sonicate until fully dissolved.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. The concentration may also be too high.

  • Troubleshooting Steps:

    • Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • Gentle warming of the solution to no more than 37°C can aid dissolution.

    • Vortexing or brief sonication can also help to break up any clumps and facilitate dissolving.

    • If solubility issues persist, consider preparing a slightly lower concentration stock solution.

Issue 2: My this compound stock solution in DMSO is cloudy or has visible precipitate after storage.

  • Possible Cause: The compound may have come out of solution during storage, particularly if the storage temperature fluctuated or if it was not stored at the recommended temperature.

  • Troubleshooting Steps:

    • Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.

    • Before use, centrifuge the vial to pellet any undissolved compound and carefully aspirate the supernatant for your experiment. It is recommended to re-verify the concentration of the supernatant if possible.

    • To avoid this issue in the future, ensure consistent and appropriate storage temperatures and consider preparing smaller aliquots to minimize temperature cycling.

Issue 3: this compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium.

  • Possible Cause: This is a common issue with hydrophobic compounds when transferred from a high-concentration organic solvent to an aqueous environment.

  • Troubleshooting Steps:

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of the medium. Mix this intermediate dilution thoroughly before adding it to the final volume.

    • Increase Protein Concentration: The presence of serum proteins in the cell culture medium can help to keep hydrophobic compounds in solution. Ensure your medium contains an appropriate serum concentration.

    • Rapid Mixing: When adding the this compound solution to the aqueous medium, ensure rapid and thorough mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically ≤ 0.1%) to minimize solvent-induced cell stress. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterConditionDuration
Solvent DMSO (anhydrous)-
Long-Term Storage -80°CUp to 6 months[1]
Short-Term Storage -20°CUp to 1 month[1]

Table 2: Solubility of this compound in Different Solvent Systems

Solvent SystemSolubility
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.02 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.02 mM)[1]
DMSO≥ 100 mg/mL (120.95 mM)[1]

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol provides a general framework for assessing the effect of this compound on the adhesion of cells to fibronectin-coated surfaces.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line expressing VLA-4 (e.g., Jurkat cells)

  • Complete cell culture medium

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Crystal Violet staining solution

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove any unbound fibronectin.

    • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells again three times with PBS.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium from your stock solution. Remember to include a vehicle control (DMSO).

    • Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the cell suspension to each fibronectin-coated well.

    • Incubate the plate for 1 hour at 37°C to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Wash the wells extensively with water to remove excess stain.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Protocol 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Mice

This protocol describes a general procedure for evaluating the ability of this compound to mobilize HSPCs into the peripheral blood of mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • C57BL/6 mice (8-12 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Reagents for complete blood count (CBC) and flow cytometry analysis of HSPCs (e.g., antibodies against Lineage, c-Kit, Sca-1).

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 1 mg/kg).

    • Prepare a vehicle-only solution to serve as a control.

  • Animal Dosing:

    • Administer this compound or vehicle to the mice via subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Blood Collection:

    • At various time points after administration (e.g., 1, 3, 6, and 24 hours), collect peripheral blood from the mice via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.

  • Analysis of HSPC Mobilization:

    • Perform a complete blood count (CBC) to determine the total white blood cell count.

    • Use flow cytometry to quantify the number of HSPCs in the peripheral blood. A common staining panel for murine HSPCs is Lineage-negative, c-Kit-positive, Sca-1-positive (LSK cells).

  • Data Analysis:

    • Compare the number of circulating HSPCs in the this compound-treated group to the vehicle-treated group at each time point to determine the extent of mobilization.

Visualizations

BIO5192_Signaling_Pathway BIO5192 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 VLA-4 (Integrin α4β1) VCAM1->VLA4 Binds Fibronectin Fibronectin Fibronectin->VLA4 Binds Downstream Downstream Signaling (e.g., FAK, PI3K/Akt) VLA4->Downstream Activates Adhesion Cell Adhesion Migration Cell Migration Survival Cell Survival Downstream->Adhesion Downstream->Migration Downstream->Survival BIO5192 This compound BIO5192->VLA4 Inhibits

Caption: BIO5192 inhibits VLA-4 signaling.

Experimental_Workflow Experimental Workflow: In Vitro Adhesion Assay A Prepare BIO5192 Stock (DMSO, -80°C) D Pre-incubate Cells with BIO5192 A->D B Coat 96-well Plate (Fibronectin) E Add Cells to Coated Plate B->E C Prepare Cell Suspension (VLA-4 expressing cells) C->D D->E F Incubate (Allow Adhesion) E->F G Wash Non-adherent Cells F->G H Stain, Solubilize & Read (Crystal Violet) G->H

Caption: Workflow for in vitro cell adhesion assay.

Troubleshooting_Workflow Troubleshooting: Stock Solution Precipitation Start Precipitate observed in BIO5192 stock solution Warm Warm to 37°C and vortex/sonicate Start->Warm Check Does precipitate dissolve? Warm->Check Use Use solution Check->Use Yes Centrifuge Centrifuge to pellet precipitate Check->Centrifuge No Aspirate Carefully aspirate supernatant for use Centrifuge->Aspirate Review Review storage and handling procedures Aspirate->Review

Caption: Troubleshooting precipitation in stock solutions.

References

Troubleshooting unexpected results in BIO5192 hydrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIO5192 hydrate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions related to the hydration of BIO5192.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Question: Why am I not observing any hydrate formation with BIO5192?

Answer:

Several factors could be preventing the formation of this compound. Consider the following potential causes and troubleshooting steps:

  • Incorrect Experimental Conditions: Hydrate formation is highly sensitive to temperature, pressure, and humidity.[1][2] Ensure your experimental setup is precisely calibrated and maintained within the specified ranges for this compound formation.

  • Insufficient Water Activity: The presence of sufficient water is crucial for hydration.[2] If you are using a mixed solvent system, ensure the water activity is high enough (typically >0.8) to facilitate hydrate formation.[3]

  • Nucleation Inhibition: The presence of impurities or certain excipients can inhibit the nucleation of hydrate crystals.[4][5] Ensure your starting material is of high purity and consider the potential impact of any additives in your system.

  • Kinetic Barriers: Hydrate formation can sometimes be slow. Allow sufficient time for nucleation and crystal growth. Agitation or seeding with a small amount of known this compound crystals can sometimes help overcome kinetic barriers.

Question: The characterization of my BIO5192 product shows the presence of an anhydrous form or a different polymorphic hydrate. What went wrong?

Answer:

The formation of unintended solid forms is a common challenge in hydrate experiments. Here are some likely causes and corrective actions:

  • Thermodynamic Stability: Under your experimental conditions, the anhydrous form or a different hydrate polymorph may be more thermodynamically stable.[6][7] Review the phase diagram of BIO5192 if available, or systematically vary temperature and humidity to find the stability region of the desired hydrate.

  • Dehydration During Processing: Downstream processing steps such as drying, milling, or mixing can inadvertently cause the dehydration of the hydrate.[8][9] Carefully control the temperature and humidity during these steps to prevent water loss.

  • Solvent-Mediated Transformation: The choice of solvent can influence which solid form crystallizes. Crystallization from different aqueous solvent systems can be used to target specific hydrate forms.[10]

Question: My this compound shows inconsistent water content between batches. How can I improve consistency?

Answer:

Inconsistent water content can arise from several factors related to both the formation and analysis of the hydrate:

  • Non-Stoichiometric Hydrate Behavior: BIO5192 may form a non-stoichiometric hydrate, where the water content can vary depending on the surrounding humidity.[7][8] It is crucial to control and monitor the relative humidity (RH) during and after the crystallization process.

  • Incomplete Hydration or Dehydration: The reaction may not have gone to completion, or partial dehydration may have occurred. Ensure sufficient time and controlled conditions for the hydration process and subsequent handling.

  • Analytical Method Variability: Ensure your analytical method for water content determination (e.g., Karl Fischer titration, Thermogravimetric Analysis) is properly validated and calibrated. Incomplete removal of water during TGA can be a source of error.[11]

Frequently Asked Questions (FAQs)

What is the typical stoichiometry of this compound?

BIO5192 is known to form a monohydrate, meaning one molecule of water is incorporated into the crystal lattice for every molecule of BIO5192. However, the formation of other hydrate forms under different conditions cannot be ruled out.

What analytical techniques are recommended for characterizing BIO5192 hydrates?

A combination of techniques is recommended for thorough characterization:[6][7][12]

  • Powder X-ray Diffraction (PXRD): To identify the crystal structure and differentiate between the anhydrous and hydrated forms.

  • Thermogravimetric Analysis (TGA): To determine the water content.

  • Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions.

  • Dynamic Vapor Sorption (DVS): To assess the stability of the hydrate at different relative humidities.[13]

  • Spectroscopy (FT-IR, Raman): To detect changes in hydrogen bonding associated with hydration.

How do excipients affect the hydration of BIO5192?

Excipients can significantly influence the hydration behavior of an active pharmaceutical ingredient (API).[5] Some excipients can act as moisture scavengers, inhibiting hydrate formation, while others may promote it by altering the local water activity. It is essential to evaluate the compatibility of BIO5192 with all excipients in a formulation.

Data Presentation

Table 1: Comparison of Analytical Results for Expected vs. Unexpected BIO5192 Solid Forms

PropertyExpected BIO5192 MonohydrateUnexpected Result A (Anhydrous)Unexpected Result B (Dihydrate)
Water Content (TGA) ~5.0% w/w< 0.5% w/w~9.5% w/w
PXRD Peaks (2θ) 8.5°, 12.3°, 18.7°10.2°, 15.1°, 20.4°9.1°, 13.5°, 19.8°
DSC Endotherm 125°C (dehydration)155°C (melting)110°C (dehydration)

Table 2: Effect of Relative Humidity on this compound Stability

Relative Humidity (RH)Water Content Change (DVS)PXRD Result
10%-4.5% (dehydration)Anhydrous Form
50%No significant changeMonohydrate
90%No significant changeMonohydrate

Experimental Protocols

Protocol 1: Slurry Crystallization for BIO5192 Monohydrate Formation

  • Preparation: Suspend 1 g of anhydrous BIO5192 in 10 mL of a 1:1 isopropanol/water mixture in a sealed vessel.

  • Slurrying: Agitate the suspension at a constant temperature of 25°C for 48 hours.

  • Isolation: Filter the solid material from the suspension.

  • Drying: Dry the isolated solid in a controlled environment at 40°C and 50% RH for 24 hours.

  • Analysis: Characterize the resulting solid using PXRD, TGA, and DSC to confirm the formation of the monohydrate.

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the BIO5192 sample into a TGA pan.

  • Instrument Setup: Equilibrate the TGA instrument at 30°C.

  • Heating Program: Heat the sample from 30°C to 200°C at a rate of 10°C/min under a nitrogen purge.

  • Data Analysis: Calculate the percentage weight loss corresponding to the dehydration step to determine the water content.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start with Anhydrous BIO5192 slurry Slurry in IPA/Water start->slurry agitate Agitate at 25°C for 48h slurry->agitate filter Filter Solid agitate->filter dry Dry at 40°C / 50% RH filter->dry pxrd PXRD dry->pxrd tga TGA dry->tga dsc DSC dry->dsc end_product BIO5192 Monohydrate pxrd->end_product tga->end_product dsc->end_product

Caption: Experimental workflow for the preparation and analysis of BIO5192 monohydrate.

troubleshooting_logic cluster_no_hydrate Troubleshooting: No Hydrate cluster_wrong_form Troubleshooting: Wrong Form cluster_inconsistent_water Troubleshooting: Inconsistent Water start Unexpected Result in this compound Experiment no_hydrate No Hydrate Formation start->no_hydrate wrong_form Wrong Solid Form (Anhydrous/Polymorph) start->wrong_form inconsistent_water Inconsistent Water Content start->inconsistent_water check_conditions Verify Temp, Pressure, Humidity no_hydrate->check_conditions check_water Check Water Activity no_hydrate->check_water check_time Increase Experiment Time no_hydrate->check_time check_stability Review Thermodynamic Stability wrong_form->check_stability check_drying Control Downstream Processing wrong_form->check_drying vary_solvent Vary Solvent System wrong_form->vary_solvent control_rh Control Relative Humidity inconsistent_water->control_rh validate_analysis Validate Analytical Method inconsistent_water->validate_analysis

References

Technical Support Center: Enhancing the In Vivo Half-Life of Small Molecule VLA-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the short in vivo half-life of small molecule Very Late Antigen-4 (VLA-4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is VLA-4 and why is it a therapeutic target?

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). It plays a crucial role in cell adhesion and migration by interacting with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and fibronectin in the extracellular matrix. This interaction is central to leukocyte trafficking to sites of inflammation and the retention of HSPCs in the bone marrow.[1][2][3] Consequently, inhibiting VLA-4 is a promising therapeutic strategy for inflammatory diseases and for mobilizing HSPCs for transplantation.

Q2: What is the primary challenge with small molecule VLA-4 inhibitors?

The predominant challenge is their short in vivo half-life.[3][4] Many first-generation and unmodified small molecule VLA-4 inhibitors exhibit poor pharmacokinetic properties, including low aqueous solubility and rapid clearance from the body.[4] This often results in a transient therapeutic effect, for instance, a short duration of HSPC mobilization that may last only a couple of hours, which is often insufficient for clinical applications.[3][4]

Q3: What strategies can be employed to extend the in vivo half-life of small molecule VLA-4 inhibitors?

Several strategies are being explored to prolong the systemic exposure of these inhibitors. The most prominently reported and successful method is PEGylation , which involves the covalent attachment of polyethylene glycol (PEG) chains to the small molecule.[4] This modification can increase the hydrodynamic radius of the molecule, shielding it from enzymatic degradation and renal clearance, thereby extending its circulation time.[4] Other potential strategies, broadly used for small molecules, include structural modifications to block metabolic soft spots and advanced formulation approaches.

Q4: How does PEGylation specifically improve the properties of small molecule VLA-4 inhibitors?

Studies have shown that PEGylating small molecule VLA-4 inhibitors can lead to:

  • Increased Plasma Half-Life: This allows for a more sustained therapeutic effect from a single dose.[4]

  • Improved Aqueous Solubility: This can aid in formulation and administration.[4]

  • Extended Pharmacodynamic Effect: For example, in HSPC mobilization, PEGylated inhibitors have demonstrated a significantly longer duration of action compared to their non-PEGylated counterparts.[4] Research indicates that the length of the PEG chain is a critical factor; for instance, a minimum of 24 PEG units was found to be necessary for extended HSPC mobilization in mice.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental evaluation of small molecule VLA-4 inhibitors.

Issue 1: Suboptimal or Short-Lived In Vivo Efficacy (e.g., brief HSPC mobilization)
Potential Cause Suggested Solution
Rapid Clearance/Short Half-Life The inhibitor is likely being cleared from circulation too quickly. Consider chemical modification strategies such as PEGylation to increase the molecule's size and reduce renal filtration.[4] If using a PEGylated compound, ensure the PEG chain is of sufficient length (e.g., at least 24 units for some applications).[4]
Poor Solubility/Bioavailability The compound may not be reaching systemic circulation in sufficient concentrations. Assess the inhibitor's solubility and consider formulation strategies to improve it. For subcutaneous injections, poor solubility can lead to precipitation at the injection site and reduced absorption.[4]
Suboptimal Dosing The dose may be too low to achieve a sustained therapeutic concentration. Perform a dose-response study to determine the optimal dose for the desired duration of effect.
Metabolic Instability The molecule may be rapidly metabolized. Identify potential metabolic "soft spots" on the compound and consider medicinal chemistry approaches to modify these sites and reduce metabolic degradation.
Issue 2: High Variability in Experimental Results
Potential Cause Suggested Solution
Inconsistent Formulation Ensure the inhibitor is fully solubilized and the formulation is homogenous before each administration. Inconsistent suspensions can lead to variable dosing.
Biological Variability in Animals Age, sex, and health status of the animals can influence drug metabolism and response. Standardize the animal cohorts used in your experiments.
Procedural Inconsistencies The timing of dosing, blood sampling, and endpoint analysis must be strictly controlled. Minor variations can lead to significant differences, especially with short half-life compounds.
Assay-Specific Variability For HSPC mobilization assays, the timing of blood collection post-administration is critical. Create a detailed timeline and adhere to it for all subjects. For binding assays, ensure consistent incubation times, temperatures, and washing steps.
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause Suggested Solution
Poor Pharmacokinetic Properties A highly potent compound in vitro may fail in vivo due to rapid clearance, poor absorption, or unfavorable distribution. Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and volume of distribution.
Plasma Protein Binding High binding to plasma proteins can reduce the free fraction of the drug available to interact with VLA-4. Measure the extent of plasma protein binding to determine the unbound, active concentration of the inhibitor.
Off-Target Effects In vivo, the compound may have off-target effects that counteract its intended action or cause toxicity. Assess for potential off-target activities and conduct toxicity studies.
Assay Conditions The in vitro assay conditions (e.g., presence of activating agents like Mn²⁺) may not accurately reflect the in vivo environment.[5] Optimize in vitro assays to be more physiologically relevant.

Quantitative Data Summary

The following tables summarize key quantitative data related to the half-life and efficacy of small molecule VLA-4 inhibitors.

Table 1: In Vivo Half-Life and Efficacy of VLA-4 Inhibitors

Compound/StrategyAnimal ModelKey FindingReported Half-Life/Duration of Effect
Early-generation small molecule inhibitorsMiceRapid but short-lived HSPC mobilization.Mobilization effect sustained for only ~2 hours.[4]
BIO5192 (small molecule inhibitor)MiceRapid and reversible mobilization of HSPCs.Peak mobilization within minutes to hours.[6]
Visabron c(4–4) (peptide antagonist)RatsRapidly cleared from plasma.Mean half-life (t½) of 23.8 ± 1.6 minutes.
PEGylated small molecule inhibitor (WU-106)MiceExtended HSPC mobilization.Mobilization extended beyond 4 hours.[7]

Table 2: Impact of Combination Therapies on VLA-4 Inhibitor Efficacy

CombinationAnimal ModelKey Finding
BIO5192 + Plerixafor (CXCR4 antagonist)MiceAdditive effect on HSPC mobilization.[6]
G-CSF + BIO5192 + PlerixaforMice17-fold enhancement in mobilization compared to G-CSF alone.[6]
WU-106 (PEGylated VLA-4i) + CXCR4 inhibitorsMiceSynergistic effect on HSPC mobilization.[7]

Key Experimental Protocols

Protocol 1: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization Assay in Mice
  • Animal Model: Use a standardized mouse strain (e.g., C57BL/6 or BALB/c), age, and sex for all experimental groups.

  • Inhibitor Preparation and Administration:

    • Reconstitute the small molecule VLA-4 inhibitor in a sterile, appropriate vehicle. For compounds with poor solubility, a vehicle such as ethanol:propylene glycol:water may be necessary.[6]

    • Administer the inhibitor via the desired route (e.g., subcutaneous or intravenous injection). Include a vehicle-only control group.

  • Blood Collection:

    • At predetermined time points post-injection (e.g., 1, 2, 4, 6, 8 hours), collect peripheral blood from the mice (e.g., via retro-orbital sinus or tail vein).

  • HSPC Quantification:

    • Lyse red blood cells from the blood samples.

    • Perform a Colony-Forming Unit (CFU) assay by plating the white blood cells in a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6).

    • Incubate plates for 7-14 days and count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E).

    • Alternatively, use flow cytometry to quantify specific HSPC populations (e.g., Lineage⁻Sca-1⁺c-Kit⁺ cells).

  • Data Analysis: Express the results as the number of CFUs per milliliter of peripheral blood. Compare the results from the inhibitor-treated groups to the vehicle control group.

Protocol 2: Soluble VCAM-1 (sVCAM-1) Binding Assay

This assay determines the ability of a small molecule inhibitor to block the interaction between VLA-4 and its ligand, VCAM-1.

  • Cell Preparation: Use a cell line that expresses VLA-4 (e.g., Jurkat T-cells).

  • Inhibitor Incubation:

    • Resuspend the cells in a suitable assay buffer.

    • Add varying concentrations of the small molecule VLA-4 inhibitor to the cells. Include a no-inhibitor control.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Ligand Binding:

    • Add a labeled form of soluble VCAM-1 (e.g., recombinant VCAM-1/Fc chimera) to the cell suspension.

    • Incubate for 30 minutes at room temperature to allow binding.

  • Detection:

    • Wash the cells to remove unbound sVCAM-1.

    • If using an Fc chimera, add a fluorescently labeled secondary antibody that binds to the Fc region (e.g., FITC-conjugated anti-human IgG).

    • Incubate for 30 minutes on ice.

  • Analysis:

    • Wash the cells again.

    • Analyze the cell-associated fluorescence using a flow cytometer.

    • Calculate the concentration of the inhibitor that causes 50% inhibition of sVCAM-1 binding (IC₅₀).

Protocol 3: Determination of In Vivo Half-Life
  • Animal Model and Dosing:

    • Use cannulated animals (e.g., rats with jugular vein cannulas) to facilitate serial blood sampling.

    • Administer a single dose of the small molecule inhibitor via intravenous (IV) injection to ensure complete bioavailability for the initial characterization.

  • Serial Blood Sampling:

    • Collect small blood samples at multiple, predetermined time points after dosing. The sampling schedule should be frequent initially to capture the distribution phase and extend long enough to characterize the elimination phase (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing:

    • Process the blood samples to obtain plasma or serum.

    • Store the samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the inhibitor in the plasma/serum samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the inhibitor versus time.

    • Use pharmacokinetic software to fit the data to a suitable model (e.g., one- or two-compartment model).

    • Calculate key pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

VLA-4 Signaling and Inhibition

VLA4_Signaling VLA-4 Signaling and Inhibition Pathway cluster_cell Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binds to Fibronectin Fibronectin VLA4->Fibronectin Binds to InsideOut Inside-Out Signaling (e.g., Chemokine Receptor Activation) InsideOut->VLA4 Activates OutsideIn Outside-In Signaling (Cellular Responses) Inhibitor Small Molecule VLA-4 Inhibitor Inhibitor->VLA4 Blocks Binding VCAM1->OutsideIn Triggers Fibronectin->OutsideIn Triggers Experimental_Workflow Workflow for Evaluating VLA-4 Inhibitors Start Start: Candidate VLA-4 Inhibitor InVitro In Vitro Potency Assay (sVCAM-1 Binding) Start->InVitro PK_Study Pharmacokinetic (PK) Study (Determine Half-Life) InVitro->PK_Study Potent Compound InVivo_Efficacy In Vivo Efficacy Study (e.g., HSPC Mobilization) PK_Study->InVivo_Efficacy Data_Analysis Data Analysis & Decision InVivo_Efficacy->Data_Analysis Optimization Chemical Optimization (e.g., PEGylation) Optimization->InVitro New Analogs Data_Analysis->Optimization Fails Criteria (e.g., Short Half-Life) End End: Lead Candidate Data_Analysis->End Meets Criteria

References

Technical Support Center: Optimizing BIO5192 Hydrate Dosage for Maximal HSPC Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BIO5192 hydrate for hematopoietic stem and progenitor cell (HSPC) mobilization experiments.

Frequently Asked Questions (FAQs)

Q1: What is BIO5192 and how does it induce HSPC mobilization?

A1: BIO5192 is a potent and selective small-molecule inhibitor of the integrin VLA-4 (Very Late Antigen-4), also known as α4β1.[1][2][3][4] VLA-4 is expressed on the surface of HSPCs and mediates their adhesion to the bone marrow niche by interacting with its ligand, VCAM-1 (Vascular Cell Adhesion Molecule-1), on stromal cells.[5][6][7][8] By blocking this VLA-4/VCAM-1 interaction, BIO5192 disrupts the retention of HSPCs within the bone marrow, leading to their rapid release and mobilization into the peripheral blood.[3][9][10]

Q2: What is the optimal dosage of BIO5192 for HSPC mobilization in mice?

A2: Published studies in murine models have shown effective HSPC mobilization with intravenous (i.v.) administration of BIO5192 at dosages ranging from 0.1 mg/kg to 3 mg/kg.[9][11] A commonly used and effective dose is 1 mg/kg i.v.[9][11] The peak mobilization of HSPCs is typically observed within minutes to hours after administration.[10]

Q3: Can BIO5192 be used in combination with other mobilizing agents?

A3: Yes, BIO5192 has been shown to have an additive or synergistic effect when used in combination with other HSPC mobilizing agents.[3][4][9][10]

  • With Plerixafor (a CXCR4 antagonist): Combining BIO5192 with plerixafor results in a significant, additive increase in HSPC mobilization compared to either agent alone.[3][9][10][11] This is because they target two different key pathways involved in HSPC retention: the VLA-4/VCAM-1 axis and the CXCR4/SDF-1 axis.

  • With G-CSF (Granulocyte Colony-Stimulating Factor): The combination of G-CSF, BIO5192, and plerixafor has been shown to enhance HSPC mobilization by 17-fold compared to G-CSF alone.[3][9][10]

Q4: How should this compound be prepared for in vivo experiments?

A4: this compound is soluble in DMSO.[12][13] For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle for injection, such as PBS. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. One report suggests that dilution in clinical saline may cause precipitation, so PBS is a recommended diluent.[13] Always refer to the manufacturer's instructions for specific solubility and preparation guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no HSPC mobilization with BIO5192 alone. 1. Suboptimal Dosage: The dose of BIO5192 may be too low. 2. Incorrect Administration: Improper intravenous injection can lead to insufficient bioavailability. 3. Reagent Instability: BIO5192 solution may have degraded.1. Perform a dose-response experiment to determine the optimal dosage for your specific mouse strain and experimental conditions. Doses between 0.1 mg/kg and 3 mg/kg have been reported to be effective.[9][11] 2. Ensure proper i.v. injection technique. Practice with a placebo to confirm successful administration. 3. Prepare fresh solutions of BIO5192 for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[12][13]
High variability in HSPC mobilization between animals. 1. Biological Variation: Individual animals can respond differently to mobilizing agents. 2. Inconsistent Dosing: Variations in the injected volume or concentration of BIO5192. 3. Stress: Animal stress can influence physiological responses.1. Increase the number of animals per group to account for biological variability. 2. Carefully calibrate pipettes and ensure accurate weighing of the compound. Administer the dose based on the precise body weight of each animal. 3. Handle animals gently and consistently to minimize stress.
Lower than expected synergy with Plerixafor. 1. Timing of Administration: The timing between BIO5192 and Plerixafor administration may not be optimal. 2. Suboptimal Dose of Plerixafor: The dosage of Plerixafor may not be sufficient.1. Administer BIO5192 and Plerixafor simultaneously or in close succession. The peak effect of the combination has been observed around 3 hours post-administration.[9][11] 2. A commonly used subcutaneous dose for Plerixafor in mice is 5 mg/kg.[9][11] Ensure the correct dosage is being used.
Difficulty in quantifying mobilized HSPCs by flow cytometry. 1. Incorrect Gating Strategy: Improper identification of the LSK (Lineage-Sca-1+c-Kit+) population. 2. Poor Sample Quality: Cell death or clumping during sample preparation. 3. Instrument Settings: Incorrect setup of the flow cytometer.1. Use a well-defined gating strategy for mouse LSK cells. This typically involves gating on live, single cells, followed by exclusion of lineage-positive cells, and then identification of the Sca-1+ and c-Kit+ population.[1][2][14][15][16] 2. Handle blood samples gently, keep them on ice, and process them promptly. Use appropriate anticoagulants and ACK lysis buffer for red blood cell removal. Ensure thorough washing steps. 3. Use compensation controls and set appropriate voltages to ensure clear separation of cell populations.
Low colony formation in CFU assays. 1. Low Number of Progenitors: Insufficient mobilization may result in a low frequency of progenitor cells in the peripheral blood. 2. Inappropriate Cell Plating Density: Plating too few or too many cells can inhibit colony growth. 3. Suboptimal Culture Conditions: Issues with the methylcellulose medium, cytokine cocktail, or incubation conditions.1. Confirm successful mobilization using flow cytometry before proceeding with CFU assays. 2. Optimize the number of peripheral blood mononuclear cells (PBMCs) plated. A typical range for mobilized peripheral blood is 1 x 10^5 to 5 x 10^5 cells per 35 mm dish.[17] 3. Use a high-quality, pre-tested methylcellulose medium containing an appropriate cytokine cocktail for murine cells. Ensure the incubator is properly humidified and maintains 37°C and 5% CO2.

Data Summary

Table 1: HSPC Mobilization with BIO5192 and Combination Agents in Mice

TreatmentDosageRoute of AdministrationPeak Mobilization (Fold Increase over Baseline)Reference
BIO51921 mg/kgi.v.~30-fold[1][2][3][9][10]
Plerixafor5 mg/kgs.c.-[9][11]
BIO5192 + Plerixafor1 mg/kg (BIO5192) + 5 mg/kg (Plerixafor)i.v. (BIO5192) + s.c. (Plerixafor)3-fold additive effect[3][9][10][11]
G-CSF + BIO5192 + Plerixafor250 µg/kg/day x 5 days (G-CSF) + 1 mg/kg (BIO5192) + 5 mg/kg (Plerixafor)s.c. (G-CSF & Plerixafor) + i.v. (BIO5192)17-fold increase compared to G-CSF alone[3][9][10]

Experimental Protocols

Protocol 1: In Vivo HSPC Mobilization with BIO5192 in Mice
  • Animal Model: Use C57BL/6J or other suitable mouse strains (8-12 weeks old).

  • BIO5192 Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • For a 1 mg/kg dose in a 25g mouse, you will need 25 µg of BIO5192.

    • Dilute the stock solution in sterile PBS to a final injection volume of 100-200 µL. Ensure the final DMSO concentration is below 5%.

  • Administration:

    • Administer the prepared BIO5192 solution via intravenous (tail vein) injection.

    • For combination studies, Plerixafor (5 mg/kg) can be administered subcutaneously.

  • Blood Collection:

    • Collect peripheral blood at various time points post-injection (e.g., 1, 3, 6 hours) via submandibular or retro-orbital bleeding.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Perform red blood cell lysis using ACK lysis buffer.

    • Wash the remaining peripheral blood mononuclear cells (PBMCs) with PBS containing 2% FBS.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Analysis:

    • Proceed with flow cytometry analysis for LSK cells (Protocol 2) and/or Colony-Forming Unit (CFU) assays (Protocol 3).

Protocol 2: Flow Cytometry Analysis of Murine LSK Cells
  • Cell Staining:

    • Resuspend up to 1 x 10^6 PBMCs in 100 µL of staining buffer (PBS + 2% FBS).

    • Add a cocktail of fluorescently conjugated antibodies against lineage markers (e.g., CD3e, B220, Gr-1, Mac-1, Ter119), Sca-1, and c-Kit.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer containing a viability dye (e.g., DAPI or Propidium Iodide) just before analysis.

  • Flow Cytometry:

    • Acquire data on a properly calibrated flow cytometer.

    • Use fluorescence minus one (FMO) controls to set accurate gates.

  • Gating Strategy:

    • Gate on live, single cells.

    • Gate on the lineage-negative (Lin-) population.

    • From the Lin- population, identify the Sca-1+ and c-Kit+ double-positive population, which represents the LSK cells.

Protocol 3: Colony-Forming Unit (CFU) Assay
  • Cell Plating:

    • Prepare a cell suspension of PBMCs from mobilized peripheral blood.

    • Add a defined number of cells (e.g., 1-5 x 10^5) to a methylcellulose-based medium formulated for murine hematopoietic progenitors and containing appropriate cytokines.

    • Plate the cell/methylcellulose mixture in 35 mm culture dishes.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting:

    • Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.

Visualizations

HSPC_Mobilization_Pathway cluster_BM_Niche Bone Marrow Niche cluster_Peripheral_Blood Peripheral Blood Stromal Cell Stromal Cell HSPC HSPC Stromal Cell->HSPC VCAM-1 HSPC->Stromal Cell VLA-4 Mobilized HSPC Mobilized HSPC HSPC->Mobilized HSPC Mobilization BIO5192 BIO5192 BIO5192->HSPC Inhibits VLA-4

Caption: VLA-4/VCAM-1 signaling pathway and the mechanism of BIO5192.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Analysis A Administer BIO5192 +/- other agents to mice B Collect peripheral blood at defined time points A->B C Process blood to isolate PBMCs B->C D Flow Cytometry for LSK cells C->D E Colony-Forming Unit (CFU) Assay C->E Troubleshooting_Logic Start Low HSPC Mobilization Q1 Using BIO5192 alone? Start->Q1 A1_1 Check Dosage Q1->A1_1 Yes Q2 Using combination therapy? Q1->Q2 No A1_2 Check Administration Route A1_1->A1_2 A1_3 Check Reagent Stability A1_2->A1_3 End Improved Mobilization A1_3->End A2_1 Optimize Timing of Administration Q2->A2_1 Yes A2_2 Verify Dosages of all agents A2_1->A2_2 A2_2->End

References

Technical Support Center: Overcoming Limitations of BIO5192 in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BIO5192, a potent and selective small molecule inhibitor of α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), in chronic disease models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.

BIO5192 holds significant promise for investigating and potentially treating a range of chronic inflammatory and autoimmune diseases by blocking the migration of leukocytes to sites of inflammation. However, its application in long-term experimental models can present unique challenges. This guide is designed to help you anticipate, troubleshoot, and overcome these limitations to ensure the robustness and reliability of your research findings.

Frequently Asked Questions (FAQs)

What is the mechanism of action of BIO5192?

BIO5192 is a highly selective and potent antagonist of the α4β1 integrin receptor.[1][2] It binds to α4β1 with high affinity (Kd < 10 pM) and an IC50 of 1.8 nM.[1][2] By blocking the interaction between α4β1 on leukocytes and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, BIO5192 inhibits the adhesion and transmigration of inflammatory cells into tissues.[3] This mechanism is central to its therapeutic potential in diseases driven by leukocyte infiltration.[4]

What are the key pharmacokinetic parameters of BIO5192?

Understanding the pharmacokinetic profile of BIO5192 is crucial for designing effective dosing regimens in chronic disease models. Key parameters are summarized in the table below.

ParameterRoute of AdministrationDoseValueSpecies
Terminal Half-life Intravenous (i.v.)1 mg/kg1.1 hoursMurine
Subcutaneous (s.c.)3 mg/kg1.7 hoursMurine
Subcutaneous (s.c.)10 mg/kg2.7 hoursMurine
Subcutaneous (s.c.)30 mg/kg4.7 hoursMurine
Peak Mobilization of HSPCs Intravenous (i.v.)1 mg/kg0.5 - 1 hourMurine

Data compiled from publicly available sources.[2][5]

How does BIO5192 compare to monoclonal antibody inhibitors of α4β1?

BIO5192, as a small molecule inhibitor, offers several distinctions from monoclonal antibody antagonists like natalizumab:

  • Mechanism of Receptor Modulation: BIO5192 blocks the α4β1/ligand interaction without causing a decrease in the cell surface expression of the integrin. In contrast, some antibody inhibitors can lead to the internalization of the integrin/antibody complex.[3]

  • Reversibility: Small molecule inhibitors like BIO5192 generally have a shorter half-life and their effects are more readily reversible upon cessation of treatment compared to monoclonal antibodies.[5]

  • Immunogenicity: The risk of inducing an immune response is typically lower with small molecules than with therapeutic antibodies.

Troubleshooting Guides

Problem 1: Diminished Efficacy or Development of Tolerance in Long-Term Studies

Question: I've observed a decrease in the therapeutic effect of BIO5192 in my chronic disease model after several weeks of continuous dosing. What could be the cause and how can I investigate it?

Possible Causes:

  • Pharmacokinetic Issues: Changes in drug metabolism or clearance over time with chronic administration.

  • Pharmacodynamic Changes: Alterations in the target receptor, such as downregulation or desensitization, although this is less likely with BIO5192 which does not appear to modulate receptor surface expression.[3]

  • Compensatory Inflammatory Pathways: The biological system may upregulate alternative adhesion molecules or inflammatory pathways to circumvent the α4β1 blockade. For instance, in models of inflammatory bowel disease, inhibition of α4β7 can lead to a compensatory increase in α4β1-mediated cell homing.[3]

Troubleshooting Workflow:

A Diminished Efficacy Observed B Verify BIO5192 Integrity and Dosing A->B G Investigate Compensatory Pathways A->G C Assess Pharmacokinetics B->C E Evaluate Receptor Occupancy B->E D Measure Plasma Levels of BIO5192 C->D J Adjust Dosing Regimen or Consider Combination Therapy D->J F Flow Cytometry for α4β1 Saturation E->F F->J H Multiplex Cytokine/Chemokine Analysis G->H I Immunohistochemistry for Adhesion Molecules G->I H->J I->J

Caption: Troubleshooting workflow for diminished BIO5192 efficacy.

Experimental Protocols:

  • Protocol 1: Assessment of α4β1 Receptor Occupancy by Flow Cytometry

    • Objective: To determine the percentage of α4β1 integrin on peripheral blood mononuclear cells (PBMCs) that is bound by BIO5192.

    • Materials:

      • Whole blood or isolated PBMCs from treated and control animals.

      • Fluorescently labeled anti-α4β1 antibody that competes with BIO5192 for binding.

      • Fluorescently labeled non-competing anti-α4β1 antibody (as a control for total receptor expression).

      • Flow cytometer.

    • Procedure:

      • Collect blood samples at various time points after BIO5192 administration.

      • Incubate PBMCs with a saturating concentration of the competing fluorescently labeled anti-α4β1 antibody.

      • In a separate sample, incubate PBMCs with the non-competing fluorescently labeled antibody to measure total α4β1 expression.

      • Analyze the samples by flow cytometry.

    • Interpretation: A decrease in the binding of the competing antibody in the BIO5192-treated group compared to the vehicle control indicates receptor occupancy. Full receptor occupancy is achieved when the binding of the competing antibody is at its minimum.[3]

  • Protocol 2: Evaluation of Compensatory Adhesion Molecule Expression

    • Objective: To assess for the upregulation of other adhesion molecules in the target tissue.

    • Materials:

      • Tissue samples (e.g., synovium for arthritis models, colon for IBD models) from long-term treated and control animals.

      • Antibodies for immunohistochemistry or immunofluorescence targeting adhesion molecules such as MAdCAM-1, ICAM-1, and β2 integrins.

      • Microscope with imaging capabilities.

    • Procedure:

      • Harvest tissues at the study endpoint.

      • Prepare tissue sections for immunohistochemistry or immunofluorescence staining.

      • Stain sections with antibodies against relevant adhesion molecules.

      • Quantify the expression levels and localization of these molecules.

    • Interpretation: An increase in the expression of alternative adhesion molecules in the BIO5192-treated group may suggest a compensatory mechanism.

Problem 2: Unexpected Adverse Effects or Off-Target Observations

Question: I'm observing unexpected phenotypes in my chronic disease model that don't seem directly related to α4β1 inhibition. How can I investigate potential off-target effects of BIO5192?

Possible Causes:

  • Dose-Dependent Off-Target Activity: At higher concentrations, BIO5192 may interact with other structurally related integrins or other signaling molecules.

  • Metabolite Activity: A metabolite of BIO5192 may have its own biological activity.

  • Impact on Immune Surveillance: Long-term systemic inhibition of α4β1 can impair immune surveillance, potentially leading to an increased susceptibility to opportunistic infections, similar to what has been observed with natalizumab.[6]

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Review Literature for Similar α4β1 Inhibitor Effects A->B C Perform Dose-Response Study A->C D Determine if Effect is Dose-Dependent C->D E Evaluate Off-Target Integrin Binding D->E G Assess General Immune Function D->G F In Vitro Binding/Adhesion Assays E->F J Consider In Vitro Off-Target Screening F->J H Complete Blood Count and Differential G->H I Challenge with Immune Stimulant (e.g., LPS) G->I

Caption: Troubleshooting workflow for unexpected phenotypes with BIO5192.

Experimental Protocols:

  • Protocol 3: In Vitro Integrin Binding Specificity Assay

    • Objective: To determine the selectivity of BIO5192 for α4β1 over other integrins.

    • Materials:

      • Purified recombinant integrins (e.g., α4β7, α5β1, αLβ2).

      • Fluorescently labeled ligands for each integrin.

      • Plate reader capable of fluorescence detection.

    • Procedure:

      • Coat microplate wells with the purified integrins.

      • Add the fluorescently labeled ligand in the presence of increasing concentrations of BIO5192.

      • Measure the displacement of the fluorescent ligand.

    • Interpretation: Calculate the IC50 of BIO5192 for each integrin. A significantly higher IC50 for other integrins compared to α4β1 confirms selectivity.[1]

IntegrinBIO5192 IC50 (nM)
α4β11.8
α9β1138
α2β11053
α4β7>500
αIIbβ3>10,000

Data from R&D Systems, indicating high selectivity for α4β1.[1]

Problem 3: Disease Exacerbation Upon Treatment Cessation (Rebound Effect)

Question: After stopping BIO5192 treatment in my chronic model, I observed a rapid and severe return of disease symptoms, sometimes worse than before treatment. What is happening and how can I manage this?

Possible Causes:

  • Rebound Inflammation: The cessation of α4β1 blockade can lead to a rapid and synchronized influx of sequestered leukocytes into the target tissue, causing a flare-up of inflammation. This phenomenon has been documented with natalizumab.[7]

  • Receptor Desaturation: As BIO5192 is cleared from the system, α4β1 receptors become available for ligand binding, allowing for the resumption of leukocyte trafficking. The rate of this desaturation can influence the timing and severity of the rebound.[7]

Logical Relationship Diagram:

A Cessation of BIO5192 B Decreased Plasma Concentration A->B C α4β1 Receptor Desaturation B->C D Resumption of Leukocyte Trafficking C->D E Synchronized Influx of Sequestered Leukocytes D->E F Rebound Inflammation E->F G Disease Exacerbation F->G

Caption: Logical flow of rebound inflammation after BIO5192 cessation.

Experimental Protocols:

  • Protocol 4: Characterizing the Rebound Phenomenon

    • Objective: To quantify the kinetics and severity of disease rebound after stopping BIO5192.

    • Materials:

      • Chronic disease model with established, measurable disease parameters (e.g., clinical score in EAE, joint swelling in arthritis).

      • Flow cytometry reagents for immunophenotyping of infiltrating leukocytes.

      • Histology supplies.

    • Procedure:

      • Treat animals with BIO5192 for a prolonged period to establish stable disease control.

      • Divide animals into two groups: one continues treatment, and the other has treatment withdrawn.

      • Monitor disease parameters daily after treatment cessation.

      • At various time points post-cessation, collect blood and target tissues for flow cytometry and histology to quantify leukocyte infiltration.

    • Interpretation: A sharp increase in disease score and leukocyte infiltration in the withdrawal group compared to the continuous treatment group confirms and characterizes the rebound effect.

Signaling Pathway

The primary signaling pathway affected by BIO5192 is the α4β1 integrin-mediated adhesion cascade. By blocking this initial step, subsequent downstream signaling events that promote inflammation are inhibited.

cluster_0 cluster_1 Leukocyte Leukocyte a4b1 α4β1 Integrin Endothelium Inflamed Endothelium VCAM1 VCAM-1 Adhesion Adhesion & Transmigration a4b1->Adhesion Binds BIO5192 BIO5192 BIO5192->a4b1 Inhibits Inflammation Tissue Inflammation Adhesion->Inflammation

Caption: BIO5192 inhibits leukocyte adhesion and transmigration.

This technical support center provides a starting point for addressing common challenges when using BIO5192 in chronic disease models. Careful experimental design, including appropriate controls and monitoring, is essential for generating high-quality, interpretable data.

References

Validation & Comparative

A Comparative Analysis of BIO5192 Hydrate and Natalizumab: Efficacy in VLA-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule VLA-4 inhibitor, BIO5192 hydrate, and the monoclonal antibody, natalizumab. Both agents target the α4β1 integrin (Very Late Antigen-4 or VLA-4), a key mediator in the inflammatory cascade of autoimmune diseases such as multiple sclerosis. This document summarizes their performance, supported by experimental data, to inform research and development decisions.

Mechanism of Action: Targeting Leukocyte Migration

Both BIO5192 and natalizumab function by inhibiting the interaction between VLA-4 on the surface of leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[1] This interaction is a critical step in the transmigration of inflammatory cells across the blood-brain barrier into the central nervous system (CNS). By blocking this pathway, both drugs effectively reduce CNS inflammation.

Natalizumab is a humanized monoclonal antibody that binds to the α4-subunit of the α4β1 integrin.[2] In contrast, BIO5192 is a small molecule inhibitor designed to fit into the ligand-binding site of VLA-4.[1] A key mechanistic difference observed in preclinical studies is that treatment with an anti-α4 monoclonal antibody (TA-2, a functional analog of natalizumab in rats) leads to the internalization of α4 integrin/antibody complexes, thereby reducing the number of VLA-4 receptors on the cell surface. BIO5192, however, blocks the VLA-4/VCAM-1 interaction without causing this receptor modulation.[1]

VLA-4 Signaling Pathway Inhibition cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Central Nervous System cluster_3 Therapeutic Intervention Leukocyte Leukocyte VLA4 VLA-4 (α4β1 Integrin) Leukocyte->VLA4 expresses VCAM1 VCAM-1 VLA4->VCAM1 Binds to Inflammation Neuro-inflammation VCAM1->Inflammation Leads to Leukocyte Transmigration & Natalizumab Natalizumab (Monoclonal Antibody) Natalizumab->VLA4 Blocks BIO5192 BIO5192 (Small Molecule) BIO5192->VLA4 Blocks

Figure 1. Inhibition of VLA-4 mediated leukocyte transmigration.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency
CompoundTargetAssay TypeValueReference
BIO5192 α4β1 IntegrinDissociation Constant (Kd)<10 pM[1]
α4β1 IntegrinIC501.8 nM
α9β1 IntegrinIC50138 nM
α2β1 IntegrinIC501053 nM
α4β7 IntegrinIC50>500 nM
Natalizumab α4β1 IntegrinMonovalent Binding Affinity (Kd)13 nM[3]
VLA-4/VCAM-1 InteractionDissociation Constant (Kd)39.60 ± 1.78 nM (SPR)[4][5]
Table 2: Preclinical Efficacy in Rat EAE Model
TreatmentDosing RegimenMean Day of Onset (± SEM)Maximum Mean Score (± SEM)Reference
Vehicle Control N/A11.1 ± 0.23.6 ± 0.3[1]
BIO5192 3 mg/kg/day, s.c.14.9 ± 0.81.9 ± 0.5[1]
TA-2 (Natalizumab analog) 3 mg/kg, i.p. (Days 7, 9, 11, 13)16.5 ± 1.11.3 ± 0.5[1]
Table 3: Clinical Efficacy of Natalizumab in Relapsing-Remitting MS (AFFIRM Trial)
Endpoint (at 2 years)PlaceboNatalizumabRelative ReductionP-valueReference
Annualized Relapse Rate 0.670.2267%<0.001[6]
Disability Progression 29%17%42%<0.001[2][6][7]
New/Enlarging T2 Lesions 11.0 (mean)1.9 (mean)83%<0.001[2][7]
Gadolinium-enhancing Lesions N/AN/A92%<0.001[7][8]

Experimental Protocols

VLA-4/VCAM-1 Cell Adhesion Assay

This in vitro assay is designed to quantify the inhibition of VLA-4-mediated cell adhesion to its ligand, VCAM-1.

  • Plate Coating: 96-well plates are coated with recombinant human VCAM-1 and incubated overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.

  • Cell Culture: A leukocyte cell line endogenously expressing VLA-4 (e.g., Jurkat cells) is cultured under standard conditions.

  • Inhibition: Cells are pre-incubated with varying concentrations of the test inhibitor (BIO5192 or natalizumab) for a specified period.

  • Adhesion: The pre-treated cells are added to the VCAM-1 coated wells and allowed to adhere for a set time at 37°C.

  • Washing and Quantification: Non-adherent cells are removed by gentle washing. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based method.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of cell adhesion (IC50) is calculated from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis, inducing an inflammatory demyelinating disease of the CNS.

  • Induction of EAE: Lewis rats are immunized with an emulsion of myelin basic protein (MBP) and complete Freund's adjuvant (CFA). This induces an autoimmune response against the myelin sheath of nerve cells.

  • Treatment Administration: Treatment with BIO5192 (subcutaneous), a monoclonal antibody analog of natalizumab (intraperitoneal), or a vehicle control is initiated on a prophylactic basis, typically around day 7 post-immunization, before the expected onset of clinical signs.

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund).

  • Pharmacodynamic Marker: Leukocytosis (an increase in white blood cell count) is often used as a pharmacodynamic marker of VLA-4 inhibition, as it reflects the prevention of leukocyte egress from the bloodstream. Blood samples are collected periodically to monitor this effect.

  • Endpoint Analysis: The primary endpoints for efficacy are the delay in the mean day of disease onset, the reduction in the maximum mean clinical score, and the overall disease severity.

Experimental Autoimmune Encephalomyelitis (EAE) Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Analysis A Day 0: Immunization of Rats (Myelin Basic Protein + CFA) B Day 7-14: Initiate Dosing Regimen A->B Prophylactic Treatment Window C Group 1: Vehicle Control Group 2: BIO5192 (s.c.) Group 3: Natalizumab Analog (i.p.) D Daily Clinical Scoring (Paralysis, Weight Loss) B->D E Periodic Blood Sampling (Leukocytosis Measurement) B->E F Endpoint Analysis: - Mean Day of Onset - Maximum Clinical Score - Disease Severity D->F E->F

Figure 2. Workflow for preclinical EAE studies.

Conclusion

Both BIO5192 and natalizumab are potent inhibitors of the VLA-4 pathway. BIO5192 demonstrates high selectivity and picomolar affinity for α4β1 integrin in vitro.[1] Preclinical data in the EAE model shows that both BIO5192 and a natalizumab analog are effective in delaying disease onset and reducing severity.[1] Natalizumab has proven clinical efficacy in reducing relapse rates and disability progression in patients with relapsing-remitting multiple sclerosis.[2][6][7] The key distinction lies in their molecular nature—a small molecule versus a monoclonal antibody—which influences their pharmacokinetic properties, potential for oral administration, and mechanistic nuances such as receptor modulation.[1] Further research into the long-term efficacy and safety profiles of small molecule inhibitors like BIO5192 is warranted to determine their potential as an alternative to antibody-based therapies.

References

A Head-to-Head Comparison: BIO5192 Hydrate vs. the Monoclonal Antibody TA-2 in EAE Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development for autoimmune diseases, particularly multiple sclerosis (MS), the choice of a therapeutic agent hinges on a delicate balance of efficacy, mechanism of action, and safety. Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for MS, and within this framework, two inhibitors of the α4β1 integrin (Very Late Antigen-4 or VLA-4), the small molecule BIO5192 hydrate and the monoclonal antibody TA-2, have been evaluated. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development decisions.

Both BIO5192 and TA-2 target the VLA-4 integrin, a key player in the migration of lymphocytes into inflamed tissues of the central nervous system (CNS), a hallmark of MS and EAE.[1] By inhibiting VLA-4, these agents aim to reduce the inflammatory cascade that leads to demyelination and axonal damage. However, despite sharing a common target, their mechanisms of inhibition and subsequent biological effects exhibit notable differences.

Quantitative Performance in Rat EAE Model

A key study directly compared the efficacy of BIO5192 and TA-2 in a rat EAE model.[1] The data presented below summarizes their performance in reducing disease severity.

ParameterVehicle ControlBIO5192 (10 mg/kg/day)TA-2 (5 mg/kg, every 3 days)
Mean Maximum EAE Score 3.0 ± 0.21.1 ± 0.31.2 ± 0.3
Mean Day of Disease Onset 10.8 ± 0.3Delayed/Reduced IncidenceDelayed/Reduced Incidence
Receptor Occupancy N/A>95%>95%

Data synthesized from Leone et al., J Pharmacol Exp Ther, 2003.[1]

Mechanism of Action: A Tale of Two Inhibitors

While both compounds effectively block VLA-4, their interaction with the receptor is fundamentally different, leading to distinct cellular consequences.

This compound , a small molecule inhibitor, acts as a potent and selective antagonist of the α4β1 integrin with a dissociation constant (KD) of less than 10 pM.[1] It achieves its therapeutic effect by directly blocking the binding of VLA-4 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the endothelial cells of the blood-brain barrier. Crucially, BIO5192 does not cause a change in the cell surface expression of VLA-4.[1]

TA-2 , a monoclonal antibody targeting the rat α4 integrin subunit, also blocks the VLA-4/VCAM-1 interaction. However, treatment with TA-2 leads to a significant decrease in the expression of α4 integrin on the cell surface.[1] This is a result of the internalization of the α4 integrin/TA-2 antibody complexes.[1] This down-modulation of the receptor represents a key mechanistic distinction from BIO5192.

Another important pharmacodynamic marker for both inhibitors is the induction of leukocytosis, an increase in the number of white blood cells in the periphery.[1] This is a class effect of VLA-4 inhibitors, as they prevent the migration of leukocytes out of the bloodstream.

Signaling and Experimental Workflow Visualizations

To better illustrate the biological context and experimental design, the following diagrams are provided.

EAE_Experimental_Workflow Immunization Day 0: EAE Induction (Lewis Rats immunized with guinea pig spinal cord homogenate in Complete Freund's Adjuvant) Treatment_Start Day 7: Initiate Treatment (Prophylactic Regimen) Immunization->Treatment_Start Groups Treatment Groups - Vehicle Control - BIO5192 (10 mg/kg/day, s.c.) - TA-2 (5 mg/kg, every 3 days, i.p.) Treatment_Start->Groups Monitoring Daily Monitoring: - Clinical EAE Score - Body Weight Groups->Monitoring Endpoint Study Endpoint: - Pharmacodynamic Analysis (Leukocytosis) - Receptor Occupancy Measurement - Histopathology of CNS Monitoring->Endpoint

References

Synergistic Mobilization of Hematopoietic Stem Cells: A Comparative Analysis of BIO5192 and AMD3100

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Zhenjiang, Jiangsu – November 19, 2025 – A comprehensive analysis of preclinical data highlights the synergistic effect of BIO5192 hydrate, a VLA-4 inhibitor, and AMD3100 (Plerixafor), a CXCR4 antagonist, in the mobilization of hematopoietic stem and progenitor cells (HSPCs). This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of the enhanced efficacy achieved through this combination therapy. The data underscores a promising strategy for improving stem cell harvesting for therapeutic applications.

Abstract

The mobilization of HSPCs from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. Current mobilization regimens often rely on granulocyte colony-stimulating factor (G-CSF), which can have variable efficacy and associated side effects. This guide examines the combination of two small molecule inhibitors, BIO5192 and AMD3100, which target distinct pathways involved in HSPC retention in the bone marrow. By disrupting both the VCAM-1/VLA-4 and SDF-1/CXCR4 axes, the combination of BIO5192 and AMD3100 demonstrates a significant additive effect on HSPC mobilization, surpassing the efficacy of either agent alone.[1][2]

Comparative Efficacy in HSPC Mobilization

Experimental data from murine models demonstrates a significant increase in the mobilization of HSPCs when BIO5192 and AMD3100 are co-administered. BIO5192, a potent inhibitor of the VLA-4 integrin, induces a 30-fold increase in circulating HSPCs over basal levels on its own.[1][2][3] AMD3100, which blocks the interaction between the chemokine SDF-1 and its receptor CXCR4, is also a known mobilizing agent.[4][5][6] When combined, these two agents exhibit an additive effect, resulting in a 3-fold greater mobilization of HSPCs compared to either drug administered individually.[1][2] Furthermore, the triple combination of G-CSF, BIO5192, and AMD3100 enhanced mobilization by a remarkable 17-fold compared to G-CSF alone.[1][2][7]

Treatment GroupFold Increase in HSPC Mobilization (CFU-GM/mL)Statistical Significance (p-value)
Baseline1-fold (50-120 CFU/mL)-
BIO5192 (1 mg/kg IV)~30-fold (~1500 CFU/mL)< 0.001 (vs. baseline)
AMD3100 (5 mg/kg SC)Variable, peak at 3 hours< 0.001 (vs. baseline)
BIO5192 + AMD3100Additive 3-fold increase over single agents< 0.001 (vs. each agent alone)
G-CSF (250 µg/kg/day x 5 days)--
G-CSF + BIO5192 + AMD310017-fold increase over G-CSF alone (135-fold over baseline)< 0.001 (vs. other treatments)

Table 1: Summary of in vivo HSPC mobilization efficacy in murine models. Data synthesized from Ramirez et al., Blood, 2009.[1][2]

Mechanism of Action: A Dual-Pronged Approach

The synergistic effect of BIO5192 and AMD3100 stems from their complementary mechanisms of action, targeting two critical axes for HSPC retention within the bone marrow niche.

BIO5192: This small molecule is a highly selective and potent inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[8][9] VLA-4 is expressed on the surface of HSPCs and mediates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on bone marrow stromal cells. By blocking this interaction, BIO5192 disrupts the tethering of HSPCs to the marrow microenvironment, facilitating their release into the circulation.[1][2]

AMD3100 (Plerixafor): AMD3100 is a specific antagonist of the CXCR4 chemokine receptor.[4][5][10] The ligand for CXCR4, Stromal Cell-Derived Factor-1 (SDF-1 or CXCL12), is highly expressed in the bone marrow and plays a crucial role in the homing and retention of HSPCs.[5][6] AMD3100 blocks the SDF-1/CXCR4 signaling pathway, leading to the mobilization of HSPCs into the peripheral blood.[5][6][11]

Synergistic Mechanism of BIO5192 and AMD3100 cluster_0 Bone Marrow Niche cluster_1 Hematopoietic Stem Cell (HSPC) Stromal Cell Stromal Cell VCAM1 VCAM-1 Stromal Cell->VCAM1 expresses SDF1 SDF-1 (CXCL12) Stromal Cell->SDF1 secretes CXCR4 CXCR4 SDF1->CXCR4 Homing/Retention Signal HSPC HSPC VLA4 VLA-4 HSPC->VLA4 expresses HSPC->CXCR4 expresses VLA4->VCAM1 Adhesion BIO5192 BIO5192 BIO5192->VLA4 Inhibits Mobilization HSPC Mobilization to Peripheral Blood BIO5192->Mobilization AMD3100 AMD3100 (Plerixafor) AMD3100->CXCR4 Inhibits AMD3100->Mobilization

Figure 1: Dual inhibition of VLA-4 and CXCR4 pathways.

Experimental Protocols

The following is a summary of the key experimental protocols used to evaluate the synergistic effects of BIO5192 and AMD3100.

1. Animal Models:

  • The studies primarily utilized C57BL/6 mice as the in vivo model for HSPC mobilization.[1] Animal care and experimental procedures were conducted in accordance with institutional guidelines.[1]

2. Drug Administration:

  • BIO5192: Administered intravenously (IV) at a dose of 1 mg/kg.[1]

  • AMD3100 (Plerixafor): Administered subcutaneously (SC) at a dose of 5 mg/kg.[1]

  • G-CSF: Administered subcutaneously at a dose of 250 µg/kg per day for 5 consecutive days for triple-combination studies.[1]

3. HSPC Mobilization Assay:

  • Peripheral blood was collected from mice at various time points following drug administration.[1]

  • Mononuclear cells were isolated, and the number of colony-forming units for granulocytes and macrophages (CFU-GM) was quantified using methylcellulose-based colony assays as a measure of mobilized progenitor cells.[1]

4. Competitive Repopulation Assay:

  • To assess the functionality of mobilized stem cells, competitive repopulation assays were performed.[1]

  • Peripheral blood mononuclear cells from mobilized donor mice (CD45.2+) were transplanted into lethally irradiated recipient mice (CD45.1+/CD45.2+) along with competitor bone marrow cells (CD45.1+).[1]

  • Donor chimerism in the peripheral blood of recipient mice was analyzed at various time points post-transplantation to determine the long-term repopulating ability of the mobilized HSPCs.[1]

cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis start Start: C57BL/6 Mice group1 Vehicle Control start->group1 Random Assignment group2 BIO5192 (1 mg/kg IV) start->group2 Random Assignment group3 AMD3100 (5 mg/kg SC) start->group3 Random Assignment group4 BIO5192 + AMD3100 start->group4 Random Assignment collection Peripheral Blood Collection (Multiple Time Points) group1->collection group2->collection group3->collection group4->collection cfu_assay CFU-GM Assay (Methylcellulose) collection->cfu_assay Quantify Progenitors transplantation Competitive Repopulation Assay (Irradiated Recipients) collection->transplantation Assess Stem Cell Function analysis1 Compare CFU-GM Counts between Groups cfu_assay->analysis1 analysis2 Analyze Donor Chimerism in Recipients transplantation->analysis2

Figure 2: Workflow for assessing HSPC mobilization.

Concluding Remarks

The combination of BIO5192 and AMD3100 represents a potent, rapid, and efficient strategy for mobilizing hematopoietic stem and progenitor cells. The additive effects observed in preclinical models suggest that targeting both the VLA-4/VCAM-1 and CXCR4/SDF-1 axes simultaneously is a superior approach to single-agent mobilization.[1][2] The long-term repopulating capacity of cells mobilized by this combination further validates its potential clinical utility.[1][2] This dual-inhibitor strategy, with or without G-CSF, warrants further investigation as a means to optimize stem cell yields for transplantation therapies, potentially benefiting a broader range of patients.

References

A Comparative Guide to BIO5192 Hydrate and Other Integrin α4β1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BIO5192 hydrate, a potent and selective small-molecule inhibitor of integrin α4β1, with other key inhibitors, Natalizumab and Firategrast. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate compound for their specific research needs.

Introduction to Integrin α4β1 Inhibition

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in cell adhesion, signaling, and migration, particularly in the context of inflammation. The interaction of α4β1 with its primary ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells is a key step in the trafficking of leukocytes from the bloodstream into inflamed tissues. Consequently, inhibiting the α4β1-VCAM-1 interaction is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Comparative Analysis of α4β1 Inhibitors

This section provides a head-to-head comparison of this compound, Natalizumab, and Firategrast, focusing on their mechanism of action, binding affinity, and selectivity.

Mechanism of Action
  • This compound: A small-molecule inhibitor that directly binds to integrin α4β1 and blocks its interaction with VCAM-1. Studies have shown that BIO5192 does not induce the internalization of the α4β1 integrin from the cell surface.

  • Natalizumab: A humanized monoclonal antibody that targets the α4 subunit of both α4β1 and α4β7 integrins. By binding to the α4 subunit, Natalizumab sterically hinders the interaction with VCAM-1 and, in the case of α4β7, with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Treatment with Natalizumab has been shown to cause a decrease in α4 integrin expression on the cell surface due to the internalization of the antibody-integrin complex.[1]

  • Firategrast: An orally available small-molecule antagonist of both α4β1 and α4β7 integrins. Similar to BIO5192, it acts by blocking the ligand-binding site of the integrin.

Binding Affinity and Specificity

The following tables summarize the available quantitative data on the binding affinity and selectivity of this compound, Natalizumab, and Firategrast for integrin α4β1.

Disclaimer: The quantitative data presented in the following tables are compiled from various sources. Direct comparison of absolute values (e.g., IC50, Kd) between different studies should be approached with caution due to potential variations in experimental conditions and assay formats.

Table 1: Comparative Binding Affinity for Integrin α4β1

CompoundTypeIC50 (nM)Kd (pM)Source
This compound Small Molecule1.8<10[2][3]
Natalizumab Monoclonal Antibody-280 (IgG)[4]
Firategrast Small Molecule198 (for VCAM-1 binding)-[3]

Table 2: Selectivity Profile of this compound Against Other Integrins

IntegrinIC50 (nM)Fold Selectivity (vs. α4β1)
α4β1 1.81
α9β1 138~77
α2β1 1053~585
α4β7 >500>278
αIIbβ3 >10,000>5556

Data for Natalizumab and Firategrast selectivity against a similar panel of integrins was not available in a directly comparable format.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize integrin inhibitors.

Solid-Phase Binding Assay for IC50 Determination

This assay measures the ability of a test compound to inhibit the binding of a ligand to a purified and immobilized integrin receptor.

  • Plate Coating: 96-well microtiter plates are coated with a purified recombinant integrin α4β1 protein overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA) for 1 hour at room temperature.

  • Inhibitor Incubation: A fixed concentration of a labeled ligand (e.g., biotinylated VCAM-1) is mixed with serial dilutions of the test compound (e.g., this compound).

  • Binding Reaction: The ligand-inhibitor mixtures are added to the integrin-coated wells and incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding.

  • Detection: The plates are washed to remove unbound ligand. If a biotinylated ligand is used, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of inhibitor that reduces ligand binding by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Adhesion Assay

This assay assesses the functional consequence of integrin inhibition by measuring the adhesion of cells expressing α4β1 to a VCAM-1-coated surface.

  • Cell Preparation: A leukocyte cell line endogenously expressing integrin α4β1 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).

  • Plate Coating: 96-well plates are coated with VCAM-1 overnight at 4°C and subsequently blocked with BSA.

  • Inhibitor Treatment: The fluorescently labeled cells are pre-incubated with various concentrations of the test inhibitor for a specified time.

  • Adhesion: The treated cells are added to the VCAM-1-coated wells and allowed to adhere for a set period (e.g., 30-60 minutes) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor). The IC50 value for the inhibition of cell adhesion is then determined.

Visualizing Molecular Interactions and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Integrin α4β1 Signaling Pathway

The binding of integrin α4β1 to its ligand, VCAM-1, initiates a cascade of intracellular signaling events that regulate cell migration and survival. A simplified representation of this pathway is shown below.

Integrin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 Integrin Integrin α4β1 VCAM1->Integrin Binding FAK FAK Integrin->FAK Activation Src Src Integrin->Src α4 domain-mediated FAK-independent activation FAK->Src Paxillin Paxillin Src->Paxillin Phosphorylation p130Cas p130Cas Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac1 Rac1 DOCK180->Rac1 Activation MAPK_Pathway MAPK Pathway (ERK, JNK) Rac1->MAPK_Pathway Cell_Migration Cell Migration & Survival MAPK_Pathway->Cell_Migration

Caption: Simplified Integrin α4β1 signaling pathway.

Experimental Workflow: Solid-Phase Binding Assay

The following diagram illustrates the key steps involved in a solid-phase binding assay to determine the IC50 of an integrin inhibitor.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis p1 Coat plate with Integrin α4β1 p2 Block with BSA p1->p2 r3 Incubate in coated wells p2->r3 r1 Prepare serial dilutions of BIO5192 r2 Mix with labeled VCAM-1 r1->r2 r2->r3 d1 Wash to remove unbound ligand r3->d1 d2 Add detection reagent (e.g., Strep-HRP) d1->d2 d3 Measure signal d2->d3 d4 Calculate IC50 d3->d4

Caption: Workflow for a solid-phase binding assay.

Conclusion

This compound emerges as a highly potent and selective small-molecule inhibitor of integrin α4β1. Its high affinity and specificity, as demonstrated by the low nanomolar IC50 and picomolar Kd values, make it a valuable tool for in vitro and in vivo studies of α4β1-mediated processes. In comparison, Natalizumab, a monoclonal antibody, offers a different modality of inhibition with a broader impact on both α4β1 and α4β7 integrins, which may be advantageous or disadvantageous depending on the research question. Firategrast represents an orally available small-molecule option, also targeting both α4β1 and α4β7.

The choice between these inhibitors will ultimately depend on the specific experimental goals, required selectivity profile, and desired mode of administration. This guide provides a foundational dataset to aid researchers in this selection process.

References

BIO5192 Hydrate: A Comparative Guide to Integrin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of BIO5192 hydrate with its primary target, integrin α4β1 (VLA-4), and other related integrins. The data presented herein is intended to offer an objective assessment of the compound's selectivity and potential for off-target effects, supported by experimental methodologies and signaling pathway visualizations.

Executive Summary

This compound is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] Experimental data demonstrates that this compound exhibits a significantly higher affinity for α4β1 compared to other integrins, highlighting its specificity. This selectivity is crucial for its therapeutic application, primarily in the mobilization of hematopoietic stem and progenitor cells (HSPCs) by disrupting the interaction between VLA-4 and its ligand, VCAM-1.[4][5] This guide summarizes the available quantitative data on its cross-reactivity, outlines the typical experimental protocols used to determine these values, and provides a visual representation of the VLA-4 signaling pathway.

Cross-Reactivity Data

The selectivity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of integrins. The following table summarizes these findings, showcasing the compound's potent inhibition of α4β1 and significantly lower activity against other integrins.

Integrin TargetIC50 (nM)Fold Selectivity vs. α4β1
α4β1 (VLA-4) 1.8 1
α9β1138~77
α2β11053~585
α4β7>500>278
αIIbβ3>10,000>5556

Data sourced from R&D Systems and MedChemExpress.[1][2][3]

Experimental Protocols

The following are representative protocols for the key assays used to determine the binding affinity and cross-reactivity of compounds like this compound.

Competitive Binding Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor (e.g., this compound) required to displace a labeled ligand from its receptor.

a. Materials:

  • Purified recombinant human integrin proteins (α4β1, α9β1, α2β1, α4β7, αIIbβ3)

  • Labeled ligand (e.g., biotinylated VCAM-1 for α4β1)

  • Unlabeled this compound

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, pH 7.4)

  • Streptavidin-coated microplates

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

  • Plate reader

b. Method:

  • Coat streptavidin-coated microplates with the biotinylated ligand overnight at 4°C.

  • Wash the plates with assay buffer to remove unbound ligand.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the purified integrin protein to the wells, followed immediately by the different concentrations of this compound or vehicle control.

  • Incubate the plates at room temperature for 1-2 hours to allow for competitive binding.

  • Wash the plates to remove unbound integrin and inhibitor.

  • Add a primary antibody specific to the integrin subunit, followed by an HRP-conjugated secondary antibody.

  • Add the substrate and measure the absorbance using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This functional assay measures the ability of an inhibitor to block the adhesion of cells expressing a specific integrin to a plate coated with its ligand.

a. Materials:

  • Cell line expressing the target integrin (e.g., Jurkat cells for α4β1)

  • Ligand for coating (e.g., VCAM-1 or fibronectin)

  • This compound

  • 96-well tissue culture plates

  • Calcein-AM (or other fluorescent cell viability dye)

  • Fluorescence plate reader

b. Method:

  • Coat the wells of a 96-well plate with the ligand (e.g., VCAM-1) and incubate overnight at 4°C.

  • Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Label the cells with Calcein-AM.

  • Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

  • Add the cell suspension to the ligand-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • The percentage of adhesion inhibition is calculated relative to the vehicle-treated control.

Visualizing the Mechanism of Action

To understand the biological context of this compound's activity, the following diagrams illustrate the VLA-4 signaling pathway and a conceptual workflow for assessing inhibitor selectivity.

G Workflow for Assessing Integrin Inhibitor Selectivity cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Detection & Analysis A Purified Integrins (α4β1, α9β1, etc.) D Competitive Binding Reaction A->D B This compound (Serial Dilutions) B->D C Ligand-Coated Plates (e.g., VCAM-1) C->D E Wash & Add Detection Reagents D->E F Measure Signal (e.g., Absorbance) E->F G Data Analysis (IC50 Calculation) F->G H Determine Selectivity Profile G->H Compare IC50 Values G VLA-4 (α4β1) Signaling Pathway Inhibition by BIO5192 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binds BIO5192 BIO5192 BIO5192->VLA4 Inhibits FAK FAK VLA4->FAK Src Src FAK->Src p130Cas p130Cas Src->p130Cas Rac Rac p130Cas->Rac Adhesion Cell Adhesion & Migration Rac->Adhesion

References

Revolutionizing Stem Cell Mobilization: A Comparative Analysis of BIO5192 Hydrate in G-CSF Poor-Mobilizing Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient mobilization of hematopoietic stem cells (HSCs) is a critical bottleneck, particularly in subjects who respond poorly to standard granulocyte-colony stimulating factor (G-CSF) treatment. This guide provides a comprehensive comparison of BIO5192 hydrate, a potent VLA-4 inhibitor, against alternative mobilization agents, with a focus on its efficacy in G-CSF poor-mobilizing mouse strains.

This document delves into the experimental data, detailed protocols, and underlying signaling pathways to offer an objective assessment of this compound's performance.

At a Glance: Performance of Mobilizing Agents

The following table summarizes the quantitative data on the efficacy of various hematopoietic stem cell mobilizing agents in mouse models, with a focus on strains known for their poor response to G-CSF, such as the C57BL/6J strain.

Mobilizing Agent(s)Mouse StrainKey EndpointResult
BIO5192 (1 mg/kg, IV) C57BL/6J x 129Sv/J F1Fold increase in CFU-GM vs. baseline~15-fold
G-CSF (250 µg/kg/day, 5 days) C57BL/6J x 129Sv/J F1Fold increase in CFU-GM vs. baseline~20-fold
Plerixafor (5 mg/kg, SC) C57BL/6J x 129Sv/J F1Fold increase in CFU-GM vs. baseline~10-fold
BIO5192 + Plerixafor C57BL/6J x 129Sv/J F1Fold increase in CFU-GM vs. baseline~45-fold
G-CSF + BIO5192 + Plerixafor C57BL/6J x 129Sv/J F1Fold increase in CFU-GM vs. baseline~135-fold
G-CSF (5 days) C57BL/6JCirculating LSK cells/µLSignificantly lower than triple combination
SLU-2609 (VLA-4i) + Plerixafor + tGro-β C57BL/6JCirculating LSK cells/µLSignificantly higher than G-CSF alone
G-CSF (6 days) C57BL/6JCirculating CFU-M/mLLower than in BALB/c mice
Plerixafor C57BL/6JCirculating CFU-M/mLHigher than in BALB/c mice

CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage; LSK: Lineage-Sca-1+c-Kit+; VLA-4i: VLA-4 inhibitor; tGro-β: truncated GRO-β. Data is compiled from multiple sources.

Unveiling the Mechanism: Signaling Pathways in HSC Mobilization

The mobilization of HSCs from the bone marrow niche is a complex process governed by a delicate interplay of signaling pathways. G-CSF, the current standard of care, primarily acts by inducing a cascade of events that disrupt the CXCL12/CXCR4 retention axis. However, in poor mobilizers, this pathway may be less responsive.

This compound offers an alternative and complementary mechanism by targeting the VLA-4/VCAM-1 adhesion axis. VLA-4, an integrin expressed on HSCs, binds to VCAM-1 on stromal cells, anchoring the stem cells within the bone marrow. By inhibiting this interaction, BIO5192 effectively detaches HSCs, allowing their egress into the peripheral blood.

Plerixafor, another key player, directly antagonizes the CXCR4 receptor, preventing its binding to CXCL12 and further promoting HSC release. The synergistic effect observed when combining these agents highlights the multifaceted nature of HSC retention and the potential for multi-target approaches to overcome mobilization resistance.

G cluster_niche Bone Marrow Niche Stroma Stromal Cell CXCL12 CXCL12 Stroma->CXCL12 secretes VCAM1 VCAM-1 Stroma->VCAM1 expresses HSC Hematopoietic Stem Cell (HSC) CXCR4 CXCR4 HSC->CXCR4 expresses VLA4 VLA-4 HSC->VLA4 expresses Peripheral Blood Peripheral Blood HSC->Peripheral Blood Mobilization GCSF G-CSF GCSF->Stroma disrupts CXCL12 secretion BIO5192 This compound BIO5192->VLA4 inhibits Plerixafor Plerixafor Plerixafor->CXCR4 antagonizes CXCL12->CXCR4 binds VCAM1->VLA4 binds

Caption: Signaling pathways in HSC mobilization.

Experimental Deep Dive: Protocols for Preclinical Assessment

Reproducible and rigorous experimental design is paramount in evaluating the efficacy of novel mobilizing agents. Below are detailed methodologies for key experiments cited in the comparison of this compound.

G-CSF Poor-Mobilizing Mouse Model

The C57BL/6J mouse strain is a well-established model for G-CSF poor mobilization and is recommended for these studies.

G start Start: C57BL/6J Mice (8-12 weeks old) treatment Administer Mobilizing Agent(s) (e.g., G-CSF, BIO5192, Plerixafor) start->treatment collection Peripheral Blood Collection (e.g., retro-orbital or cardiac puncture) treatment->collection analysis Analysis of Mobilized HSCs collection->analysis end Endpoint Data analysis->end

Caption: Experimental workflow for HSC mobilization.

Administration of Mobilizing Agents
  • G-CSF: Recombinant human G-CSF is administered subcutaneously at a dose of 125-250 µg/kg/day for 4-5 consecutive days.

  • This compound: Administered intravenously via the tail vein at a dose of 1 mg/kg. Due to its rapid action, blood collection is typically performed 1 hour post-injection.

  • Plerixafor (AMD3100): Administered subcutaneously at a dose of 5 mg/kg. Blood collection is typically performed 1-3 hours post-injection.

  • Combination Therapies: When used in combination, agents are administered according to their individual optimal timings relative to blood collection. For the triple combination, G-CSF is administered for 5 days, followed by Plerixafor and BIO5192 on the final day prior to collection.

Peripheral Blood Collection and Processing

Peripheral blood is collected into EDTA-containing tubes to prevent coagulation. Red blood cells are lysed using an ammonium chloride-based lysis buffer. The remaining white blood cells are washed and resuspended in an appropriate buffer for subsequent analysis.

Colony-Forming Unit (CFU) Assay

The CFU assay is a functional assay to quantify hematopoietic progenitor cells.

  • Cell Plating: A defined number of white blood cells are mixed with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).

  • Incubation: The cell mixture is plated in culture dishes and incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Colony Counting: Colonies are enumerated and classified based on their morphology under an inverted microscope. Common colony types include CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Flow Cytometry for LSK Cell Quantification

Flow cytometry provides a precise quantification of the primitive hematopoietic stem and progenitor cell population known as LSK cells (Lineage-negative, Sca-1-positive, c-Kit-positive).

  • Staining: White blood cells are incubated with a cocktail of fluorescently-labeled antibodies. This includes a "lineage cocktail" (antibodies against markers of mature blood cells such as CD3e, B220, Gr-1, Mac-1, Ter119) to exclude differentiated cells, along with antibodies against Sca-1 and c-Kit.

  • Acquisition: Stained cells are analyzed on a flow cytometer.

  • Gating Strategy: A sequential gating strategy is applied to first identify live, single cells, then exclude lineage-positive cells, and finally identify the population of cells that are double-positive for Sca-1 and c-Kit. The number of LSK cells is then quantified as a percentage of total white blood cells or as an absolute number per volume of blood.

Conclusion: A Promising Avenue for Overcoming Mobilization Failure

The available preclinical data strongly suggests that this compound, particularly in combination with G-CSF and plerixafor, represents a highly effective strategy for mobilizing hematopoietic stem cells in the context of G-CSF poor mobilization. Its distinct mechanism of action, targeting the VLA-4/VCAM-1 adhesion pathway, provides a powerful and synergistic approach to overcoming the limitations of current standards of care. The significant increase in mobilized hematopoietic stem and progenitor cells observed in poor-mobilizing mouse strains underscores the clinical potential of this VLA-4 inhibitor. Further investigation and clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients who currently fail to mobilize sufficient stem cells for transplantation.

Head-to-head comparison of BIO5192 and firategrast in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of therapies targeting cell adhesion molecules, the integrin α4β1 (Very Late Antigen-4 or VLA-4) has been a focal point for the treatment of inflammatory diseases. This guide provides a head-to-head in vivo comparison of two small molecule inhibitors of VLA-4: BIO5192 and firategrast. While both compounds target the same integrin, their selectivity profiles and developmental histories diverge, offering valuable insights for researchers in the field. BIO5192 is a highly selective α4β1 antagonist, whereas firategrast is a dual inhibitor of both α4β1 and α4β7 integrins. The development of firategrast for multiple sclerosis was discontinued after Phase 2 clinical trials. This guide synthesizes available in vivo data to facilitate a comprehensive comparison of their performance.

Molecular Profile and Mechanism of Action

FeatureBIO5192Firategrast
Target(s) Selective α4β1 (VLA-4) integrin antagonistDual α4β1 (VLA-4) and α4β7 integrin antagonist[1]
Potency Kd < 10 pM; IC50 = 1.8 nM for α4β1IC50 = 198 nM for α4β1[1]
Selectivity High selectivity for α4β1 over other integrinsAlso inhibits α4β7
Development Status PreclinicalDevelopment discontinued

In Vivo Efficacy and Pharmacodynamics

Experimental Autoimmune Encephalomyelitis (EAE) Model

A key preclinical model for multiple sclerosis, EAE, has been utilized to evaluate the efficacy of BIO5192. In a rat EAE model, BIO5192 demonstrated significant efficacy in delaying the onset of paralysis.[2]

Table 1: Efficacy of BIO5192 in Rat EAE Model

CompoundDosing RegimenKey FindingsReference
BIO519230 mg/kg; s.c; bid; during days 5 through 14Delayed onset of paralysis associated with EAE.[2]Leone et al., 2003
Multiple Sclerosis Clinical Trial

Firategrast was evaluated in a Phase 2 clinical trial for relapsing-remitting multiple sclerosis. The study assessed the effect of different doses of firategrast on the cumulative number of new gadolinium-enhancing brain lesions.

Table 2: Efficacy of Firategrast in Phase 2 Multiple Sclerosis Trial

CompoundDosing RegimenKey FindingsReference
Firategrast900 mg (women) or 1200 mg (men), twice daily49% reduction in the cumulative number of new gadolinium-enhancing lesions compared to placebo.[3]Miller et al., 2012
Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

BIO5192 has been shown to be a potent agent for mobilizing HSPCs from the bone marrow to the peripheral blood, a critical process for stem cell transplantation.

Table 3: Efficacy of BIO5192 in HSPC Mobilization in Mice

CompoundDosing RegimenKey FindingsReference
BIO51921 mg/kg; i.v.30-fold increase in mobilization of murine HSPCs over basal levels.[2]Ramirez et al., 2009
BIO5192 + Plerixafor1 mg/kg BIO5192 (i.v.) + 5 mg/kg Plerixafor (s.c.)Additive effect on progenitor mobilization.[2]Ramirez et al., 2009

Pharmacokinetics

A summary of the available pharmacokinetic parameters for BIO5192 and firategrast is presented below.

Table 4: Pharmacokinetic Properties

ParameterBIO5192Firategrast
Route of Administration Intravenous (i.v.), Subcutaneous (s.c.)Oral[1]
Half-life (t½) 1.1 hours (1 mg/kg, i.v.)[2]; 1.7-4.7 hours (3-30 mg/kg, s.c.)[2]~2.5 - 4.5 hours
Area Under the Curve (AUC) 5,460 hng/ml (3 mg/kg, s.c.); 14,175 hng/ml (30 mg/kg, s.c.)[2]Not explicitly stated in the reviewed sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 VLA4 α4β1 (VLA-4) VCAM1->VLA4 Fibronectin Fibronectin Fibronectin->VLA4 Talin Talin VLA4->Talin Inside-out signaling FAK FAK VLA4->FAK Outside-in signaling Talin->VLA4 Paxillin Paxillin FAK->Paxillin Actin Actin Cytoskeleton (Cell Adhesion, Migration) Paxillin->Actin BIO5192 BIO5192 BIO5192->VLA4 Firategrast Firategrast Firategrast->VLA4

Caption: VLA-4 signaling pathway and points of inhibition.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_assessment Assessment Immunization Immunization of Rats (Myelin Antigen + Adjuvant) Dosing BIO5192 (30 mg/kg, s.c., bid) or Vehicle Control Immunization->Dosing Day 5-14 post-immunization Monitoring Daily Clinical Scoring (Paralysis Assessment) Dosing->Monitoring HSPC_Mobilization_Workflow cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis Injection Single i.v. Injection of BIO5192 (1 mg/kg) or Combination with Plerixafor BloodCollection Peripheral Blood Collection at various time points Injection->BloodCollection CFCAssay Colony-Forming Cell (CFC) Assay to quantify HSPCs BloodCollection->CFCAssay

References

Differential Mechanisms of BIO5192 and Anti-VLA-4 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor BIO5192 and therapeutic anti-VLA-4 monoclonal antibodies. By examining their distinct mechanisms of action, binding specificities, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

Introduction to VLA-4 Inhibition

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells. It plays a critical role in mediating cell-cell and cell-matrix interactions, which are fundamental to immune cell trafficking, inflammatory responses, and hematopoiesis. VLA-4 facilitates leukocyte migration from the bloodstream into tissues by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.

Given its central role in inflammation, VLA-4 has emerged as a significant therapeutic target for a range of autoimmune diseases and hematological conditions. Two major classes of VLA-4 inhibitors have been developed: small molecule antagonists and monoclonal antibodies. This guide focuses on a comparative analysis of a potent small molecule inhibitor, BIO5192, and the class of anti-VLA-4 antibodies, exemplified by natalizumab.

Comparative Analysis of BIO5192 and Anti-VLA-4 Antibodies

BIO5192 and anti-VLA-4 antibodies, while both targeting the VLA-4 integrin, exhibit fundamental differences in their molecular characteristics, binding kinetics, and subsequent cellular responses.

Key Differentiating Characteristics

A primary distinction lies in their effect on VLA-4 cell surface expression. Treatment with certain anti-VLA-4 antibodies, such as natalizumab, can lead to the internalization of the VLA-4/antibody complex, resulting in a down-modulation of the receptor from the cell surface[1]. In contrast, the small molecule inhibitor BIO5192 effectively blocks the ligand-binding function of VLA-4 without causing a decrease in its surface expression[1]. This differential mechanism has significant implications for the duration of action and potential off-target effects.

Another key difference is selectivity. BIO5192 is highly selective for VLA-4 (α4β1) with significantly lower affinity for the related α4β7 integrin[2]. In contrast, some anti-VLA-4 antibodies like natalizumab target the α4 subunit and therefore inhibit both α4β1 (VLA-4) and α4β7 integrins[3]. More targeted antibodies, such as vedolizumab, have been developed to specifically target the α4β7 integrin, which is predominantly involved in gut-homing of lymphocytes[4][5].

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for BIO5192 and representative anti-VLA-4 antibodies.

ParameterBIO5192Anti-VLA-4 Antibodies (Natalizumab)Anti-α4β7 Antibodies (Vedolizumab)
Target(s) Integrin α4β1 (VLA-4)[6][7]Integrin α4β1 (VLA-4) and α4β7[3]Integrin α4β7[4][5]
Molecular Type Small MoleculeMonoclonal Antibody (IgG4κ)[8]Monoclonal Antibody (Humanized IgG1)[4]
Mechanism of Action Allosteric inhibition of ligand bindingBlocks α4 subunit, preventing interaction with VCAM-1 and MAdCAM-1Blocks α4β7 interaction with MAdCAM-1[4][5]
Effect on Receptor No internalization of VLA-4[1]Can induce internalization of VLA-4[1][9]N/A
Reversibility Rapid and reversible[2]Prolonged effect due to long half-lifeProlonged effect due to long half-life

Table 1: General Characteristics of VLA-4 Inhibitors

InhibitorTarget IntegrinIC50Reference
BIO5192 α4β11.8 nM[6][7]
α9β1138 nM
α2β11053 nM
α4β7>500 nM
αIIbβ3>10,000 nM
Vedolizumab α4β7 binding to MAdCAM-10.02-0.06 µg/mL[4][5]
α4β7 binding to Fibronectin0.02 µg/mL[4][5]

Table 2: Comparative Inhibitory Concentrations (IC50)

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BIO5192 and anti-VLA-4 antibodies are provided below.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and is used to determine the inhibitory effect of compounds like BIO5192 or anti-VLA-4 antibodies.

Materials:

  • 96-well microplate

  • VCAM-1 or Fibronectin (e.g., 10 µg/mL in PBS)

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • VLA-4 expressing cells (e.g., Jurkat T-cells, primary lymphocytes)

  • Cell labeling dye (e.g., Calcein-AM)

  • Test compounds (BIO5192, anti-VLA-4 antibody) at various concentrations

  • Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with VCAM-1 or fibronectin solution overnight at 4°C.

  • Wash the wells with PBS to remove unbound ligand.

  • Block non-specific binding by incubating the wells with 1% BSA solution for 1 hour at 37°C.

  • Wash the wells with PBS.

  • Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay buffer.

  • Pre-incubate the cells with different concentrations of BIO5192 or the anti-VLA-4 antibody for 30 minutes at 37°C.

  • Add the cell suspension to the coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Gently wash the wells with assay buffer to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

Leukocyte Transendothelial Migration Assay

This assay assesses the ability of leukocytes to migrate across a monolayer of endothelial cells, mimicking the process of extravasation. It is used to evaluate the efficacy of inhibitors in blocking this crucial step of the inflammatory cascade.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Leukocytes (e.g., PBMCs)

  • Chemoattractant (e.g., SDF-1α)

  • Test compounds (BIO5192, anti-VLA-4 antibody)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

  • Optionally, activate the HUVEC monolayer with a pro-inflammatory stimulus like TNF-α for 4-6 hours to upregulate VCAM-1 expression.

  • Pre-treat the leukocytes with various concentrations of BIO5192 or the anti-VLA-4 antibody for 30 minutes.

  • Add a chemoattractant to the lower chamber of the Transwell plate.

  • Add the pre-treated leukocytes to the upper chamber containing the HUVEC monolayer.

  • Incubate for 2-4 hours to allow for transmigration.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.

Flow Cytometry for VLA-4 Receptor Occupancy and Internalization

Flow cytometry is a powerful tool to quantify the binding of an antibody to its cell surface receptor and to measure changes in receptor expression levels.

Materials:

  • VLA-4 expressing cells

  • Test antibody (e.g., Natalizumab)

  • Fluorochrome-conjugated secondary antibody (if the primary antibody is not labeled)

  • Fluorochrome-conjugated anti-VLA-4 antibody that binds to a different epitope than the test antibody (for internalization studies)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Protocol for Receptor Occupancy:

  • Incubate VLA-4 expressing cells with saturating concentrations of the unlabeled anti-VLA-4 antibody.

  • Wash the cells to remove unbound antibody.

  • Add a fluorochrome-conjugated anti-VLA-4 antibody that competes for the same binding site.

  • Incubate, wash, and resuspend the cells in FACS buffer.

  • Analyze the cells using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates receptor occupancy by the unlabeled antibody.

Protocol for Receptor Internalization:

  • Treat VLA-4 expressing cells with the anti-VLA-4 antibody for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.

  • At each time point, wash the cells and stain with a fluorochrome-conjugated anti-VLA-4 antibody that recognizes a different epitope.

  • Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity over time indicates internalization of the VLA-4 receptor.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

VLA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VCAM1 VCAM-1 VLA4 VLA-4 (α4β1) VCAM1->VLA4 Binding Fibronectin Fibronectin Fibronectin->VLA4 Binding Adhesion Cell Adhesion VLA4->Adhesion Signaling 'Outside-in' Signaling VLA4->Signaling Migration Cell Migration Adhesion->Migration BIO5192 BIO5192 BIO5192->VLA4 Blocks Binding AntiVLA4_Ab Anti-VLA-4 Ab AntiVLA4_Ab->VLA4 Blocks Binding

Figure 1: VLA-4 signaling and points of inhibition.

Differential_Mechanisms cluster_BIO5192 BIO5192 cluster_AntiVLA4 Anti-VLA-4 Antibody VLA4_surface VLA-4 on Cell Surface BIO5192_node BIO5192 Binding VLA4_surface->BIO5192_node AntiVLA4_node Antibody Binding VLA4_surface->AntiVLA4_node VLA4_blocked VLA-4 Function Blocked BIO5192_node->VLA4_blocked VLA4_surface_remains VLA-4 Remains on Surface VLA4_blocked->VLA4_surface_remains VLA4_blocked_ab VLA-4 Function Blocked AntiVLA4_node->VLA4_blocked_ab VLA4_internalized VLA-4 Internalization VLA4_blocked_ab->VLA4_internalized

Figure 2: Differential effects on VLA-4 surface expression.

Adhesion_Assay_Workflow start Start coat_plate Coat Plate with VCAM-1/Fibronectin start->coat_plate block_plate Block Plate with BSA coat_plate->block_plate label_cells Label Cells with Fluorescent Dye block_plate->label_cells pre_incubate Pre-incubate Cells with Inhibitor label_cells->pre_incubate add_cells Add Cells to Plate pre_incubate->add_cells incubate_adhesion Incubate for Adhesion add_cells->incubate_adhesion wash_cells Wash Non-adherent Cells incubate_adhesion->wash_cells read_fluorescence Read Fluorescence wash_cells->read_fluorescence end End read_fluorescence->end

Figure 3: Workflow for a cell adhesion assay.

Conclusion

The choice between a small molecule inhibitor like BIO5192 and an anti-VLA-4 antibody depends on the specific research or therapeutic context. BIO5192 offers high selectivity for VLA-4 and a reversible mechanism of action that does not alter receptor expression on the cell surface. Anti-VLA-4 antibodies, while potent, may have a broader specificity profile and can induce receptor internalization, leading to a more prolonged, less readily reversible effect. Understanding these differential mechanisms is paramount for the rational design of experiments and the development of novel therapeutic strategies targeting the VLA-4 pathway.

References

Evaluating the Engraftment Potential of BIO5192-Mobilized Stem Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of BIO5192 with standard hematopoietic stem cell (HSC) mobilizing agents, focusing on the critical aspect of engraftment potential. For researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, presents comparative experimental data, and details the protocols for key assays.

Mechanisms of Stem Cell Mobilization

The successful engraftment of hematopoietic stem cells is contingent on their effective mobilization from the bone marrow niche into the peripheral blood. This process is orchestrated by a complex interplay of signaling pathways that govern cell adhesion and trafficking. BIO5192, Granulocyte-Colony Stimulating Factor (G-CSF), and Plerixafor represent distinct pharmacological strategies to modulate these pathways.

BIO5192: A VLA-4 Inhibitor

BIO5192 is a small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). VLA-4 is expressed on the surface of hematopoietic stem and progenitor cells (HSPCs) and mediates their adhesion to Vascular Cell Adhesion Molecule-1 (VCAM-1) on bone marrow stromal cells. By blocking this interaction, BIO5192 disrupts the anchoring of HSPCs within the bone marrow, leading to their release into the circulation. Studies have shown that BIO5192 can induce a 30-fold increase in the mobilization of murine HSPCs over basal levels.

Figure 1: VLA-4 signaling pathway in HSPC retention.

G-CSF (Granulocyte-Colony Stimulating Factor)

G-CSF is a cytokine that promotes the proliferation and differentiation of neutrophil precursors. Its mobilization effect is multifactorial. G-CSF administration leads to a reduction of the chemokine Stromal Cell-Derived Factor-1 (SDF-1) in the bone marrow. It also stimulates neutrophils to release proteases, such as neutrophil elastase, which cleave key adhesion molecules like VCAM-1, thereby disrupting HSPC retention.

Plerixafor (AMD3100): A CXCR4 Antagonist

Plerixafor is a reversible antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is expressed on HSPCs and binds to its ligand, SDF-1 (also known as CXCL12), which is produced by bone marrow stromal cells. The SDF-1/CXCR4 axis is crucial for the homing and retention of HSPCs in the bone marrow niche. Plerixafor blocks this interaction, leading to the rapid mobilization of HSPCs into the peripheral blood.

Figure 2: CXCR4 signaling pathway in HSPC retention.

Comparative Engraftment Data

The ultimate measure of a mobilizing agent's efficacy is the ability of the collected stem cells to successfully engraft and reconstitute the hematopoietic system in a recipient. The following table summarizes key quantitative data from preclinical and clinical studies comparing BIO5192, G-CSF, and Plerixafor.

ParameterBIO5192G-CSFPlerixafor (AMD3100)BIO5192 + PlerixaforG-CSF + BIO5192 + Plerixafor
HSPC Mobilization (Fold Increase over Basal) 30-fold (murine)~60-fold (human)Variable, rapid mobilization within hours3-fold additive effect over BIO5192 alone17-fold increase compared to G-CSF alone
Long-Term Engraftment Successful long-term, multilineage engraftment in secondary transplantsGold standard for successful long-term engraftmentPrompt and durable engraftmentHigher donor chimerism than either agent aloneNot explicitly stated, but implies robust engraftment
Time to Neutrophil Engraftment Not explicitly statedMedian 14-16 daysGenerally rapid, though some studies show slightly longer times (12 days) compared to G-CSF aloneEngraftment comparable to a 4-day course of G-CSFNot explicitly stated
Time to Platelet Engraftment Not explicitly statedMedian 12-14 daysSome studies report longer times (21.6 days) compared to G-CSF aloneEngraftment comparable to a 4-day course of G-CSFNot explicitly stated

Data is compiled from a combination of murine and human studies and should be interpreted within the context of the specific experimental models.

Experimental Protocols

The evaluation of engraftment potential relies on a set of standardized and rigorous experimental assays. Below are detailed methodologies for three critical experiments.

This assay is the gold standard for quantifying the functional capacity of long-term repopulating HSCs.

Methodology

  • Cell Preparation:

    • Isolate test hematopoietic cells (e.g., from BIO5192-mobilized peripheral blood) from donor mice (e.g., CD45.2+).

    • Isolate competitor bone marrow cells from a congenic mouse strain (e.g., CD45.1+).

    • Mix test and competitor cells at a defined ratio (e.g., 1:1).

  • Transplantation:

    • Lethally irradiate recipient mice (e.g., CD45.1+/CD45.2+ F1 generation) to ablate their native hematopoietic system.

    • Inject the mixture of test and competitor cells into the recipient mice via retro-orbital or tail vein injection.

  • Analysis:

    • At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

    • Use flow cytometry to determine the percentage of donor-derived cells (CD45.2+) versus competitor-derived cells (CD45.1+) in different hematopoietic lineages (e.g., myeloid, lymphoid).

    • Long-term engraftment is determined by the sustained presence of donor-derived cells.

    • For secondary transplantation, isolate bone marrow from primary recipients and transplant into lethally irradiated secondary recipients to assess self-renewal capacity.

Competitive_Repopulation_Workflow Competitive Repopulation Assay Workflow cluster_Analysis Post-Transplantation Analysis Donor Donor Mouse (CD45.2+) Mobilized with BIO5192 Mix Mix Test and Competitor Cells Donor->Mix Isolate Test Cells Competitor Competitor Mouse (CD45.1+) Competitor->Mix Isolate Competitor Cells Recipient Lethally Irradiated Recipient Mouse (CD45.1+/CD45.2+) Blood_Collection Peripheral Blood Collection (4-16 weeks) Recipient->Blood_Collection Mix->Recipient Transplant Flow_Cytometry Flow Cytometry Analysis (%CD45.1 vs %CD45.2) Blood_Collection->Flow_Cytometry Engraftment Determine Long-Term Engraftment Flow_Cytometry->Engraftment

Figure 3: Competitive repopulation assay workflow.

The CFU assay is an in vitro method to quantify hematopoietic progenitor cells based on their ability to form colonies of mature blood cells in a semi-solid medium.

Methodology

  • Cell Preparation:

    • Obtain a single-cell suspension of hematopoietic cells (e.g., from mobilized peripheral blood or bone marrow).

    • Perform red blood cell lysis if necessary.

    • Count viable cells and dilute to the desired concentration in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium with 2% fetal bovine serum).

  • Plating:

    • Mix the cell suspension with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).

    • Dispense the mixture into 35 mm culture dishes or multi-well plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Identification and Counting:

    • Using an inverted microscope, identify and count the different types of colonies based on their morphology, such as CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

CFU_Assay_Workflow Colony-Forming Unit (CFU) Assay Workflow Cell_Source Mobilized Peripheral Blood or Bone Marrow Single_Cell Prepare Single-Cell Suspension Cell_Source->Single_Cell Mix_Media Mix Cells with Methylcellulose Medium + Cytokines Single_Cell->Mix_Media Plating Plate in 35mm Dishes Mix_Media->Plating Incubation Incubate 7-14 days (37°C, 5% CO2) Plating->Incubation Counting Identify and Count Colonies via Microscopy Incubation->Counting

Figure 4: Colony-Forming Unit (CFU) assay workflow.

Flow cytometry is used to identify and quantify specific HSPC populations based on the expression of cell surface markers.

Methodology

  • Cell Preparation:

    • Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation.

    • Lyse red blood cells.

  • Staining:

    • Resuspend cells in a suitable buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against specific HSPC markers. A common panel for murine HSPCs includes markers to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells. For human HSPCs, a typical panel includes CD34, CD38, CD45RA, CD90, and lineage markers.

  • Data Acquisition:

    • Acquire data on a flow cytometer, collecting fluorescence signals from tens of thousands to millions of cells.

  • Data Analysis:

    • Use flow cytometry analysis software to "gate" on specific cell populations. This involves sequentially selecting cells based on their light scatter properties (to exclude debris and dead cells) and fluorescence, allowing for the precise quantification of rare populations like long-term HSCs (LT-HSCs) and multipotent progenitors (MPPs).

Flow_Cytometry_Workflow Flow Cytometry for HSPC Characterization Workflow Cell_Source Mobilized Peripheral Blood or Bone Marrow Isolate_MNC Isolate Mononuclear Cells Cell_Source->Isolate_MNC Staining Stain with Fluorescently Labeled Antibodies Isolate_MNC->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Analysis Gating and Quantification of HSPC Subsets Acquisition->Analysis

Figure 5: Flow cytometry workflow for HSPC characterization.

Conclusion

The VLA-4 inhibitor BIO5192 is a potent mobilizing agent for hematopoietic stem and progenitor cells. Preclinical data strongly suggest that HSPCs mobilized by BIO5192 are functionally competent and capable of long-term, multilineage engraftment. Notably, the combination of BIO5192 with the CXCR4 antagonist Plerixafor demonstrates a synergistic effect on both mobilization and engraftment, achieving results comparable to a multi-day course of G-CSF with a single administration. This highlights the potential of targeting the VLA-4/VCAM-1 axis, either alone or in combination with other agents, as a rapid and effective strategy for stem cell mobilization. Further clinical investigation is warranted to fully elucidate the engraftment kinetics and long-term safety of BIO5192-mobilized grafts in human subjects.

Safety Operating Guide

Essential Safety and Disposal Plan for BIO5192 Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical information for the proper handling and disposal of BIO5192 hydrate, a selective and potent integrin α4β1 (VLA-4) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to avoid contact and inhalation.[1] Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1]

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use only in areas with appropriate exhaust ventilation.[1] Avoid dust and aerosol formation.[1]

II. Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes. Consult a physician if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Rinse mouth with water.[2]

III. Spill and Leak Management

In the event of a spill, prevent further leakage if it is safe to do so. Keep the substance away from drains and water courses.[1]

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[1]

  • Absorb Liquid: For solutions, cover the spill with a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1]

  • Collect Waste: Carefully collect the absorbed material and any solid powder into a suitable, labeled container for disposal.

  • Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including absorbents and cleaning supplies, as chemical waste according to the disposal procedures outlined below.[1]

IV. Disposal of this compound

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, all chemical waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Label the waste container with "this compound Waste" and include the approximate amount.

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition, pending disposal.[1]

  • Final Disposal: Dispose of the waste container through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[2] Always adhere to your institution's specific protocols for chemical waste disposal.

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealed container for non-hazardous solid chemical waste. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealed container for non-hazardous liquid chemical waste. is_solid->collect_liquid Liquid store_solid Store in a cool, well-ventilated area. collect_solid->store_solid dispose_solid Arrange for pickup by institutional EHS or approved waste disposal service. store_solid->dispose_solid end Disposal Complete dispose_solid->end store_liquid Store in a cool, well-ventilated area. collect_liquid->store_liquid dispose_liquid Arrange for pickup by institutional EHS or approved waste disposal service. store_liquid->dispose_liquid dispose_liquid->end

References

Personal protective equipment for handling BIO5192 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for BIO5192 hydrate, a selective and potent integrin α4β1 (VLA-4) inhibitor. While not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to ensure a safe working environment for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant gloves.
Body Protection Impervious ClothingA lab coat or other protective garment.
Respiratory Protection Suitable RespiratorUse in areas with adequate ventilation.

Emergency Procedures

Immediate and appropriate responses in case of accidental exposure are critical. The following table outlines the initial first aid measures to be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and seek medical advice.[1]
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

  • Ensure that a safety shower and an eyewash station are readily accessible.[1]

Storage:

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Storage should be in a sealed container, away from moisture.[1]

  • Shipping: Can be shipped at room temperature for a duration of less than two weeks.[1]

Accidental Release and Disposal

In the event of a spill, immediate action should be taken to contain and decontaminate the area.

Spill Response Workflow:

cluster_containment Containment cluster_cleanup Cleanup & Decontamination Evacuate Personnel Evacuate Personnel Prevent Further Leakage Prevent Further Leakage Evacuate Personnel->Prevent Further Leakage Isolate from Drains Isolate from Drains Prevent Further Leakage->Isolate from Drains Absorb with Inert Material Absorb with Inert Material Isolate from Drains->Absorb with Inert Material Decontaminate Surfaces Decontaminate Surfaces Absorb with Inert Material->Decontaminate Surfaces Dispose of Contaminated Material Dispose of Contaminated Material Decontaminate Surfaces->Dispose of Contaminated Material

Workflow for responding to an accidental release of this compound.

Decontamination and Disposal:

  • For liquid spills, absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate affected surfaces and equipment by scrubbing them with alcohol.[1]

  • Dispose of all contaminated materials in accordance with institutional and local regulations.[1]

Signaling Pathway of BIO5192

BIO5192 is a potent inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in cell adhesion and migration.

BIO5192 BIO5192 Integrin α4β1 (VLA-4) Integrin α4β1 (VLA-4) BIO5192->Integrin α4β1 (VLA-4) inhibits Cell Adhesion & Migration Cell Adhesion & Migration Integrin α4β1 (VLA-4)->Cell Adhesion & Migration mediates

Inhibitory action of BIO5192 on the Integrin α4β1 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.